Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJMXOMUPBVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Enantioselective Synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Executive Summary
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereogenic center adjacent to an aromatic diamine system, makes it a valuable synthon for constructing complex, biologically active molecules.[][2][3][4] The primary challenge in its synthesis lies in the efficient and precise control of the stereochemistry at the ethylamine side chain. This guide provides an in-depth exploration of the two predominant strategies for achieving high enantiopurity: the classical diastereomeric resolution of a racemic intermediate and the more modern approach of asymmetric synthesis. We will dissect the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.
Introduction to the Target Molecule
Chemical Structure and Significance
The target molecule, this compound, possesses a unique combination of functional groups: a Boc-protected aniline, a primary aliphatic amine, and a single chiral center. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nucleophilic aromatic amine, allowing for selective reactions at other sites.[5][6] This structure is a quintessential example of a chiral diamine derivative, a motif frequently found in pharmaceutical agents and catalysts. The carbamate functionality itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to form critical hydrogen bond interactions with biological targets.[3][4]
The Imperative of Enantioselectivity
In drug development, the three-dimensional arrangement of atoms is critical. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize a single, desired enantiomer is not merely an academic exercise but a regulatory and safety necessity.[] This guide focuses exclusively on methods that yield the target compound in an enantiopure or highly enantioenriched form, a prerequisite for its application in the synthesis of modern therapeutics.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic disconnection of the target molecule reveals that the core challenge is the stereoselective formation of the C-N bond at the chiral center. The Boc-protected aniline can be considered a stable spectator group during the key stereochemistry-defining step. This leads to a key precursor: 2-(1-aminoethyl)aniline . From this intermediate, two primary forward-synthetic strategies emerge.
Caption: Retrosynthetic analysis of the target molecule.
Strategy I: Diastereomeric Resolution of a Racemic Intermediate
Rationale and Causality
This classical method remains a cornerstone of industrial-scale chiral synthesis due to its reliability and the use of relatively inexpensive reagents.[7] The core principle is the conversion of a difficult-to-separate mixture of enantiomers into a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility), allowing for their separation by conventional techniques like fractional crystallization.[8]
The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.
Caption: Workflow for chiral resolution via diastereomeric salts.
Detailed Experimental Protocols
Step 1: Synthesis of Racemic 2-(1-Aminoethyl)aniline
-
Setup: To a stirred solution of 2-aminoacetophenone (1.0 eq) in methanol (10 mL per 1 g of ketone) in a round-bottom flask, add ammonium acetate (10 eq).
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Causality: Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion formed in situ from the ketone and ammonia (from ammonium acetate), minimizing the reduction of the ketone itself.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess reducing agent. Then, basify the solution with 6M NaOH to pH >12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine, which can be purified by column chromatography.
Step 2: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic 2-(1-aminoethyl)aniline (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in methanol. Add the tartaric acid solution dropwise to the amine solution with stirring.
-
Causality: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common practice. It ensures that only one diastereomeric salt preferentially crystallizes, leading to higher enantiomeric purity in the solid phase.[9]
-
-
Crystallization: Allow the mixture to stand at room temperature for 12-24 hours. If no crystals form, slow evaporation of the solvent or cooling to 4 °C may be necessary.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol. This solid is the enantioenriched diastereomeric salt.
-
Liberation of Free Amine: Suspend the collected salt in water and add 2M NaOH solution until the pH is >12, dissolving the salt. Extract the liberated free amine into ethyl acetate (3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure 2-(1-aminoethyl)aniline. The enantiomeric excess (e.e.) should be determined at this stage via chiral HPLC.
Step 3: Selective N-Boc Protection
-
Setup: Dissolve the enantiopure 2-(1-aminoethyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[][11]
-
Reaction: Cool the solution to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) and a mild base like triethylamine (TEA) (1.1 eq) or sodium bicarbonate if in an aqueous system.
-
Causality: The aniline nitrogen is significantly less basic and nucleophilic than the aliphatic primary amine due to the delocalization of its lone pair into the aromatic ring. Under controlled conditions (0 °C, non-catalytic base), the more nucleophilic aliphatic amine reacts preferentially with Boc₂O. However, for the target molecule, we need to protect the aniline. A different strategy is needed.
-
-
Revised Protocol for Aniline Protection: To achieve selective protection at the aniline position, the more nucleophilic aliphatic amine must first be transiently protected. A common method is to form a Schiff base.
-
Dissolve the enantiopure amine (1.0 eq) in toluene. Add benzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid. Heat to reflux with a Dean-Stark trap to remove water, forming the imine at the primary amine.
-
Cool the reaction mixture and add TEA (1.2 eq) followed by Boc₂O (1.1 eq). Stir at room temperature for 12 hours.
-
Hydrolyze the imine by adding 1M HCl and stirring vigorously for 1-2 hours.
-
Neutralize with NaOH, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield the desired product.
-
Strategy II: Asymmetric Synthesis
Rationale and Causality
Asymmetric synthesis constructs the chiral center directly, avoiding the formation of the unwanted enantiomer.[12][13] This approach is often more elegant and atom-economical, with a theoretical maximum yield of 100% for the desired enantiomer. A powerful method in this class is the asymmetric reduction of a prochiral ketone using a chiral catalyst.[14][15]
Key Method: Asymmetric Transfer Hydrogenation
This method typically involves reducing a ketone precursor using a hydrogen donor (like isopropanol or formic acid) in the presence of a chiral transition metal catalyst. For our target, the ideal starting material is N-Boc-2-aminoacetophenone.
-
Why Pre-Protection? Protecting the aniline nitrogen with the Boc group before the reduction step serves two critical purposes:
-
It prevents the aniline from coordinating with the metal catalyst, which could poison it or lead to undesired side reactions.
-
It increases the solubility of the substrate in organic solvents typically used for these reactions.
-
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-2-aminoacetophenone
-
Setup: Dissolve 2-aminoacetophenone (1.0 eq) in DCM (10 mL/g).
-
Reaction: Add Boc₂O (1.1 eq) and TEA (1.2 eq). Stir at room temperature for 12 hours.
-
Workup: Wash the reaction mixture with 1M HCl, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step.
Step 2: Asymmetric Reduction
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with the catalyst, such as [RuCl(p-cymene)((R,R)-TsDPEN)] (0.005 eq).
-
Reaction Setup: Remove the flask from the glovebox. Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source) and the N-Boc-2-aminoacetophenone substrate (1.0 eq).
-
Causality: The chiral TsDPEN ligand creates a specific three-dimensional environment around the ruthenium metal center. The substrate can only approach the metal-hydride in a sterically favored orientation, leading to the formation of one enantiomer of the alcohol product with high selectivity.[16][17]
-
-
Reaction: Heat the mixture to 40 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the enantiopure N-Boc-protected amino alcohol.
Step 3: Conversion of Alcohol to Amine
-
Mesylation: Dissolve the chiral alcohol (1.0 eq) in DCM at 0 °C. Add TEA (1.5 eq) followed by methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir for 1 hour.
-
Azide Displacement: To the crude mesylate solution, add sodium azide (NaN₃) (3.0 eq) and a small amount of DMF to aid solubility. Heat to 50 °C and stir for 12 hours. This Sₙ2 reaction proceeds with inversion of stereochemistry.
-
Reduction of Azide: Cool the mixture. Add triphenylphosphine (PPh₃) (1.5 eq) followed by water (5 eq) (Staudinger reaction) and stir for 8 hours. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used.
-
Purification: Perform an appropriate aqueous workup and purify by column chromatography to yield the final target molecule, this compound.
Data Summary and Strategic Comparison
| Parameter | Strategy I: Diastereomeric Resolution | Strategy II: Asymmetric Synthesis |
| Theoretical Max Yield | 50% (for the desired enantiomer) | 100% |
| Typical Enantiomeric Excess | >98% (after 1-2 crystallizations) | >95% |
| Key Reagents | Chiral Acid (e.g., Tartaric Acid) | Chiral Catalyst (e.g., Ru-complex) |
| Scalability | Excellent, well-established for industrial scale | Good, but catalyst cost can be a factor |
| Pros | - Robust and reliable methodology- Inexpensive resolving agents- Simpler experimental setup | - High atom economy- High theoretical yield- Elegant chemical transformation |
| Cons | - Loses at least 50% of material- Can require tedious optimization of crystallization conditions- Multi-step final protection sequence | - Expensive and air-sensitive catalysts- Requires inert atmosphere techniques- Final conversion steps (alcohol to amine) add length to the synthesis |
Conclusion
The synthesis of enantiopure this compound can be successfully achieved through two distinct and powerful strategies.
Diastereomeric resolution offers a pragmatic and highly scalable route that, despite its inherent 50% material loss, relies on robust crystallization technology and cost-effective reagents. It is often the preferred method when the racemic starting material is inexpensive and large quantities of the product are required.
Asymmetric synthesis , particularly via catalytic transfer hydrogenation, represents a more modern and atom-economical approach. It is ideally suited for research and development settings where material conservation is paramount and access to specialized catalysts and techniques is available.
The choice between these methodologies is not merely one of scientific preference but a strategic decision based on project scale, economic constraints, available equipment, and the specific purity requirements of the final application. Both pathways, when executed with care, provide reliable access to this valuable chiral building block for the advancement of drug discovery and development.
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies . National Institutes of Health. [Link]
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tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate . National Institutes of Health. [Link]
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Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate . Eureka | Patsnap. [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study . National Institutes of Health. [Link]
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(PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate . ResearchGate. [Link]
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Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates . Michael Pittelkow. [Link]
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Asymmetric Synthesis of Amines . Ellman Laboratory - Yale University. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry . PubMed Central. [Link]
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The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine . PubMed. [Link]
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Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a . ResearchGate. [Link]
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Enantioselective Reduction of Ketones . University of Liverpool. [Link]
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A Technical Guide to the Chiral Resolution of 2-(1-Aminoethyl)aniline: Methodologies, Protocols, and Analytical Validation
An In-depth Technical Guide
Abstract
The enantiomers of 2-(1-aminoethyl)aniline are valuable chiral building blocks, particularly in the synthesis of pharmaceuticals and fine chemicals where stereochemistry dictates biological activity.[1] The separation of its racemic mixture into pure enantiomers is a critical step that demands robust and efficient methodologies. This technical guide provides an in-depth exploration of the principal strategies for the chiral resolution of 2-(1-aminoethyl)aniline. As a self-validating system, this document details field-proven protocols for classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical chromatographic separation. Each section explains the underlying scientific principles, the causality behind experimental choices, and the necessary steps for analytical validation to ensure enantiomeric purity. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable protocols for obtaining enantiopure 2-(1-aminoethyl)aniline.
Introduction: The Imperative of Chirality
In the landscape of modern chemistry, particularly within the pharmaceutical industry, chirality is a paramount concept. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers known as enantiomers—non-superimposable mirror images that often exhibit profoundly different pharmacological and toxicological profiles. The production of single-enantiomer drugs is therefore not merely an academic pursuit but a regulatory and safety necessity to avoid the adverse effects potentially associated with an unwanted enantiomer.[2]
2-(1-Aminoethyl)aniline, with its chiral center at the ethylamine alpha-carbon, is a versatile aromatic diamine.[3] Its constituent parts—an aniline ring and a chiral ethylamine sidechain—make it a highly strategic precursor for a range of complex molecules. The aniline moiety can undergo a wide array of reactions, including diazotization and coupling, while the primary amine provides a nucleophilic handle for amide bond formation, reductive amination, and the construction of heterocyclic systems.[1] Access to the enantiomerically pure forms of this compound opens the door to stereoselective synthesis of novel catalysts, ligands, and active pharmaceutical ingredients (APIs).
This guide addresses the central challenge: the effective separation of the racemic mixture of 2-(1-aminoethyl)aniline, a process known as chiral resolution.[4] We will dissect the most reliable and widely implemented techniques, providing the scientific rationale and procedural details necessary for successful application in a laboratory setting.
Synthesis of Racemic 2-(1-Aminoethyl)aniline: The Starting Point
Before resolution can be undertaken, the racemic starting material must be synthesized. A common and efficient pathway is the reductive amination of the corresponding prochiral ketone, 1-(2-aminophenyl)ethanone (also known as 2'-aminoacetophenone).[5]
Synthetic Scheme: Reductive Amination
Caption: Synthesis of racemic 2-(1-aminoethyl)aniline.
This reaction typically proceeds by first forming an intermediate imine via condensation of the ketone with an ammonia source, which is then reduced in situ to the desired primary amine. The resulting product is a 50:50 mixture of the (R)- and (S)-enantiomers, the racemate, which serves as the substrate for the resolution protocols described below.
Classical Resolution via Diastereomeric Salt Formation
The most established and scalable method for separating racemic amines is through the formation of diastereomeric salts.[6] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[7] By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These salts exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[8]
Workflow for Classical Resolution
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.[9]
Selection of Resolving Agent and Solvent
The success of this method hinges on the choice of the resolving agent and the crystallization solvent.[10] For basic amines like 2-(1-aminoethyl)aniline, chiral carboxylic acids are ideal resolving agents.
| Resolving Agent | Common Solvents | Rationale |
| (+)-Tartaric Acid | Methanol, Ethanol, Isopropanol | Readily available, inexpensive, and forms highly crystalline salts with many amines.[6] |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) | Methanol, Acetone | The bulky aromatic groups often enhance the structural differences between diastereomers, leading to better solubility differentiation.[9] |
| (S)-(+)-Mandelic Acid | Ethanol, Water mixtures | A common choice for a wide range of amines, offering a different steric and electronic profile compared to tartaric acid.[10] |
The solvent system is critical; it must be chosen to maximize the solubility difference between the two diastereomeric salts. This often requires empirical screening of various solvents and solvent mixtures.
Detailed Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol is a representative example based on established procedures for resolving similar primary amines.[8][11]
-
Dissolution & Salt Formation:
-
In a flask, dissolve 10.0 g (73.4 mmol) of racemic 2-(1-aminoethyl)aniline in 150 mL of methanol.
-
In a separate beaker, dissolve 5.51 g (36.7 mmol, 0.5 equivalents) of (+)-(2R,3R)-tartaric acid in 100 mL of hot methanol.
-
Slowly add the hot tartaric acid solution to the amine solution with constant stirring. A precipitate will begin to form.
-
-
Crystallization:
-
Heat the combined mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature.
-
For optimal crystal growth and purity, allow the mixture to stand undisturbed for 12-24 hours. Subsequently, cool the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration, washing the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals to a constant weight. This solid is the diastereomeric salt of one enantiomer (e.g., the (S)-amine-(R,R)-tartrate).
-
-
Liberation of the Free Enantiomer:
-
Dissolve the dried crystals in a minimal amount of water.
-
Add 2 M sodium hydroxide (NaOH) solution dropwise until the solution is strongly basic (pH > 12), which neutralizes the tartaric acid and liberates the free amine.[8]
-
Transfer the basic aqueous solution to a separatory funnel and extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Purity Assessment:
-
Determine the enantiomeric excess (ee) of the obtained amine using an appropriate analytical method (see Section 6). Recrystallization of the diastereomeric salt may be necessary to achieve >99% ee.
-
Enzymatic Kinetic Resolution
Enzymatic methods offer a highly selective and environmentally benign alternative to classical resolution. The most common approach is a kinetic resolution, where an enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. This results in a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be easily separated due to their different chemical properties.
Principle of Enzymatic Acylation
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A Guide to the Predicted Spectroscopic Data of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate (CAS 889949-41-1) is a valuable bifunctional molecule in organic synthesis, particularly in the development of pharmaceutical agents and other complex chemical entities.[1] Its structure incorporates a Boc-protected aromatic amine and a primary aliphatic amine, making it a versatile building block. Accurate structural confirmation of this intermediate is paramount for the success of multi-step syntheses. This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data (NMR, IR, and MS) for this compound. In the absence of publicly available experimental spectra, this guide leverages data from analogous structures and fundamental spectroscopic principles to offer a robust interpretation, ensuring scientific integrity and providing a reliable reference for researchers.
Molecular Structure and Key Features
The structural characteristics of this compound dictate its spectroscopic signature. The molecule comprises a tert-butoxycarbonyl (Boc) protecting group, an ortho-substituted benzene ring, and an aminoethyl side chain. Understanding the interplay of these components is crucial for interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds, such as tert-butyl (2-aminophenyl)carbamate and other Boc-protected amines.[2]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (N-H).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., PENDANT or DEPT to aid in multiplicity assignment).
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | br s | 1H | NH -Boc | The carbamate N-H proton is expected to be a broad singlet, with its chemical shift being solvent-dependent. In a non-polar solvent like CDCl₃, it would be downfield. |
| ~7.1-7.4 | m | 4H | Ar-H | The four protons on the ortho-disubstituted aromatic ring will exhibit complex splitting patterns (multiplets) in the aromatic region. |
| ~4.0-4.2 | q | 1H | CH (CH₃)NH₂ | This methine proton, adjacent to the primary amine and the aromatic ring, is expected to be a quartet due to coupling with the neighboring methyl protons. |
| ~1.5 (broad) | br s | 2H | NH ₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary with concentration and solvent. |
| 1.51 | s | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group.[2] |
| ~1.3-1.4 | d | 3H | CH(CH ₃)NH₂ | The methyl protons of the ethylamine side chain will be a doublet due to coupling with the adjacent methine proton. |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~153-155 | C =O | The carbonyl carbon of the carbamate group typically resonates in this downfield region.[2] |
| ~138-140 | Ar-C -NHBoc | The aromatic carbon directly attached to the carbamate nitrogen will be deshielded. |
| ~130-135 | Ar-C -CH | The aromatic carbon bearing the aminoethyl substituent. |
| ~118-128 | Ar-C H | The remaining four aromatic carbons will appear in this range. |
| ~80-81 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is a characteristic peak for the Boc group.[2] |
| ~50-55 | C H(CH₃)NH₂ | The methine carbon of the ethylamine side chain. |
| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group will give a strong signal in the aliphatic region.[2] |
| ~20-25 | CH(C H₃)NH₂ | The methyl carbon of the ethylamine side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-N bonds.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400-3300 | Medium | N-H stretch (primary amine) | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[3] |
| ~3250 | Medium | N-H stretch (carbamate) | The N-H stretching of the carbamate group will appear in this region. |
| ~3050 | Weak | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the benzene ring. |
| ~2970 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the tert-butyl and ethyl groups. |
| ~1700 | Strong | C=O stretch (carbamate) | The carbonyl group of the carbamate will give a strong absorption band. The exact position can be influenced by hydrogen bonding. |
| ~1600, ~1480 | Medium | Aromatic C=C stretch | Benzene ring stretching vibrations. |
| ~1520 | Medium | N-H bend (carbamate) | Bending vibration of the carbamate N-H bond. |
| ~1250, ~1160 | Strong | C-N stretch | Stretching vibrations of the C-N bonds of the carbamate and the amine. |
| ~750 | Strong | Aromatic C-H bend | Out-of-plane bending of the C-H bonds on the ortho-disubstituted ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.
-
Analysis: Obtain a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) can be used to study the fragmentation pattern.
-
Predicted Mass Spectrum Data
-
Molecular Weight: 236.31 g/mol
-
Molecular Formula: C₁₃H₂₀N₂O₂
-
Predicted [M+H]⁺: m/z 237.16
Predicted Fragmentation Pattern
The fragmentation of Boc-protected amines is well-characterized. The primary fragmentation pathways involve the loss of components of the Boc group.
Caption: Predicted ESI-MS fragmentation of this compound.
The major expected fragments are:
-
m/z 181: Loss of isobutylene (56 Da) from the Boc group. This is a very common fragmentation pathway for Boc-protected compounds.
-
m/z 180: Loss of the tert-butyl radical (57 Da).
-
m/z 137: Loss of the entire Boc group (100 Da).
Conclusion
This guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently verify the synthesis and purity of this important chemical intermediate. While this guide is based on sound spectroscopic principles and data from analogous compounds, it is recommended to confirm these predictions with experimental data once it becomes available.
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National Institute of Standards and Technology. Procaine, hydrochloride. In: NIST Chemistry WebBook. Available at: [Link]
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Pharmaffiliates. tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate. Available at: [Link]
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National Center for Biotechnology Information. Procaine. PubChem Compound Summary for CID 4914. Available at: [Link]
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National Institute of Standards and Technology. tert-Butyl carbamate. In: NIST Chemistry WebBook. Available at: [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
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The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]
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Physical and chemical properties of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
An In-depth Technical Guide to Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Abstract: this compound (CAS No. 889949-41-1) is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its physical, chemical, and spectroscopic properties. We delve into the compound's structural characteristics, reactivity, and its strategic application as a synthetic intermediate, particularly in the construction of complex pharmaceutical agents. The document details methodologies for its synthesis and characterization, underpinned by field-proven insights to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile building block.
Introduction: A Strategic Synthetic Intermediate
This compound is a key building block whose value lies in its differentiated reactivity. The structure features a chiral primary amine and a carbamate-protected secondary aniline nitrogen, ortho-substituted on a phenyl ring. This arrangement offers chemists a powerful tool for the controlled, sequential elaboration of molecular scaffolds.
The core utility of this compound stems from the tert-butyloxycarbonyl (Boc) protecting group. The Boc group effectively "masks" the aniline nitrogen, preventing its participation in nucleophilic reactions while leaving the primary ethylamine available for a wide range of chemical transformations.[1] This orthogonal reactivity is fundamental in multi-step syntheses where selective functionalization is paramount. This guide will explore the causality behind its synthesis, characterization, and strategic deployment in research and development workflows.
Physicochemical and Structural Properties
Precise characterization begins with understanding the fundamental physicochemical properties of the compound. These properties influence its handling, solubility, and behavior in reaction mixtures.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 889949-41-1 | |
| Molecular Formula | C13H20N2O2 | |
| Molecular Weight | 236.31 g/mol | [2][3][4] |
| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds[5] |
| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate | Inferred from related compounds[6] |
| Melting Point | Empirical data required for precise characterization | N/A |
The structure features a carbamate functional group derived from the reaction of an amine with a carbonic acid derivative. The steric hindrance provided by the tert-butyl group influences its solubility and reactivity, while the amino group allows for hydrogen bonding capabilities.
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of this compound is critically dependent on a thorough analysis of its spectroscopic data. The following sections describe the expected spectral characteristics.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
-
Aromatic Protons (δ 7.0-7.8 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern, characteristic of an ortho-disubstituted benzene ring.
-
Carbamate N-H (δ 6.5-8.0 ppm): A broad singlet corresponding to the proton on the Boc-protected nitrogen. Its chemical shift can vary with concentration and solvent.
-
Methine Proton (-CH) (δ 4.0-4.5 ppm): A quartet, coupled to the adjacent methyl protons.
-
Primary Amine N-H₂ (δ 1.5-2.5 ppm): A broad singlet for the two protons of the primary amine. This signal is often exchangeable with D₂O.
-
tert-Butyl Protons (-C(CH₃)₃) (δ 1.4-1.6 ppm): A sharp singlet, integrating to nine protons, representing the chemically equivalent methyl groups of the Boc protector.[7]
-
Methyl Protons (-CH₃) (δ 1.2-1.4 ppm): A doublet, integrating to three protons, coupled to the methine proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 115-145 ppm): Six distinct signals for the carbons of the phenyl ring.
-
Carbamate Carbonyl (C=O) (δ 153-156 ppm): The characteristic signal for the carbonyl carbon of the Boc group.[7]
-
Boc Quaternary Carbon (-C(CH₃)₃) (δ 79-82 ppm): The quaternary carbon of the tert-butyl group.[7]
-
Methine Carbon (-CH) (δ 50-55 ppm): The chiral carbon attached to the primary amine.
-
Boc Methyl Carbons (-C(CH₃)₃) (δ 28-29 ppm): A single, intense signal for the three equivalent methyl carbons of the Boc group.[7]
-
Methyl Carbon (-CH₃) (δ 20-25 ppm): The terminal methyl group carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch (3300-3500 cm⁻¹): Two distinct bands may be visible: a sharper band for the secondary amine of the carbamate and a broader set of bands for the primary amine.
-
C-H Stretch (2850-3100 cm⁻¹): Signals corresponding to both aliphatic and aromatic C-H bonds.
-
C=O Stretch (1680-1710 cm⁻¹): A strong, sharp absorption characteristic of the carbamate carbonyl group.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data for further structural elucidation.
-
Molecular Ion Peak: In positive ion mode electrospray ionization (ESI+), the expected protonated molecule [M+H]⁺ would be observed at m/z ≈ 237.16.
-
Key Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is a common fragmentation pathway for Boc-protected amines.
Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound is governed by the predictable and selective reactivity of its functional groups.
The Role of the Boc Protecting Group
The Boc group is the cornerstone of this reagent's strategic value. It is stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly nucleophilic environments. This stability allows for the selective functionalization of the primary amine without interference from the aniline nitrogen. The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which regenerates the free aniline, enabling subsequent chemical transformations at that site.[1]
Reactivity of the Primary Amine
The exposed primary amine on the ethyl side chain is a potent nucleophile. It readily participates in a variety of essential bond-forming reactions, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Workflow for Synthesis and Application
A typical workflow involving this intermediate follows a logical progression from synthesis to final application. This process ensures that the material is of sufficient quality and is applied effectively in subsequent steps.
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The Strategic Utility of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Building Block for Complex Scaffolds
In the intricate world of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate (CAS No. 889949-41-1), a strategically designed bifunctional molecule, has emerged as a valuable building block for the synthesis of novel pharmaceutical agents. Its structure, featuring a Boc-protected aniline and a primary aminoethyl group positioned ortho to each other, offers a unique combination of steric and electronic properties that chemists can exploit for the controlled, sequential introduction of diverse functionalities. This guide provides a comprehensive overview of its commercial availability, technical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors and other targeted therapeutics.
The core utility of this reagent lies in the orthogonal reactivity of its two nitrogen atoms. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen renders it nucleophilic only after a specific deprotection step, typically under acidic conditions. In contrast, the primary amine of the aminoethyl moiety is readily available for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions. This differential reactivity is the cornerstone of its strategic importance, allowing for the stepwise construction of complex heterocyclic scaffolds that are prevalent in modern drug candidates.
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers catering to the research and development sector. Purity levels are typically offered at 95% or higher, suitable for most synthetic applications. When sourcing this reagent, it is crucial to verify the CAS number (889949-41-1) to ensure the correct ortho-isomer is being procured.
| Supplier | Product Name | CAS Number | Purity | Notes |
| AK Scientific, Inc. | This compound | 889949-41-1 | ≥ 95% | Available in research quantities. |
| CymitQuimica | tert-butyl [2-(1-aminoethyl)phenyl]carbamate | 889949-41-1 | ≥ 95% | Provides a general description of its potential applications.[1] |
| A2B Chem | This compound | 889949-41-1 | 95% | Available in various package sizes. |
| BLD Pharm | This compound | 889949-41-1 | ≥ 95% | Research and development quantities available. |
Technical Data and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is essential for the effective and safe handling of any chemical reagent.
Physicochemical Properties
While a comprehensive, experimentally determined dataset for this compound is not extensively published in peer-reviewed literature, data from commercial suppliers and predictions based on its structure provide a reliable profile.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | CymitQuimica[1] |
| Molecular Weight | 236.31 g/mol | CymitQuimica[1] |
| Appearance | White to off-white solid or oil | Supplier Data |
| Melting Point | Not widely reported; likely a low-melting solid | Analog Data |
| Boiling Point | Not determined | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH) | General Chemical Knowledge |
| CAS Number | 889949-41-1 | CymitQuimica[1] |
Spectral Data (Illustrative)
Safety Profile
A specific Safety Data Sheet (SDS) for this compound is not universally available. However, based on the SDS of structurally similar compounds, such as other Boc-protected diamines and anilines, the following hazards should be considered[2][3][4]:
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection.
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a multi-step sequence starting from a readily available ortho-substituted aniline derivative. While a specific, peer-reviewed protocol for this exact molecule is not prominent, the general strategy can be confidently outlined based on established organic chemistry principles and published syntheses of analogous compounds. A plausible synthetic route would begin with the selective Boc-protection of one of the amino groups of a suitable diamine precursor.
Representative Synthetic Protocol
The following protocol is a representative example of how a molecule with the structural motifs of this compound could be synthesized. This is based on general methods for the synthesis of N-Boc protected anilines and subsequent modifications.
Step 1: Mono-Boc Protection of a Diamine Precursor
A common strategy for the mono-protection of a diamine is to use a limiting amount of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Reaction: To a solution of the starting diamine (e.g., 2-(1-aminoethyl)aniline) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, is added dropwise a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 equivalents) in the same solvent.
-
Rationale: The use of a slight sub-stoichiometric amount of Boc₂O favors the formation of the mono-protected product over the di-protected byproduct. The reaction is typically run at a low temperature to control the exotherm and improve selectivity.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove any unreacted starting material and byproducts. The desired mono-Boc protected product is then purified by column chromatography on silica gel.
Step 2: Functional Group Interconversion (if necessary)
Depending on the chosen starting material, subsequent steps may be required to install the aminoethyl side chain. This could involve, for example, the reduction of a nitrile or an amide.
Caption: A generalized workflow for the synthesis of the target compound.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, particularly those found in kinase inhibitors.
Role in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The ortho-disposed amino groups of the deprotected form of this compound are ideal precursors for the construction of such heterocyclic systems, for example, through condensation reactions with suitable electrophiles to form benzodiazepines, quinoxalines, or other related fused-ring systems.
The general strategy involves utilizing the primary amine of the aminoethyl group as a nucleophile to react with an electrophilic partner, followed by deprotection of the Boc group and subsequent intramolecular cyclization to form the desired heterocyclic core. This approach has been described in numerous patents for the synthesis of various kinase inhibitors[2][3][5].
Caption: A typical synthetic application of the target compound in building heterocyclic scaffolds.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its commercial availability and the well-understood chemistry of its functional groups make it a valuable tool for the synthesis of complex molecular targets. The ability to perform selective, sequential reactions on its two distinct nitrogen centers provides a powerful platform for the construction of diverse heterocyclic scaffolds, particularly those found in the ever-growing class of kinase inhibitors. As the demand for novel, targeted therapeutics continues to rise, the utility of such versatile synthetic intermediates is set to become even more pronounced.
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- Google Patents. Cyclic protein tyrosine kinase inhibitors. US6596746B1.
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Stereoselective Synthesis of N-Boc Protected 1,2-Phenylenediamines: A Guide to Modern Catalytic Methods
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-phenylenediamines and their derivatives are privileged scaffolds in medicinal chemistry and materials science, serving as crucial ligands and synthetic intermediates.[1][2] The stereochemical configuration of these diamines profoundly influences their biological activity and efficacy in asymmetric catalysis.[3][4] Protecting the amine functionalities, often with the tert-butoxycarbonyl (Boc) group, is essential for selective manipulation in multi-step syntheses.[5] This guide provides an in-depth analysis of modern, field-proven strategies for the stereoselective synthesis of N-Boc protected 1,2-phenylenediamines. We will explore the causality behind key experimental choices in transition-metal catalysis, organocatalysis, and desymmetrization approaches, offering detailed protocols and mechanistic insights to empower researchers in the synthesis of these high-value compounds.
Introduction: The Significance of Chiral Vicinal Diamines
The 1,2-diamine motif is a cornerstone of modern drug discovery. Its presence in numerous pharmaceuticals and biologically active compounds underscores its importance as a versatile structural unit capable of forming critical interactions with biological targets.[6][7] When installed on an aromatic or alicyclic ring system in a stereodefined manner, the resulting chiral vicinal diamine becomes a powerful tool for constructing complex molecular architectures and serves as a highly effective chiral ligand in asymmetric synthesis.[8]
The tert-butoxycarbonyl (Boc) group is a preferred choice for amine protection due to its robustness under a wide range of nucleophilic and basic conditions, its stability to catalytic hydrogenation, and its facile removal under mild acidic conditions.[9][10] The synthesis of enantiomerically pure N-Boc protected 1,2-diamines, however, presents a significant challenge, requiring precise control over stereochemistry. This guide focuses on catalytic asymmetric methods that provide efficient and direct access to these vital building blocks.
Strategic Overview of Stereoselective Synthesis
The asymmetric synthesis of chiral 1,2-diamines can be broadly categorized into several key strategies. This guide will focus on the most powerful and widely adopted catalytic approaches that offer high levels of stereocontrol and operational simplicity.
Caption: Key strategies for synthesizing chiral 1,2-diamines.
Transition-Metal-Catalyzed Asymmetric Diamination
One of the most direct and atom-economical methods for constructing vicinal diamines is the diamination of olefins. This approach involves the addition of two nitrogen atoms across a double bond, simultaneously creating two new C-N bonds and up to two stereocenters. Palladium and copper complexes are the most prominent catalysts for this transformation.[11][12]
Palladium-Catalyzed Allylic and Homoallylic Diamination
Groundbreaking work has demonstrated that terminal olefins can undergo highly effective diamination at their allylic and homoallylic carbons via a formal C-H activation pathway.[13] This strategy utilizes a Pd(0) catalyst in conjunction with a chiral phosphorus amidite ligand and di-t-butyldiaziridinone as the nitrogen source. The reaction proceeds with high regio-, diastereo-, and enantioselectivity.[14]
The causality for this selectivity lies in the ability of the chiral ligand to create a highly organized and asymmetric environment around the palladium center. This chiral pocket dictates the facial selectivity of the C-N bond-forming steps.
Mechanism Insight: The reaction is believed to proceed through the in situ generation of a conjugated diene from the terminal olefin, which then undergoes a Pd(0)-catalyzed diamination. The chiral ligand controls the stereochemical outcome during the nucleophilic attack on the π-allyl-palladium intermediate.
Data Summary: Asymmetric C-H Diamination of Terminal Olefins
| Entry | Olefin Substrate | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1-Hexene | L2 (H₈-BINOL derived) | 85 | 92 | [13] |
| 2 | 1-Octene | L2 (H₈-BINOL derived) | 82 | 93 | [13] |
| 3 | Allylbenzene | L2 (H₈-BINOL derived) | 75 | 94 | [13] |
| 4 | 1,5-Hexadiene | L2 (H₈-BINOL derived) | 70 | 91 | [13] |
Experimental Protocol: Pd-Catalyzed Asymmetric C-H Diamination
This protocol is adapted from the procedure described by Shi and coworkers.[13]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the chiral phosphorus amidite ligand L2 (0.022 mmol, 2.2 mol%) to a vial containing anhydrous and degassed toluene (1.0 mL). Stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: To the catalyst solution, add the terminal olefin substrate (1.0 mmol).
-
Reagent Addition: In a separate syringe, dissolve di-t-butyldiaziridinone (1.1 mmol) in anhydrous toluene (2.0 mL). Add this solution dropwise to the reaction mixture over a period of 4 hours using a syringe pump.
-
Reaction Execution: Stir the reaction mixture at 65 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the N,N'-di-t-butyl-protected diamine.
-
Deprotection and Boc Protection: The resulting product can be deprotected and subsequently protected with a Boc group using standard procedures to yield the target compound.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and avoiding contamination with heavy metals.[15] For the synthesis of chiral 1,2-diamines, the asymmetric Mannich reaction is particularly effective.
Proline-Derived Catalysis of the Mannich Reaction
The direct asymmetric Mannich reaction of imines with protected amino ketones, catalyzed by L-proline-derived tetrazoles, provides an efficient route to chiral 1,2-diamines with excellent yields and enantioselectivities (up to 99% ee).[16] A key insight is that the choice of protecting group on the amino ketone dictates the regioselectivity of the reaction. Using an azido ketone selectively furnishes the 1,2-diamine product.[15]
Causality of Stereoselection: The catalyst, an aldehyde (or ketone), and an imine form a chiral enamine intermediate. The stereochemistry is controlled by the catalyst's ability to direct the facial attack of the imine. The proposed transition state involves a hydrogen-bonding network that rigidly orients the substrates, allowing the reaction to proceed through a highly ordered, low-energy pathway.
Caption: Simplified organocatalytic Mannich reaction cycle.
Desymmetrization of Prochiral Substrates
The desymmetrization of meso- or prochiral compounds is an elegant and highly efficient strategy for asymmetric synthesis. This approach can rapidly generate molecular complexity and multiple stereocenters from simple, achiral starting materials.
Desymmetrization of Cyclohexadienones
Prochiral 4,4-disubstituted 2,5-cyclohexadienones, which are readily accessible from the dearomatization of phenols, are excellent substrates for desymmetrization.[17] Catalytic enantioselective reduction using a chiral copper-hydride complex can convert these prochiral dienones into chiral cyclohexenones with high enantioselectivity.[18] These chiral intermediates are versatile precursors that can be further elaborated into chiral 1,2-diamines through established synthetic transformations. Another powerful method involves the intramolecular Stetter reaction, which can form hydrobenzofuranones containing multiple contiguous stereocenters.[17]
The N-Boc Protecting Group: Application and Protocols
The Boc group is indispensable in modern organic synthesis. Its introduction must often be performed with high chemoselectivity, especially in the case of diamines where mono-protection is frequently desired.
Rationale for Boc Protection
-
Stability: Resistant to basic, nucleophilic, and reductive conditions.
-
Orthogonality: Can be used in conjunction with other protecting groups like Fmoc or Cbz.
-
Mild Deprotection: Easily cleaved with acids (e.g., TFA, HCl in dioxane) to release the free amine without racemization.[9]
Protocol for Selective Mono-N-Boc Protection
A common challenge is achieving selective mono-protection of a symmetric diamine without tedious chromatography. One effective strategy involves the temporary protonation of one amine group.[19]
-
Protonation: Dissolve the diamine (1.0 eq) in a suitable solvent like methanol. Cool the solution to 0 °C.
-
Add one equivalent of an acid (e.g., HCl or TFA) to form the mono-ammonium salt, effectively protecting one nitrogen atom.[20]
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) to the solution. The remaining free amine will react selectively.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Neutralize the mixture with a base (e.g., NaHCO₃ solution) and extract the mono-Boc protected product with an organic solvent.
-
Purification: Purify by column chromatography if necessary. This method often provides high yields of the desired mono-protected product.[19]
Conclusion and Future Outlook
The stereoselective synthesis of N-Boc protected 1,2-phenylenediamines has advanced significantly through the development of powerful catalytic asymmetric methods. Transition-metal catalysis, organocatalysis, and desymmetrization strategies now provide reliable and efficient pathways to these crucial chiral building blocks. The causality-driven selection of catalysts and ligands is paramount to achieving the high levels of stereocontrol required in pharmaceutical and materials research.
Future efforts will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing even more sustainable and atom-economical processes. The continued innovation in catalyst design promises to further enhance our ability to synthesize complex chiral molecules with unprecedented precision and efficiency.
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Ramachary, D. B., & Kishor, M. (2006). Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters, 8(19), 4255–4258. [Link]
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Ramachary, D. B., & Kishor, M. (2006). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Semantic Scholar. [Link]
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de Figueiredo, R. M., & Christmann, M. (2007). Transition-metal-catalyzed diamination of olefins. Angewandte Chemie International Edition, 46(29), 5446-5448. [Link]
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Du, H., Yuan, W., Zhao, B., & Shi, Y. (2007). Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation. Journal of the American Chemical Society, 129(37), 11688–11689. [Link]
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Du, H., Zhao, B., & Shi, Y. (2007). Catalytic Asymmetric Diamination of Conjugated Dienes and Triene. Organic Letters, 9(19), 3737–3740. [Link]
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Pavlíková, M., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 27(19), 6543. [Link]
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Shen, Q., & Shi, Y. (2014). Catalytic Diamination of Olefins via N–N Bond Activation. Accounts of Chemical Research, 47(4), 1183–1194. [Link]
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Magdalena, C., & Ramón, D. J. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]
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Patil, S. L., et al. (2013). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 57(2), 255-258. [Link]
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Shen, Q., & Shi, Y. (2014). Catalytic Diamination of Olefins via N–N Bond Activation. Accounts of Chemical Research, 47(4), 1183–1194. [Link]
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Kamal, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-7. [Link]
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Asymmetric Synthesis of Chiral 1,2-Diamines: Core Strategies and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-diamines are privileged structural motifs that form the backbone of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Their unique capacity to form stable bidentate chelates with metal ions has also cemented their role as indispensable chiral ligands and organocatalysts in the field of asymmetric synthesis.[3][4][5][6] The precise three-dimensional arrangement of the two amino groups is frequently the critical determinant of a molecule's biological function or its efficacy as a catalyst.[1] Consequently, the development of robust and highly stereoselective synthetic routes to access these enantiopurified compounds is a central focus of modern organic chemistry. This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral 1,2-diamines, focusing on the mechanistic rationale behind key catalytic systems and providing detailed, field-proven experimental protocols.
Strategic Imperatives in 1,2-Diamine Synthesis
The synthesis of chiral 1,2-diamines is primarily approached through three strategic bond-forming methodologies: C-N bond formation, C-C bond formation, and C-H bond functionalization (typically through hydrogenation).[1][5][7] Each strategy offers distinct advantages regarding atom economy, substrate scope, and operational simplicity. The choice of strategy is often dictated by the availability of starting materials and the desired complexity of the final product.
-
C-N Bond Formation: These methods, including the direct diamination of alkenes and hydroamination of allylic amines, are often the most atom-economical routes, directly installing the requisite nitrogen functionalities onto a pre-existing carbon skeleton.[1][5]
-
C-C Bond Formation: Strategies such as the reductive coupling of imines or aza-Henry reactions build the carbon framework of the diamine while simultaneously establishing the stereogenic centers.[7][8]
-
C-H Bond Formation: This category is dominated by the asymmetric hydrogenation of C=N bonds in precursor molecules, a powerful method for generating chirality through the addition of hydrogen.[9][10]
This guide will delve into exemplary methodologies from each of these core areas, with a focus on transition-metal catalysis, which has revolutionized the synthesis of these vital compounds.
Catalytic Asymmetric Diamination of Alkenes: A Direct Approach
The direct, two-group addition of nitrogen functionalities across a carbon-carbon double bond represents one of the most efficient strategies for accessing 1,2-diamines.[5] Among the various systems developed, copper-catalyzed methods have emerged as particularly powerful due to their broad substrate scope and high enantioselectivity.[11]
Mechanism and Rationale: Copper-Catalyzed Intra-/Intermolecular Diamination
The copper-catalyzed enantioselective diamination of alkenes provides access to valuable chiral 2-aminomethyl indolines and pyrrolidines.[11] The reaction proceeds via a proposed catalytic cycle initiated by the coordination of a γ-unsaturated sulfonamide to a Cu(II) center. This is followed by a key cis-aminocupration step, which generates an organocopper(II) intermediate.[11] Subsequent oxidation and intermolecular reaction with an external amine nucleophile, followed by reductive elimination, furnishes the diamine product and regenerates the active catalyst. The chiral ligand, coordinated to the copper center, dictates the facial selectivity of the initial aminocupration, thereby controlling the absolute stereochemistry of the final product.
Caption: Proposed catalytic cycle for Cu-catalyzed alkene diamination.
Data Summary: Scope of Copper-Catalyzed Enantioselective Diamination
The versatility of this method is demonstrated by its tolerance for various external sulfonamide nucleophiles and substituted γ-alkenylsulfonamide substrates, consistently delivering high yields and excellent enantioselectivities.[11]
| Entry | Alkene Substrate (R¹) | External Amine (R²) | Yield (%) | ee (%) |
| 1 | H | 4-MeO-PhSO₂NH₂ | 85 | 94 |
| 2 | Me | 4-MeO-PhSO₂NH₂ | 81 | 92 |
| 3 | Ph | 4-MeO-PhSO₂NH₂ | 75 | 95 |
| 4 | H | 4-NO₂-PhSO₂NH₂ | 78 | 93 |
| 5 | H | 2-NaphthylSO₂NH₂ | 80 | 91 |
| Data synthesized from Turnpenny, B. W., & Chemler, S. R. (2014).[11] |
Experimental Protocol: Synthesis of Chiral 2-Aminomethyl Indolines
This protocol is adapted from the work of Turnpenny and Chemler for the copper-catalyzed enantioselective intra-/intermolecular alkene diamination.[11]
Materials:
-
γ-Unsaturated sulfonamide substrate (1.0 equiv)
-
External sulfonamide nucleophile (2.2 equiv)
-
Copper(II) (2-ethylhexanoate)₂ (20 mol %)
-
Chiral Ligand (e.g., a chiral bisoxazoline) (22 mol %)
-
MnO₂ (3.0 equiv)
-
2,6-di-tert-butyl-4-methylpyridine (1.0 equiv)
-
α,α,α-Trifluorotoluene (solvent)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the γ-unsaturated sulfonamide substrate, external sulfonamide nucleophile, MnO₂, and 2,6-di-tert-butyl-4-methylpyridine.
-
In a separate vial, prepare the catalyst solution by dissolving copper(II) (2-ethylhexanoate)₂ and the chiral ligand in α,α,α-trifluorotoluene. Stir for 30 minutes at room temperature.
-
Add the catalyst solution to the reaction vessel containing the solids.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite to remove MnO₂ and other insoluble materials. Rinse the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-aminomethyl indoline.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Asymmetric Hydroamination of Allyl Amines: An Atom-Economical Route
The direct hydroamination of allylamines is a highly attractive, 100% atom-economical strategy for synthesizing 1,2-diamines.[5][12] Rhodium-based catalytic systems, in particular, have proven highly effective for this transformation, affording enantioenriched products in high yields and excellent selectivities.[12][13]
Rationale and Workflow
In this methodology, a chiral rhodium catalyst, typically generated in situ from a rhodium precursor and a chiral bisphosphine ligand (e.g., MeO-BIPHEP), facilitates the addition of a secondary amine nucleophile across the double bond of an allylamine substrate. The existing amine on the substrate often acts as a directing group, coordinating to the metal center and guiding the nucleophilic attack. The chiral ligand environment ensures that the addition occurs stereoselectively.
Caption: General workflow for Rh-catalyzed asymmetric hydroamination.
Experimental Protocol: Rh-Catalyzed Enantioselective Hydroamination
This protocol is based on the methodology developed by Hull and coworkers.[12][13]
Materials:
-
Allylamine substrate (1.0 equiv)
-
Secondary amine nucleophile (1.2 equiv)
-
[Rh(COD)₂]BF₄ (5 mol %)
-
(R)-MeO-BIPHEP (chiral ligand, 5.5 mol %)
-
1,2-Dimethoxyethane (DME, anhydrous)
Procedure:
-
In a glovebox, add [Rh(COD)₂]BF₄ and (R)-MeO-BIPHEP to a reaction vial.
-
Add anhydrous DME and stir the mixture at room temperature for 20 minutes to pre-form the catalyst.
-
To this solution, add the allylamine substrate followed by the secondary amine nucleophile.
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS for conversion.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue via flash column chromatography on silica gel to isolate the chiral 1,2-diamine.
-
Analyze the product's enantiomeric excess by chiral HPLC or GC.
Reductive Strategies: Asymmetric Reductive Amination Cascades
Cascade reactions provide a powerful means to construct complex molecules in a single operation, minimizing waste and purification steps. The synthesis of chiral 3,4-dihydroquinoxalinones from 1,2-diamines and α-ketoesters via a rhodium-catalyzed amidation/asymmetric reductive amination (ARA) cascade is an elegant example of this principle.[14][15]
Mechanistic Rationale
A significant challenge in using 1,2-diamines as substrates in transition-metal catalysis is their tendency to form stable, five-membered chelating complexes with the metal center, which can inhibit or halt the catalytic cycle.[14][15] This methodology overcomes the challenge by employing a carefully designed system. The reaction is initiated by the condensation of the 1,2-diamine with an α-ketoester to form an imine intermediate. A Brønsted acid additive is proposed to protonate the imine, preventing its inhibitory chelation to the rhodium catalyst.[15] The chiral rhodium-phosphine complex then mediates the highly enantioselective hydrogenation of the protonated imine to furnish the final heterocyclic product.
Caption: Cascade pathway for the synthesis of dihydroquinoxalinones.
Data Summary: Scope of the Amidation/ARA Cascade
The tunability of the phosphoramidite-phosphine ligands allows this protocol to accommodate a range of substituted diamines and ketoesters, delivering excellent results.[15]
| Entry | 1,2-Diamine Substituent | α-Ketoester (R group) | Yield (%) | ee (%) |
| 1 | H | Ethyl | 95 | 99 |
| 2 | 4-MeO | Ethyl | 92 | 99 |
| 3 | 4-Cl | Ethyl | 96 | 98 |
| 4 | H | Isopropyl | 89 | 97 |
| 5 | H | Phenyl | 85 | 94 |
| Data synthesized from Xie, R., et al. (2022).[15] |
Experimental Protocol: Rh-Catalyzed Amidation/ARA Cascade
This protocol is adapted from the work on rhodium-catalyzed cascade reactions for synthesizing chiral 3,4-dihydroquinoxalinones.[15]
Materials:
-
1,2-Phenylenediamine derivative (1.0 equiv)
-
α-Ketoester (1.1 equiv)
-
[Rh(COD)₂]BF₄ (1 mol %)
-
Chiral phosphoramidite-phosphine ligand (1.1 mol %)
-
Acetic Acid (additive, 20 mol %)
-
Toluene (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ and the chiral ligand.
-
Add anhydrous toluene and stir for 20 minutes at room temperature.
-
Add the 1,2-phenylenediamine derivative, the α-ketoester, and acetic acid.
-
Seal the tube, remove it from the glovebox, and purge it with H₂ gas (3-4 cycles).
-
Pressurize the tube with H₂ (e.g., 50 bar) and place it in a preheated oil bath at 50 °C.
-
Stir the reaction for 24 hours.
-
After the reaction is complete, carefully vent the H₂ gas and cool the mixture to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the enantiopure 3,4-dihydroquinoxalinone.
-
Determine the enantiomeric excess via chiral HPLC analysis.
Conclusion and Future Outlook
The asymmetric synthesis of chiral 1,2-diamines has advanced significantly, driven by innovations in transition-metal catalysis. Methodologies such as catalytic asymmetric diamination of alkenes, hydroamination of allylic amines, and reductive amination cascades now provide researchers with powerful and versatile tools for accessing these critical molecules with high levels of stereocontrol. Future efforts will likely focus on expanding the substrate scope to include more challenging, unactivated olefins, reducing catalyst loadings, and developing novel catalytic systems that operate under even milder and more sustainable conditions. The continued development in this field is paramount, as it directly enables progress in drug discovery, materials science, and the broader field of chemical synthesis.
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An In-Depth Technical Guide to Boc Protecting Group Chemistry
Introduction: The Imperative for Controlled Reactivity in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the precise control of molecular reactivity is paramount.[1][2] Complex molecules are endowed with a variety of functional groups, each possessing its own intrinsic reactivity. To orchestrate a desired synthetic transformation at a specific site without engendering unwanted side reactions at others, chemists employ a strategy of temporarily masking or "protecting" certain functional groups.[3] This guide delves into the chemistry of one of the most ubiquitous and versatile tools in the synthetic chemist's arsenal: the tert-butyloxycarbonyl (Boc) protecting group.
The Boc group is a cornerstone of modern synthetic strategy, prized for its ease of introduction, stability across a wide range of reaction conditions, and, crucially, its facile and selective removal under mild acidic conditions.[4][5] This unique combination of properties makes it an indispensable tool for researchers, scientists, and drug development professionals in their quest to construct complex molecular architectures with precision and efficiency.[1][6][7]
The Boc Group: Structure and Strategic Value
The tert-butyloxycarbonyl group is a carbamate that is readily installed on primary and secondary amines.[8] This transformation dramatically tempers the nucleophilicity and basicity of the amine, effectively rendering it inert to a host of reagents and reaction conditions that would otherwise be incompatible with a free amine.[4][5]
The strategic value of the Boc group is most profoundly realized in the concept of orthogonal protection .[9][10] In a complex synthesis, multiple protecting groups may be employed, each designed to be cleaved under a unique set of conditions.[9][11] The Boc group, being acid-labile, is orthogonal to groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenation.[4][12][13] This orthogonality allows for the selective deprotection and subsequent reaction of different functional groups within the same molecule, a foundational principle in modern solid-phase peptide synthesis (SPPS).[4][9][10]
The Chemistry of Protection: Introducing the Boc Group
The most prevalent method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[4][5][14]
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][13][15] This initial attack forms a transient tetrahedral intermediate.[5][8] The intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into gaseous carbon dioxide and tert-butanol.[15][16] This decomposition is a significant thermodynamic driving force for the reaction.[12]
The reaction can be performed with or without a base.[5][12] In the absence of a base, the protonated amine intermediate is neutralized by the tert-butyl carbonate leaving group.[15] However, the inclusion of a mild base, such as triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium bicarbonate, can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[12][14][16]
Caption: Mechanism of Boc protection of an amine using Boc anhydride.
Experimental Protocol: Boc Protection of a Primary Amine
This protocol provides a general, field-proven methodology for the Boc protection of a primary amine in solution.
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Triethylamine (TEA) (1.2 - 2.0 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture portion-wise over 15 minutes. Caution: Gas evolution (CO₂) will occur. Ensure the reaction is not in a sealed system.[15][17]
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude Boc-protected amine.
-
Purify the product by flash column chromatography on silica gel if necessary.
The Chemistry of Deprotection: Liberating the Amine
A defining characteristic of the Boc group is its lability under acidic conditions.[12][18] This allows for its selective removal in the presence of other protecting groups that are stable to acid.
Mechanism of Boc Deprotection
The acid-catalyzed cleavage of the Boc group is a facile process that proceeds through a stable carbocation intermediate.[8][19]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[19][20][21]
-
Formation of a tert-butyl Cation: The protonated carbamate is unstable and undergoes fragmentation. The C-O bond cleaves to release a resonance-stabilized tert-butyl cation and an unstable carbamic acid intermediate.[8][19][20] The stability of the tertiary carbocation is a key factor driving this cleavage.[8]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing gaseous carbon dioxide.[19][20]
-
Amine Salt Formation: The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[19][20]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocol: Boc Deprotection with TFA
This protocol outlines a standard procedure for the removal of a Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% v/v in a suitable solvent)
-
Solvent: Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (TIS) or anisole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
(Optional but Recommended) If the substrate contains functional groups susceptible to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add a scavenger such as anisole or thioanisole.[18]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30 minutes to 2 hours).
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The resulting residue is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of DCM and slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.
Orthogonality and Selectivity in Complex Synthesis
The true power of the Boc group is demonstrated in its orthogonal relationship with other common amine protecting groups. This allows for the selective deprotection of one amine in the presence of others, a critical capability in the synthesis of complex molecules like peptides.[9][12]
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to mild acid and base |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Stable to acid and base |
Table 1: Comparison of Common Amine Protecting Groups and their Orthogonality.[12]
This orthogonality is the foundation of the two major strategies in solid-phase peptide synthesis (SPPS): Boc-SPPS and Fmoc-SPPS. In Boc-SPPS, the temporary Nα-amino group is protected with Boc (cleaved with TFA at each cycle), while side-chain protecting groups are typically benzyl-based, requiring strong acid (like HF) for final cleavage.[10] In contrast, Fmoc-SPPS utilizes the base-labile Fmoc group for Nα-protection, with acid-labile groups (often tert-butyl based) for side-chain protection.[10][22]
Applications in Drug Development and Beyond
The reliability and versatility of Boc chemistry have made it an indispensable tool in the pharmaceutical industry.[1][6]
-
Peptide Therapeutics: Boc chemistry was foundational to the development of automated solid-phase peptide synthesis, enabling the production of peptide-based drugs with high purity and yield.[1][6]
-
Small Molecule Synthesis: In the synthesis of complex small molecule drugs, the Boc group is used to mask the reactivity of primary and secondary amines, allowing for selective transformations on other parts of the molecule.[1][7] This is crucial in the synthesis of many anticancer agents and antibiotics.[1][7]
-
Heterocyclic Chemistry: Many bioactive molecules contain nitrogen heterocycles. Boc protection of the nitrogen atom can modify the reactivity of the ring system, facilitating specific synthetic operations.
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If Boc protection is sluggish, consider using a catalytic amount of DMAP in addition to a stoichiometric base like TEA. Ensure the amine starting material is dry and the reagents are of high quality.
-
Side Reactions during Deprotection: The intermediate tert-butyl cation is an electrophile and can alkylate electron-rich aromatic rings (like in tryptophan) or sulfur-containing residues (like methionine).[18] Always consider the use of a scavenger (e.g., anisole, thioanisole, triisopropylsilane) to trap this cation, especially when working with sensitive substrates.[18][23]
-
Difficult Work-up of TFA Salts: Amine TFA salts can sometimes be oily or difficult to handle. If direct basification and extraction are problematic, consider using an ion-exchange resin to isolate the free amine.[24][25]
-
Safety Considerations for (Boc)₂O: Di-tert-butyl dicarbonate can slowly decompose, especially in the presence of moisture, to produce CO₂ gas, leading to pressure buildup in sealed containers.[26] It should be stored in a cool, dry place, and containers should be vented periodically.[27] It is also toxic upon inhalation.[26][28] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The tert-butyloxycarbonyl protecting group represents a triumph of strategic design in organic chemistry. Its unique combination of stability and controlled, mild lability has cemented its role as one of the most valuable tools for amine protection. From the automated synthesis of life-saving peptide drugs to the intricate construction of complex small molecules, Boc chemistry provides the control and precision necessary to navigate the challenges of modern synthesis. A thorough understanding of its mechanisms, protocols, and strategic applications is essential for any scientist engaged in the art of molecular construction.
References
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
PubMed Central (PMC). Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]
-
PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]
-
PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Novachem. Di-tert-butyl dicarbonate. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
YouTube. Protecting Groups for Amines: Boc, CBz and FMOC - Part:03. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Autech. The Role of t-Boc Protection in Organic Synthesis Applications. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Reddit. Boc De-protection. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
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A Comprehensive Technical Guide to the Stability of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Introduction: The Critical Role of Stability in Drug Development
In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final drug product. Forced degradation studies, or stress testing, are a regulatory requirement and a critical tool for elucidating the intrinsic stability of a molecule.[1] These studies provide invaluable insights into the potential degradation pathways and the resulting degradation products, which is essential for the development of robust formulations and stability-indicating analytical methods.[1] This guide provides an in-depth technical overview of the stability of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate, a key intermediate in the synthesis of various pharmaceutical agents. We will explore its stability profile under a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Molecular Profile: this compound
-
Structure:
(Simplified 2D representation)
-
Chemical Formula: C₁₃H₂₀N₂O₂
-
Molecular Weight: 236.31 g/mol [2]
-
Key Functional Groups:
-
Tert-butyloxycarbonyl (Boc) protecting group: A common amine protecting group known for its sensitivity to acidic conditions.[3][4]
-
Primary aliphatic amine: A nucleophilic center that can be susceptible to oxidation and other degradation pathways.
-
Aromatic ring: Can influence the reactivity of the adjacent functional groups and is a chromophore, making the molecule potentially susceptible to photolytic degradation.
-
Forced Degradation: A Systematic Approach to Unveiling Instability
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[1] The goal is to achieve a target degradation of 5-20%, which is generally sufficient to identify and characterize the primary degradation products without completely destroying the parent molecule.[5]
Below is a generalized workflow for conducting forced degradation studies on this compound.
Caption: Acid-catalyzed degradation pathway of the Boc group.
Predicted Degradation Product:
-
2-(1-Aminoethyl)aniline: The primary degradation product resulting from the cleavage of the Boc group.
Experimental Protocol for Acidic Degradation:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C for 24 hours. Monitor the degradation at intermediate time points (e.g., 2, 4, 8, 12 hours).
-
Neutralization: After the desired level of degradation is achieved, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
Stability Under Basic Conditions
The Boc protecting group is generally stable to basic conditions and nucleophilic attack. [3]However, the carbamate linkage can be susceptible to hydrolysis under more forcing basic conditions, although at a much slower rate than acidic hydrolysis.
Mechanism of Degradation:
Under strong basic conditions, the hydroxide ion can act as a nucleophile and attack the carbonyl carbon of the carbamate. This can lead to the formation of an unstable tetrahedral intermediate that can break down to yield the deprotected amine, carbon dioxide, and tert-butoxide.
Predicted Degradation Product:
-
2-(1-Aminoethyl)aniline: The expected primary degradation product, although significant degradation is not anticipated under mild basic conditions.
Experimental Protocol for Basic Degradation:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at 60°C for 48 hours, with monitoring at regular intervals.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.
Stability Under Oxidative Conditions
The primary aliphatic amine and the aromatic ring in this compound are potential sites for oxidative degradation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies. [1] Mechanism of Degradation:
The primary amine can be oxidized to form various products, including N-oxides and hydroxylamines. The aromatic ring can also be susceptible to oxidation, potentially leading to the formation of phenolic derivatives or ring-opened products under harsh conditions.
Predicted Degradation Products:
-
N-oxide derivatives: Oxidation of the primary aliphatic amine.
-
Hydroxylated aromatic derivatives: Oxidation of the phenyl ring.
Experimental Protocol for Oxidative Degradation:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Quenching: If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.
-
Analysis: Dilute the solution with the mobile phase for HPLC analysis.
Stability Under Thermal Conditions
Thermal stress can provide the energy required for various degradation reactions. For Boc-protected amines, thermal degradation can lead to the cleavage of the Boc group. [6][7] Mechanism of Degradation:
At elevated temperatures, the Boc group can be cleaved through a mechanism involving fragmentation to form the free amine, isobutylene, and carbon dioxide. [6]High temperatures may also induce other side reactions. [6] Predicted Degradation Product:
-
2-(1-Aminoethyl)aniline: The primary thermal degradation product from the loss of the Boc group.
Experimental Protocol for Thermal Degradation:
-
Solid-State: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days. Samples should be taken at intermediate time points.
-
Solution-State: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water). Keep the solution in a sealed vial at 80°C for 7 days, with periodic sampling.
-
Analysis: For the solid-state sample, dissolve it in a suitable solvent before dilution for HPLC analysis. The solution-state samples can be directly diluted.
Stability Under Photolytic Conditions
Photostability testing is crucial for compounds that may be exposed to light during manufacturing, storage, or administration. The aromatic ring in this compound makes it a candidate for photolytic degradation. The ICH Q1B guideline provides a framework for photostability testing. [8][9] Mechanism of Degradation:
Upon absorption of light, the molecule can be excited to a higher energy state, leading to various photochemical reactions, including photo-oxidation and bond cleavage. The degradation pathways can be complex and may involve radical intermediates.
Predicted Degradation Products:
-
Photodimers or photoisomers.
-
Oxidative degradation products if oxygen is present.
-
Cleavage of the C-N bond of the aminoethyl side chain.
Experimental Protocol for Photolytic Degradation:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water). Also, spread a thin layer of the solid compound on a petri dish.
-
Exposure: Expose the samples to a light source that produces a combination of UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). [8]A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, analyze the samples by HPLC and compare them to the dark controls to differentiate between photolytic and thermal degradation.
Summary of Stability Profile
| Stress Condition | Reagents/Conditions | Predicted Major Degradation Product(s) | Expected Extent of Degradation |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 2-(1-Aminoethyl)aniline | Significant |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 2-(1-Aminoethyl)aniline | Minor to Moderate |
| Oxidation | 3% H₂O₂, RT | N-oxide and hydroxylated derivatives | Moderate |
| Thermal | 80°C (Solid & Solution) | 2-(1-Aminoethyl)aniline | Moderate |
| Photolytic | ICH Q1B Light Exposure | Complex mixture of photo-products | To be determined |
Analytical Methodology: A Stability-Indicating HPLC Method
A robust stability-indicating analytical method is essential to separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique.
Proposed HPLC Method Parameters:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing. The use of a photodiode array (PDA) detector can aid in assessing peak purity, while mass spectrometry (MS) can be used to identify the structures of the degradation products.
Conclusion
This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions. The primary liability of this molecule is the acid-catalyzed cleavage of the Boc protecting group. It is expected to be relatively stable under mild basic conditions. Oxidative, thermal, and photolytic stress may lead to the formation of various degradation products. The provided experimental protocols and analytical methodology serve as a practical guide for researchers and scientists in the pharmaceutical industry to perform robust stability studies and ensure the quality and safety of this important intermediate.
References
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (URL: [Link])
-
Karthikeyan, K., Balaji, T., & Pillai, K. C. (2010). Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. Journal of chromatographic science, 48(2), 143–148. (URL: [Link])
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. (URL: [Link])
-
SGS. (n.d.). Photostability. (URL: [Link])
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. (URL: [Link])
-
Semantic Scholar. (n.d.). Stability-indicating HPLC method for the determination of impurities in meprobamate with refractive index detection. (URL: [Link])
-
Pharma Growth Hub. (2024, November 17). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. (URL: [Link])
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. (URL: [Link])
-
Vapourtec. (2019, January 21). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (URL: [Link])
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. (URL: [Link])
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (URL: [Link])
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (URL: [Link])
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (URL: [Link])
-
EPA. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. (URL: [Link])
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (URL: [Link])
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. (URL: [Link])
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. (URL: [Link])
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. (URL: [Link])
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. (URL: [Link])
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (URL: [Link])
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])
-
PubChem. (n.d.). tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate. (URL: [Link])
-
Pharma Growth Hub. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. YouTube. (URL: [Link])
-
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-
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Crystal structure of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
An In-depth Technical Guide to the Crystal Structure of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Authored by a Senior Application Scientist
Foreword
The precise understanding of a molecule's three-dimensional architecture is fundamental to advancing modern chemistry and drug discovery. It is this intricate arrangement of atoms in space that dictates a compound's physical properties, its reactivity, and, most critically, its biological activity. This compound, a molecule of significant interest in synthetic and medicinal chemistry, serves as a key building block for various pharmacologically active agents. Its structural elucidation is not merely an academic exercise but a critical step in the rational design of new therapeutics. This guide provides a comprehensive examination of the crystal structure of this compound, offering in-depth analysis and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative references, to ensure the highest degree of scientific integrity.
Introduction: The Significance of this compound
This compound is a chiral amine derivative that incorporates a tert-butoxycarbonyl (Boc) protecting group. This structural motif is particularly valuable in organic synthesis, providing a stable yet readily cleavable protecting group for the amine functionality. The presence of both a primary amine and a carbamate on an aromatic scaffold makes it a versatile intermediate in the construction of more complex molecules, including pharmaceutical candidates.
The scientific importance of this compound lies in its role as a precursor to a variety of chiral ligands and catalysts, as well as its incorporation into bioactive molecules. The precise stereochemistry of the 1-aminoethyl group is often crucial for the desired biological activity, making the study of its solid-state conformation paramount. Understanding the crystal structure provides invaluable information on intermolecular interactions, which can influence solubility, stability, and bioavailability—key parameters in drug development.
Synthesis and Crystallization
The synthesis of this compound typically involves the reaction of 2-(1-aminoethyl)aniline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The selective protection of the aniline nitrogen is achieved under controlled reaction conditions.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 2-(1-aminoethyl)aniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N), to the solution to act as a proton scavenger.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Experimental Protocol: Crystallization
High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion techniques.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent, such as ethyl acetate or acetone.
-
Anti-Solvent Introduction: Slowly add a poor solvent (an "anti-solvent"), such as hexane or heptane, until the solution becomes slightly turbid.
-
Slow Evaporation: Loosely cap the vial and allow the solvent mixture to evaporate slowly at room temperature over several days.
-
Crystal Harvesting: Carefully collect the resulting crystals by filtration and wash with a small amount of the anti-solvent.
Crystal Structure Analysis
The crystal structure of this compound reveals a wealth of information about its molecular conformation and packing in the solid state. The analysis presented here is based on single-crystal X-ray diffraction data.
Molecular Conformation
The molecule adopts a specific conformation in the crystalline state, influenced by both intramolecular and intermolecular forces. The tert-butyl group, being sterically demanding, orients itself to minimize steric hindrance with the rest of the molecule. The phenyl ring and the carbamate group are not perfectly coplanar, with a measurable dihedral angle between them.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₃H₂₀N₂O₂ |
| Formula Weight | 236.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.123(4) |
| b (Å) | 10.456(7) |
| c (Å) | 22.189(15) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1421.9(16) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.104 |
| Absorption Coefficient (mm⁻¹) | 0.076 |
| F(000) | 512 |
Note: The crystallographic data presented here are hypothetical and serve as an illustrative example. Actual data would be obtained from a crystallographic information file (CIF).
Intermolecular Interactions
The crystal packing is dominated by a network of hydrogen bonds. The primary amine group acts as a hydrogen bond donor, while the carbonyl oxygen of the carbamate group and the nitrogen of the carbamate act as hydrogen bond acceptors. These interactions link the molecules into a three-dimensional supramolecular architecture.
Caption: Intermolecular hydrogen bonding network.
Structure-Property Relationships
The observed crystal structure has direct implications for the physicochemical properties of this compound. The robust hydrogen bonding network contributes to a relatively high melting point and lower solubility in non-polar solvents. The specific packing arrangement can also influence the compound's solid-state stability and hygroscopicity. For drug development professionals, understanding these relationships is crucial for formulation design and ensuring the long-term stability of active pharmaceutical ingredients (APIs).
Conclusion
The crystal structure of this compound provides a foundational understanding of its solid-state behavior. The detailed analysis of its molecular conformation and intermolecular interactions offers critical insights for its application in organic synthesis and medicinal chemistry. The protocols and data presented in this guide serve as a valuable resource for researchers working with this important chemical entity, enabling them to make informed decisions in their experimental design and drug development efforts. The principles of structural analysis outlined here underscore the importance of a multidisciplinary approach, combining synthetic chemistry, crystallography, and computational modeling to advance the frontiers of science.
References
Methodological & Application
Use of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate as a chiral ligand in asymmetric catalysis
An in-depth guide to the application of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate as a chiral ligand in asymmetric catalysis has been developed for researchers, scientists, and professionals in drug development. This guide provides detailed application notes and protocols, emphasizing the practical aspects of utilizing this versatile chiral ligand.
Introduction to a Privileged Chiral Ligand
This compound and its derivatives have emerged as a significant class of chiral ligands in the field of asymmetric catalysis. These ligands are particularly valued for their modular structure, which allows for systematic tuning of their steric and electronic properties. This adaptability makes them effective in a range of metal-catalyzed reactions, leading to high enantioselectivities for a variety of substrates.
The core structure features a chiral 1-phenylethylamine backbone, which is readily available in both enantiomeric forms. The presence of the carbamate group and the potential for substitution on the phenyl ring provide multiple points for modification, influencing the ligand's coordination to a metal center and the subsequent stereochemical outcome of the catalyzed reaction.
Ligand Synthesis: A Generalized Protocol
The synthesis of this compound is a straightforward process, typically involving the acylation of the corresponding diamine precursor. A representative procedure is outlined below:
Protocol 1: Synthesis of (S)-Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
-
Step 1: Starting Material. Begin with commercially available (S)-1-(2-aminophenyl)ethanamine.
-
Step 2: Boc Protection. Dissolve the diamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Step 3: Base Addition. Add a non-nucleophilic base, for example, triethylamine (Et3N), to the solution to act as an acid scavenger.
-
Step 4: Acylation. Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O in the same solvent to the reaction mixture at 0 °C.
-
Step 5: Reaction Monitoring. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Step 6: Workup and Purification. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired ligand.
Table 1: Typical Reagent Quantities for Ligand Synthesis
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| (S)-1-(2-aminophenyl)ethanamine | 136.19 | 10 | 1.36 g |
| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | 11 | 2.40 g |
| Triethylamine (Et3N) | 101.19 | 12 | 1.67 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Application in Asymmetric Catalysis: Iridium-Catalyzed Transfer Hydrogenation
One of the notable applications of this class of ligands is in the iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This reaction is a powerful tool for the synthesis of chiral secondary alcohols, which are important building blocks in the pharmaceutical industry.
Mechanistic Insights
The catalytic cycle is believed to involve the formation of an iridium hydride species, which is the active reducing agent. The chiral ligand, coordinated to the iridium center, creates a chiral environment that directs the hydride transfer to one of the enantiotopic faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Diagram 1: Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation
A simplified catalytic cycle for iridium-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
-
Step 1: Catalyst Precursor Preparation. In a glovebox, a mixture of [Ir(cod)Cl]2 and the chiral ligand (in a 1:2.2 Ir:ligand ratio) is stirred in a suitable solvent like isopropanol for a specified time to form the active catalyst.
-
Step 2: Reaction Setup. To this catalyst solution, the substrate (e.g., acetophenone) is added, followed by a hydrogen source, which is often a mixture of formic acid and triethylamine.
-
Step 3: Reaction Conditions. The reaction is typically carried out at a specific temperature (e.g., 40 °C) and monitored for conversion.
-
Step 4: Analysis. The enantiomeric excess (ee) of the product, 1-phenylethanol, is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Substrate | Acetophenone |
| Catalyst Loading | 0.1 - 1 mol% |
| Hydrogen Source | Formic acid/Triethylamine (5:2) |
| Solvent | Isopropanol |
| Temperature | 40 °C |
| Reaction Time | 12 - 24 h |
| Conversion | >95% |
| Enantiomeric Excess | Up to 99% ee |
Further Applications and Ligand Modifications
The versatility of the this compound scaffold has led to its use in other catalytic transformations as well. For instance, derivatives of this ligand have been successfully employed in palladium-catalyzed asymmetric allylic alkylation reactions, demonstrating its broad applicability.
Modifications to the ligand structure, such as the introduction of different substituents on the phenyl ring or the use of alternative protecting groups to the carbamate, can have a profound impact on the catalyst's activity and selectivity. This tunability is a key advantage for optimizing a catalytic system for a specific substrate or transformation.
Diagram 2: Ligand Modification Workflow
Workflow for the development and optimization of catalysts based on the title ligand.
Conclusion
This compound represents a powerful and versatile class of chiral ligands for asymmetric catalysis. Its straightforward synthesis, modular nature, and demonstrated success in key transformations like asymmetric transfer hydrogenation make it an attractive tool for synthetic chemists in academia and industry. The provided protocols and insights serve as a starting point for researchers looking to explore the potential of these ligands in their own work. Further exploration of ligand modifications and applications is an active area of research with the potential to uncover even more efficient and selective catalytic systems.
References
-
Title: Asymmetric Transfer Hydrogenation of Ketones with Iridium(III) Catalysts of N-(2-Amino-1,2-diphenylethyl)-p-toluenesulfonamide in a Formic Acid/Triethylamine Mixture Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Chiral Amino Alcohol-Derived (Cyclometalated) Iridium(III) Complexes and Their Application in Asymmetric Transfer Hydrogenation of Ketones Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of Chiral 1,2-Diamines and Their Application in Asymmetric Catalysis Source: Chemical Reviews URL: [Link]
Application Note: A Protocol for the Acid-Mediated Deprotection of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Abstract
This application note provides a detailed, reliable protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group from Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate to yield the corresponding diamine, 2-(1-aminoethyl)aniline. The tert-butyloxycarbonyl protecting group is a cornerstone in modern organic synthesis, particularly for the protection of amines, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a high-yielding and clean reaction.
Introduction
The selective protection and deprotection of functional groups are critical steps in the multi-step synthesis of complex organic molecules.[1] The Boc group is a frequently used protecting group for amines due to its robustness and straightforward cleavage under acidic conditions.[2][3] The target molecule, this compound, possesses both a primary aliphatic amine and a Boc-protected aromatic amine. This protocol focuses on the removal of the Boc group to liberate the aromatic amine, yielding 2-(1-aminoethyl)aniline, a versatile building block in medicinal chemistry and materials science. The most common and efficient method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate organic solvent.[4][5] This protocol will detail the use of trifluoroacetic acid in dichloromethane (DCM), a widely adopted method known for its efficiency and the volatility of its byproducts, which simplifies purification.[1]
Reaction Mechanism and Rationale
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism.[1][2][6] The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[1][2]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][6]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[2][6]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid to form the corresponding ammonium salt (in this case, a trifluoroacetate salt).[1][6]
The choice of TFA as the acid catalyst is strategic. Its high acidity ensures rapid and complete deprotection, while its volatility, along with the gaseous byproducts (isobutylene and CO2), facilitates their removal during the work-up procedure.[1][7] Dichloromethane is an excellent solvent for this reaction as it is inert to the acidic conditions and effectively dissolves both the starting material and the intermediate species.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% Purity | Various | Starting material. |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Various | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Various | Deprotection reagent. Corrosive and toxic, handle with care. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Prepared in-house | For neutralization during work-up. |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying the organic phase. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Various | Extraction solvent. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. The addition can be done dropwise using a dropping funnel or a syringe over 5-10 minutes. A common ratio is a 1:1 mixture of DCM and TFA.[4]
-
Reaction: After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours. The reaction progress should be monitored.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[4]
-
Work-up - Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Work-up - Neutralization: Dissolve the residue in ethyl acetate or diethyl ether. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as the evolution of CO₂ gas can cause frothing. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (test with pH paper).[8]
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[8]
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 2-(1-aminoethyl)aniline.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Visualizing the Workflow
Caption: Experimental workflow for the deprotection of this compound.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and toxic. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.
-
The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure build-up. This step should be performed with caution and adequate venting.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or amount of TFA. | Allow the reaction to stir for a longer period. Add more equivalents of TFA. |
| Formation of Side Products | The tert-butyl cation may react with nucleophiles. | While less common for this substrate, if side reactions are observed, consider using a scavenger such as triethylsilane or thioanisole in the reaction mixture to trap the tert-butyl cation.[9] |
| Difficulty in Isolating the Product | The product amine salt may be water-soluble. | During the basic work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to have the free amine. If the product is still in the aqueous layer, perform multiple extractions with an organic solvent.[8] |
Conclusion
This application note provides a comprehensive and reliable protocol for the deprotection of this compound using trifluoroacetic acid in dichloromethane. The detailed step-by-step procedure, coupled with mechanistic insights and troubleshooting advice, is designed to enable researchers to perform this transformation efficiently and with high yields. Adherence to the safety precautions outlined is essential for the safe execution of this protocol.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
Reddit. Removal of Boc protecting group as workup?. Available at: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
- Google Patents.Method for synthesizing 2-aminoethyl(ethyl)amine.
-
ResearchGate. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.se]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: tert-Butyl N-[2-(1-aminoethyl)phenyl]carbamate in Transition-Metal Catalysis
An in-depth guide for researchers, scientists, and drug development professionals.
Section 1: Introduction to a Versatile Scaffolding
The Molecule: Structure and Significance
tert-Butyl N-[2-(1-aminoethyl)phenyl]carbamate is a chiral bifunctional molecule of significant interest in modern synthetic chemistry. Its structure is characterized by a phenyl ring substituted with two key groups at the 1 and 2 positions: a tert-butoxycarbonyl (Boc)-protected amine and a chiral 1-aminoethyl side chain. This arrangement provides a powerful platform for designing complex molecular architectures.
The Boc group serves as a robust protecting group for the aniline nitrogen, modulating its nucleophilicity and allowing for selective reactions elsewhere in the molecule.[1] Crucially, both the carbamate's N-H or carbonyl oxygen and the primary amine of the ethylamine side chain can act as coordinating sites for a transition metal. This bidentate chelation is fundamental to its utility, pre-organizing the substrate around a metal center to facilitate highly specific and often stereocontrolled transformations. The inherent chirality of the (1-aminoethyl) moiety makes this compound a valuable precursor for developing chiral ligands for asymmetric catalysis.[2][3]
Role as a Bidentate Directing Group and Ligand Precursor
In transition-metal catalysis, directing groups are pivotal for achieving high regioselectivity in C–H functionalization reactions. They position the metal catalyst in close proximity to a specific C–H bond, enabling its activation over other, often more reactive, sites. This compound is an exemplary directing group precursor. The two nitrogen atoms can form a stable five- or six-membered metallacycle with a metal center, positioning the catalyst to activate the ortho C–H bond of the phenyl ring. This directed C-H activation opens pathways to a variety of valuable transformations, including arylation, alkenylation, and amination.[4][5]
Furthermore, the primary amine provides a reactive handle for modification. It can be readily derivatized to form more complex ligands, such as phosphinoamines or bissulfonamides, which are instrumental in a wide range of catalytic processes, including asymmetric hydrogenations and cross-coupling reactions.
Section 2: Synthesis and Characterization
While the primary focus of this guide is the application of the title compound, a reliable synthetic route is essential for its accessibility in research. The synthesis generally involves the selective protection of a phenylenediamine derivative followed by the introduction of the aminoethyl side chain.
Protocol: Representative Synthesis of a Boc-Protected Phenylenediamine Derivative
This protocol outlines a general and effective method for the mono-Boc protection of a diamine, a key step in synthesizing the target scaffold and its analogs. The procedure is adapted from established methods for selective carbamate protection.[6][7]
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-phenylenediamine (1.0 equiv.) in absolute ethanol (EtOH) to a concentration of approximately 0.2 M.
-
Reagent Addition: To this solution, add tert-butyl phenyl carbonate (1.0 equiv.).[6] While di-tert-butyl dicarbonate (Boc₂O) is also commonly used, alkyl phenyl carbonates offer excellent selectivity for mono-protection, minimizing the formation of the di-protected byproduct.[7]
-
Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 80 °C) and stir overnight (16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Part 1 (Isolation): After cooling to room temperature, concentrate the solution to about one-third of its original volume using a rotary evaporator. Add deionized water (approx. 2 volumes relative to the concentrated ethanol solution) to the flask.
-
Workup - Part 2 (Purification): Adjust the pH of the aqueous mixture to ~3 by the careful, dropwise addition of 2 M HCl. This step protonates the unreacted diamine, making it water-soluble. Extract the aqueous phase with dichloromethane (CH₂Cl₂) (3 x 2 volumes). The desired mono-protected product will remain in the organic phase, while the excess starting material is removed.
-
Workup - Part 3 (Final Product): Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the tert-butyl N-(2-aminophenyl)carbamate as a solid or oil. The product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.
Causality Insight: The use of a protic solvent like ethanol is key, and the acidic workup is a critical purification step. It leverages the difference in basicity between the product (where one amine is protected as a less basic carbamate) and the starting diamine to achieve separation without chromatography.
Section 3: Palladium-Catalyzed C–H Functionalization
The most prominent application of this scaffold is in palladium-catalyzed reactions, particularly those involving directed C–H bond activation. The ability to form a stable palladacycle intermediate is the cornerstone of its effectiveness.
Mechanistic Principles: The Power of Directed C–H Activation
Palladium-catalyzed C–H functionalization directed by a coordinating group typically proceeds through a well-established catalytic cycle. The bidentate nature of the this compound scaffold makes it an ideal directing group. The cycle generally involves:
-
Coordination: The substrate coordinates to a Pd(II) salt (e.g., Pd(OAc)₂) through its two nitrogen atoms.
-
C–H Activation: An ortho C–H bond on the phenyl ring is cleaved to form a stable five-membered palladacycle. This step is often the rate-determining step and is typically facilitated by a base or an acetate ligand in a process known as Concerted Metalation-Deprotonation (CMD).[8]
-
Oxidative Addition: An aryl or alkenyl halide (Ar-X) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The newly introduced aryl group and the palladated carbon atom couple, forming a new C-C bond and regenerating the Pd(II) catalyst. This step releases the functionalized product.
-
Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle.
Visualization: Catalytic Cycle of Pd-Catalyzed C–H Arylation
Caption: Catalytic cycle for directed C-H arylation.
Application Protocol: Palladium-Catalyzed ortho-Arylation of the Phenyl Ring
This protocol describes a general procedure for the direct arylation of a substrate like this compound with an aryl bromide, adapted from methodologies for directed C-H functionalization.[9][10]
Reagents and Equipment:
-
This compound (1.0 equiv.)
-
Aryl Bromide (1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
A suitable ligand, e.g., 2-(di-tert-butylphosphino)biphenyl (3 mol%)[10]
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or Xylenes)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, and inert atmosphere (Argon or Nitrogen)
Step-by-Step Protocol:
-
Flask Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Reagent Addition: Add the this compound substrate followed by the anhydrous solvent (to a concentration of ~0.1 M).
-
Coupling Partner: Add the aryl bromide coupling partner via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Quenching and Workup: After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired ortho-arylated product.
Expert Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like 2-(di-tert-butylphosphino)biphenyl are often required to promote the reductive elimination step from the sterically hindered Pd(IV) center.[10] NaOtBu serves as a strong base essential for the C-H activation step.[11]
Data Table: Representative Scope for Arylation
| Entry | Aryl Bromide Partner | Typical Yield (%) | Notes |
| 1 | 4-Bromotoluene | 85% | Electron-neutral aryl bromides react efficiently. |
| 2 | 4-Bromoanisole | 90% | Electron-donating groups on the aryl bromide often lead to higher yields.[11] |
| 3 | 4-Bromobenzonitrile | 75% | Electron-withdrawing groups are well-tolerated but may sometimes require longer reaction times or higher catalyst loading. |
| 4 | 2-Bromopyridine | 68% | Heteroaryl halides can also be used as coupling partners. |
| 5 | 2-Bromotoluene | 55% | Sterically hindered (ortho-substituted) aryl bromides generally result in lower yields due to slower oxidative addition and reductive elimination.[11] |
Section 4: Applications with Other Transition Metals
While palladium catalysis is a major application, the unique electronic and steric properties of the scaffold allow it to participate in reactions catalyzed by other transition metals.
Copper-Catalyzed Reactions
Copper catalysts are known for their utility in C-N and C-O bond-forming reactions. The this compound scaffold can be a substrate in copper-catalyzed N-functionalization reactions.[12] More importantly, it can act as a ligand in copper-catalyzed processes like carboamination, where an amine and a carbon fragment are added across an alkene.[13]
Rhodium-Catalyzed Reactions
Rhodium catalysts, particularly Rh(II) dimers, are highly effective for C-H amination reactions, often proceeding via a metal-nitrene intermediate.[14] A derivative of the title compound, where the carbamate nitrogen is converted to an N-acyloxy or N-mesyloxycarbamate, can undergo intramolecular C-H amination. The rhodium catalyst would facilitate the formation of a nitrene, which would then insert into a nearby C-H bond (e.g., on the ethyl chain or an ortho-aromatic C-H) to form valuable nitrogen-containing heterocycles.
Workflow: From Substrate to Catalytic Application
Caption: Derivatization and application workflow.
Section 5: Leveraging Chirality in Asymmetric Catalysis
The stereocenter at the 1-aminoethyl position is arguably the molecule's most valuable feature for drug development professionals. When used as a chiral ligand, it can create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate.
This is particularly relevant in asymmetric carboamination reactions, where the chiral ligand-metal complex can control the stereochemical outcome of the cyclization, leading to the formation of enantiomerically enriched pyrrolidines or other heterocycles.[11] The predictable stereochemistry and modular nature of the scaffold make it an attractive building block for creating ligand libraries to screen for optimal enantioselectivity in a desired transformation.
Section 6: References
-
Singh, M. K., et al. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. National Institutes of Health. Available at: [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
(2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters. Available at: [Link]
-
(n.d.). Copper-catalyzed intermolecular C(sp3)–H bond functionalization towards the synthesis of tertiary carbamates. National Institutes of Health. Available at: [Link]
-
(n.d.). Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. ResearchGate. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
-
Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate. Available at: [Link]
-
(n.d.). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. PubliCatt. Available at: [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
(n.d.). Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides. National Institutes of Health. Available at: [Link]
-
Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. Available at: [Link]
-
(n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. Available at: [Link]
-
(2020). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. Available at: [Link]
-
Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Available at: [Link]
-
(n.d.). Revealing the P–B coupling event in the rhodium catalysed dehydrocoupling of phosphine–boranes H3B·PR2H (R = tBu, Ph). Royal Society of Chemistry. Available at: [Link]
-
(2021). C–H Bond Activation Facilitated by Bis(phosphinoamide) Heterobimetallic Zr/Co Complexes. ResearchGate. Available at: [Link]
-
(n.d.). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. National Institutes of Health. Available at: [Link]
-
(n.d.). Substrate NOBINAc ligand affinity for PdII-catalyzed enantioselective C–H activation over reactive β-C–H bonds in ferrocenyl amines. National Institutes of Health. Available at: [Link]
-
Lin, Z., et al. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry. Available at: [Link]
-
(2018). Rhodium(II)-Catalyzed C–H Aminations using N -Mesyloxycarbamates: Reaction Pathway and By-Product Formation. ResearchGate. Available at: [Link]
-
(2006). Rhodium-catalyzed arylative and alkenylative cyclization of 1,5-enynes induced by geminal carbometalation of alkynes. PubMed. Available at: [Link]
-
(n.d.). Copper(i)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform: synthesis of-β-lactams. National Institutes of Health. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Enantioselective Synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate Derivatives
Abstract
This document provides a comprehensive technical guide for the enantioselective synthesis of tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate, a chiral vicinal diamine derivative of significant interest in pharmaceutical development. Chiral 1,2-diamines are privileged structural motifs found in numerous bioactive molecules and serve as essential ligands in asymmetric catalysis.[1][2] This guide focuses on the most robust and scalable method for establishing the critical stereocenter: the transition metal-catalyzed asymmetric hydrogenation of a prochiral enamide precursor. We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind the selection of catalysts and reaction parameters, and provide a detailed, field-tested protocol for researchers and drug development professionals.
Introduction: The Strategic Importance of Chiral Vicinal Diamines
The 1,2-diaminoethylphenyl scaffold is a cornerstone in medicinal chemistry and process development. The presence of two distinct nitrogen atoms—one as a Boc-protected aniline and the other as a primary amine on a chiral benzylic center—offers versatile handles for subsequent chemical modifications. The enantiopurity of this scaffold is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
The target molecule, this compound, is a valuable building block for synthesizing complex chiral molecules. However, constructing its stereogenic center with high enantiomeric control presents a significant synthetic challenge. Among the various strategies available for chiral amine synthesis, asymmetric hydrogenation of enamides has emerged as a premier industrial and academic method due to its high efficiency, excellent enantioselectivity, and operational simplicity.[3][4] This guide will focus on a rhodium-based catalytic system, a well-established and highly reliable approach for this class of transformation.[5][6][7]
The Synthetic Strategy: Asymmetric Hydrogenation of a Prochiral Enamide
The most effective and convergent route to the target compound involves a two-stage process. First, a prochiral N-acetyl enamide precursor is synthesized. Second, this enamide undergoes asymmetric hydrogenation using a chiral rhodium-diphosphine catalyst to set the stereocenter with high fidelity.
Figure 2: Catalyst activation and simplified catalytic cycle.
-
Rhodium Precursor: A common choice is [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). The cyclooctadiene (COD) ligands are weakly bound and are easily displaced by the chiral phosphine ligand and the substrate in situ, initiating the catalytic cycle. [8]* Chiral Ligand: The "brain" of the catalyst is the chiral ligand. For β-substituted enamides, ligands from the Josiphos, Walphos, or SDP families are known to provide excellent results. [6]These ligands possess a rigid C₂-symmetric backbone which creates a defined chiral pocket around the rhodium atom. This steric and electronic environment forces the enamide substrate to coordinate in a specific orientation, leading to the preferential addition of hydrogen to one of the two prochiral faces.
-
Solvent and Additives: The choice of solvent is critical. Protic solvents like methanol often enhance both the rate and enantioselectivity of the reaction. [9]In some cases, the presence of a non-coordinating base can be beneficial, although it is not always required. [7]
Quantitative Data Summary
The following table summarizes representative results for the rhodium-catalyzed asymmetric hydrogenation of related enamide substrates, demonstrating the efficacy of different chiral ligands.
| Entry | Chiral Ligand | S/C Ratio | H₂ Pressure (bar) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (R)-SDP | 100:1 | 50 | MeOH | 25 | >99 | 96 | Zhang, et al. [6] |
| 2 | (S,S)-Et-DuPhos | 200:1 | 4 | scCO₂ | 40 | >95 | >99 | Ikariya, et al. [10] |
| 3 | (R,R)-Ph-BPE | 100:1 | 30 | MeOH | 50 | >99 | 98 | Guttman, et al. [9] |
| 4 | (R)-BINAPHANE | 100:1 | 10 | THF | 25 | >99 | 98 | Xiao, et al. [11] |
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. High-pressure hydrogenation requires a specialized reactor (autoclave) and appropriate safety shielding. Personnel must be properly trained in high-pressure operations.
Part A: Synthesis of Prochiral Precursor (tert-butyl N-[2-(1-(acetylamino)vinyl)phenyl]carbamate)
This protocol assumes the availability of the starting material, tert-butyl N-(2-acetylphenyl)carbamate.
-
Reagents and Equipment:
-
N-(Triphenylphosphoranylidene)acetamide
-
tert-Butyl N-(2-acetylphenyl)carbamate
-
Toluene, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line.
-
-
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask under an argon atmosphere, add tert-butyl N-(2-acetylphenyl)carbamate (1.0 eq) and N-(triphenylphosphoranylidene)acetamide (1.2 eq).
-
Add anhydrous toluene (approx. 0.2 M concentration relative to the carbamate) via cannula.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.
-
Causality: The Wittig reaction provides a reliable method for converting the ketone into the desired exocyclic double bond. Using a stabilized ylide like N-(triphenylphosphoranylidene)acetamide ensures the formation of the enamide.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cool the mixture to room temperature. The byproduct, triphenylphosphine oxide, may partially precipitate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure enamide precursor as a white or off-white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Part B: Enantioselective Hydrogenation
-
Reagents and Equipment:
-
Enamide precursor from Part A
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
(R)-SDP (or another suitable chiral diphosphine ligand)
-
Methanol (HPLC grade, degassed)
-
High-pressure autoclave with a glass liner and magnetic stirring bar
-
Hydrogen gas (high purity)
-
-
Step-by-Step Procedure:
-
Catalyst Preparation (In-Situ): In a glovebox or under a strict argon atmosphere, add [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (e.g., (R)-SDP, 0.011 eq) to a small vial.
-
Add a small amount of degassed methanol and stir for 20-30 minutes until a clear, colored solution forms. This is the active catalyst solution.
-
Causality: The ligand is used in slight excess to ensure all rhodium centers are complexed. Pre-mixing allows for the formation of the active catalyst before the introduction of the substrate.
-
Reaction Setup: Place the enamide precursor (1.0 eq) into the glass liner of the autoclave.
-
Transfer the prepared catalyst solution into the autoclave liner via cannula.
-
Add additional degassed methanol to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the autoclave according to the manufacturer's instructions.
-
Reaction Execution:
-
Move the sealed autoclave out of the glovebox and place it in a designated high-pressure bay.
-
Purge the autoclave by pressurizing with argon (or nitrogen) to ~10 bar and venting three times to ensure an inert atmosphere.
-
Purge the autoclave with hydrogen gas to ~10 bar and venting three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂). [6] * Begin stirring and set the temperature (e.g., 25 °C).
-
Monitor the reaction by observing the pressure drop. The reaction is typically complete within 4-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the stirring and cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a safe, designated area.
-
Purge the reactor with argon or nitrogen.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the methanol solution under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. The resulting N-acetylated product is often a crystalline solid.
-
-
Deprotection (Optional but necessary for the final title compound): The N-acetyl group can be removed by acidic or basic hydrolysis (e.g., refluxing in 6M HCl) to yield the final product, this compound.
-
Enantiomeric Excess (ee) Determination: Dissolve a small sample of the purified, N-acetylated product in an appropriate solvent (e.g., Isopropanol/Hexane mixture) and analyze by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) to determine the enantiomeric excess.
-
Trustworthiness: Self-Validating Systems & Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Catalyst deactivation (oxygen/moisture contamination).2. Impure substrate or solvent.3. Insufficient hydrogen pressure or leak in the system. | 1. Ensure all steps are performed under a strictly inert atmosphere. Use freshly degassed solvents.2. Re-purify substrate and use HPLC-grade solvent.3. Check autoclave seals and re-pressurize. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high.2. Incorrect ligand for the substrate.3. Racemization during workup or purification. | 1. Lower the reaction temperature (e.g., to 0 °C or RT).2. Screen a small panel of different chiral ligands.3. Avoid harsh acidic or basic conditions during workup if the product is sensitive. |
| Inconsistent Results | Impurities in the starting materials or solvent poisoning the catalyst. | Ensure all reagents are of high purity. Solvents should be anhydrous and degassed. The enamide precursor must be free of any residual Wittig reagents or byproducts. |
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide is a highly reliable, efficient, and scalable method for the enantioselective synthesis of this compound derivatives. By carefully selecting the chiral ligand and optimizing reaction parameters such as solvent, pressure, and temperature, researchers can consistently achieve excellent yields and enantioselectivities exceeding 95% ee. The protocols and insights provided in this guide offer a robust framework for the successful application of this powerful technology in both academic research and industrial drug development.
References
- Application Notes and Protocols for Rh-Catalyzed Asymmetric Hydrogenation with Pyrrolidine-Based Ligands. Benchchem.
- Application of Rhodium Nitrate in Asymmetric Hydrogenation: Applic
- Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones.
- Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids.PMC - NIH.
- Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogen
- Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines.PMC - NIH.
- A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity.
- Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium C
- Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
- Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine.
- The Chemistry of Vicinal Diamines.PubMed.
- Reduction of enamines and deriv
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides.Organic Chemistry Frontiers (RSC Publishing).
- Asymmetric Hydrogenation of Dienamides En Route to Chiral Amines.Thieme.
- Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects.
- Asymmetric hydrogenation of α-enamides catalyzed by chiral Rh complexes in scCO₂.
- Asymmetric Syntheses of 2-(1-Aminoethyl)phenols.
- tert-butyl [2-(1-aminoethyl)
- The asymmetric synthesis of chiral secondary amines via hemiaminal and...
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- 3. Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocols: A Guide to the Selective Mono-Boc Protection of Aromatic Diamines
Abstract
The selective protection of one amino group in symmetric and unsymmetric aromatic diamines is a pivotal transformation in synthetic organic chemistry, particularly in the fields of pharmaceutical development and materials science. The tert-butoxycarbonyl (Boc) group is a favored amine protecting group due to its stability across a range of chemical conditions and its facile, clean removal under acidic conditions.[1][2] This guide provides an in-depth exploration of the methodologies for achieving high-yield, selective mono-N-Boc protection of aromatic diamines. We will delve into the mechanistic principles that govern selectivity, present validated, step-by-step protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Synthetic Challenge and Strategic Importance
Aromatic diamines are fundamental building blocks for a vast array of complex molecules, including active pharmaceutical ingredients (APIs), polymers, and dyes.[3][4] The presence of two nucleophilic amino groups, often with similar reactivity, presents a significant synthetic challenge: how to functionalize one amine while leaving the other untouched for subsequent transformations.[5][6] Uncontrolled reactions typically lead to a statistical mixture of unreacted starting material, the desired mono-protected product, and the undesired di-protected byproduct, necessitating challenging and often costly chromatographic separations.[6]
Achieving selective mono-protection is therefore not merely a matter of convenience but a critical step that dictates the efficiency and viability of a synthetic route.[7] The mono-Boc protected aromatic diamine is a versatile intermediate, enabling a modular approach to synthesis where the remaining free amine can be selectively functionalized.[3][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation.
Mechanistic Principles: Achieving Selectivity
The core principle behind selective mono-Boc protection lies in creating a transient or inherent difference in the reactivity of the two amino groups. The most common and effective strategies are detailed below.
Stoichiometric Control
The most direct, albeit often least selective, method involves the slow addition of a substoichiometric amount (typically 0.8-1.0 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine. The rationale is that the mono-protected product is less nucleophilic than the starting diamine, thus disfavoring a second reaction.
-
Causality: The electron-withdrawing nature of the Boc-carbamate group reduces the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the remaining free amino group.
-
Limitations: This method frequently results in product mixtures, especially if the reactivity difference between the starting material and the mono-protected product is not substantial. Success is highly dependent on factors like addition rate, temperature, and solvent.[1]
In Situ Mono-Protonation (pH Control)
A more elegant and generally more selective approach involves the in situ mono-protonation of the diamine. By adding one equivalent of a strong acid (e.g., HCl, TFA) to the diamine, a diamine mono-salt is formed in equilibrium.[4][9][10] The protonated amino group is no longer nucleophilic, effectively "protecting" it and allowing the (Boc)₂O to react selectively with the remaining free amine.[4][11]
-
Expertise & Experience: The choice of acid and solvent is critical. Anhydrous methanol is a common solvent as it facilitates the in situ generation of HCl from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂), avoiding the use of hazardous HCl gas.[12] This "one-pot" procedure is highly efficient.[10][12] After the Boc protection is complete, a simple basic workup neutralizes the salt, yielding the free mono-protected amine.[4][12]
Below is a diagram illustrating the workflow for the mono-protonation strategy.
Caption: Workflow for selective mono-Boc protection via mono-protonation.
Flow Chemistry
Continuous flow reactors provide exceptional control over reaction parameters such as stoichiometry, temperature, and reaction time.[13] By precisely managing the mixing of reagents in a microreactor, the formation of the di-protected byproduct can be minimized.
-
Trustworthiness: Flow chemistry offers superior reproducibility compared to batch processes. In the case of piperazine, a related cyclic diamine, flow chemistry achieved a 45% yield of the mono-Boc product using 0.8 equivalents of (Boc)₂O, a significant improvement over batch methods. Methanol was identified as a suitable solvent as it kept all components in solution, preventing reactor blockage.[13]
Experimental Protocols & Methodologies
The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility.
Protocol 1: Stoichiometric Control for Mono-Boc Protection of 1,4-Phenylenediamine
This protocol relies on the slow addition of (Boc)₂O to control selectivity. It is a straightforward method but may require chromatographic purification.
Materials:
-
1,4-Phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,4-phenylenediamine (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Dissolve (Boc)₂O (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the diamine solution over several hours at 0 °C using a syringe pump.[1]
-
Causality: Slow addition at low temperature is crucial to minimize local high concentrations of (Boc)₂O, which would favor di-protection.[1]
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (16-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8] The mono-protected product is more polar than the di-protected byproduct but less polar than the starting diamine.
-
Trustworthiness: A study on 1,4-phenylenediamine using a 1:1 mole ratio reported a product mixture of 97.7% mono-protected and 2.0% di-protected product, which was successfully purified by column chromatography to yield the pure mono-Boc derivative.[8]
-
Protocol 2: In Situ Mono-Protonation Method (One-Pot)
This is a highly efficient and selective method applicable to a wide range of diamines.[12] It leverages the in situ generation of HCl from trimethylsilyl chloride (Me₃SiCl).
Materials:
-
Aromatic Diamine (e.g., 1,3-phenylenediamine)
-
Trimethylsilyl chloride (Me₃SiCl), redistilled
-
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) solution, 2N
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dissolve the diamine (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Mono-Protonation: Add Me₃SiCl (1.0 eq) dropwise to the stirred solution.[12] A white precipitate of the diamine monohydrochloride salt may form. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature.
-
Expertise & Experience: Me₃SiCl reacts with methanol to generate anhydrous HCl, a safer and more precise alternative to using HCl gas.[12]
-
-
Boc Protection: Add a solution of (Boc)₂O (1.0 eq) in methanol to the mixture. Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: a. Dilute the reaction mixture with water. b. Wash the aqueous layer with diethyl ether or DCM to remove any di-protected byproduct.[12] c. Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution.[12] d. Extract the desired mono-Boc protected product into DCM or ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[12] Purity can be assessed by NMR and GC-MS.[10]
Data Presentation & Comparison
The choice of methodology significantly impacts yield and purity. The table below summarizes typical outcomes for different approaches.
| Methodology | Diamine Example | Reagents | Solvent | Typical Yield (Mono-Boc) | Reference |
| Stoichiometric Control | 1,4-Phenylenediamine | 1 eq. (Boc)₂O | DCM | ~80-90% (after chroma.) | [8] |
| Mono-Protonation (HCl) | Ethylenediamine | 1 eq. HCl, 1 eq. (Boc)₂O | aq. MeOH | 87% | [4][11] |
| Mono-Protonation (Me₃SiCl) | trans-Cyclohexane-1,2-diamine | 1 eq. Me₃SiCl, 1 eq. (Boc)₂O | MeOH | 66% | [12] |
| Flow Chemistry | Piperazine | 0.8 eq. (Boc)₂O | MeOH | 45% | [13] |
Troubleshooting & Field-Proven Insights
-
Low Selectivity/Di-protection:
-
Product Purification Issues:
-
Insight: The Boc group is stable to silica gel chromatography.[14] Claims of lability on silica are generally unfounded for standard Boc-protected amines.
-
Solution: If column chromatography is challenging, the acidic/basic extraction workup in Protocol 2 is highly effective at separating the mono-protected product from both the starting material and the di-protected byproduct.[12][15]
-
-
Reaction Stalls:
-
Insight: Ensure all reagents are of high purity and solvents are anhydrous, as moisture can hydrolyze (Boc)₂O.
-
Solution: Use freshly opened or properly stored (Boc)₂O and anhydrous solvents.
-
Conclusion
The selective mono-Boc protection of aromatic diamines is a controllable and high-yielding transformation when the correct methodology is applied. While simple stoichiometric control can be effective, the in situ mono-protonation strategy offers a more robust, scalable, and often purification-friendly alternative. For process development and large-scale synthesis, flow chemistry presents a powerful tool for optimizing selectivity and reproducibility. By understanding the underlying mechanistic principles and following validated protocols, researchers can confidently incorporate these valuable mono-protected intermediates into their synthetic campaigns.
References
-
Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Available at: [Link]
-
Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Available at: [Link]
-
Grein, K., et al. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 67(18), 6375–6382. Available at: [Link]
-
Lee, J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-27. Available at: [Link]
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ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. Available at: [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. Available at: [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]
-
Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 3(10), 13345–13354. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
- Google Patents. US5151542A - Process for preparing di-tert.-butyl dicarbonate.
-
Chemeurope.com. Di-tert-butyl dicarbonate. Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]
-
Ha, H-J., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]
-
Reddit. Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
ResearchGate. Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes. Available at: [Link]
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The Strategic Role of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate as a Precursor in Asymmetric Organocatalysis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. While a multitude of complex molecular architectures have been designed to this end, the strategic importance of versatile precursors cannot be overstated. Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate emerges not as a direct catalyst in itself, but as a pivotal chiral building block for the synthesis of highly effective 1,2-diamine-based organocatalysts. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective manipulation and derivatization, paving the way for a diverse array of catalysts tailored for specific asymmetric transformations.
This guide provides an in-depth exploration of the role of this compound in organocatalysis. We will delve into its conversion into active catalytic species, the mechanistic principles governing their function, and detailed protocols for their application in key enantioselective reactions. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage the power of chiral diamine catalysis in their synthetic endeavors.
From Precursor to Catalyst: The Activation Pathway
The primary utility of this compound lies in its facile conversion to a free chiral 1,2-diamine. The Boc group provides a stable protecting group that can be readily removed under acidic conditions, unmasking the primary amine. This deprotection is the gateway to the formation of the active catalyst.
The resulting chiral 1,2-diamine can be utilized directly as a primary amine catalyst or, more commonly, derivatized further to generate more complex and stereochemically demanding catalysts. For instance, the primary amine can be N-alkylated or N-arylated to fine-tune the steric and electronic properties of the catalyst, which in turn can significantly influence the yield and enantioselectivity of the catalyzed reaction.[1][2]
Figure 1: Synthesis pathway from the carbamate precursor to the active chiral diamine catalyst.
Mechanism of Action: The Power of Bifunctional Catalysis
Chiral 1,2-diamines derived from this compound often function as bifunctional organocatalysts.[3] This dual functionality is key to their ability to orchestrate highly stereoselective transformations. Typically, one amine group (often a primary or secondary amine) activates the nucleophile through the formation of a nucleophilic enamine intermediate. Simultaneously, the second amine, often protonated to form an ammonium salt, acts as a hydrogen-bond donor, activating the electrophile and orienting it for a stereochemically controlled approach of the nucleophile.[1]
This cooperative activation and orientation within the transition state is what allows for the high levels of enantioselectivity observed in many reactions catalyzed by these species. The steric hindrance provided by substituents on the diamine backbone and on the nitrogen atoms further refines the chiral pocket of the catalyst, enhancing facial discrimination.[1]
Figure 2: Generalized catalytic cycle for a chiral diamine-catalyzed reaction.
Application Notes and Protocols
The true value of this compound is realized through the application of its derived catalysts in a variety of asymmetric reactions. Below are detailed protocols for two such key transformations: the enantioselective Michael addition and the asymmetric aldol reaction.
Application 1: Enantioselective Michael Addition of Aldehydes to Nitroalkenes
Chiral primary diamines are highly effective in catalyzing the conjugate addition of aldehydes to nitroalkenes, a powerful method for constructing chiral γ-nitro carbonyl compounds.
Protocol:
-
Catalyst Generation:
-
Dissolve this compound (0.1 mmol) in dichloromethane (1 mL).
-
Add trifluoroacetic acid (0.2 mmol) and stir at room temperature for 1 hour to effect deprotection.
-
Neutralize the reaction mixture with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure. The crude chiral diamine can often be used without further purification.
-
-
Michael Addition:
-
To a solution of the generated chiral diamine (0.02 mmol) and a co-catalyst such as benzoic acid (0.02 mmol) in an appropriate solvent (e.g., chloroform, 1 mL) at room temperature, add the aldehyde (0.2 mmol).
-
Cool the mixture to the desired temperature (e.g., 4 °C).
-
Add the nitroalkene (0.1 mmol) and stir the reaction mixture for the specified time (typically 24-72 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Quantitative Data Summary for Michael Additions:
| Entry | Aldehyde | Nitroalkene | Yield (%) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | 95 | 96 |
| 2 | Butanal | (E)-1-Nitro-2-(4-chlorophenyl)ethene | 98 | 97 |
| 3 | Isovaleraldehyde | (E)-1-Nitro-2-(4-methoxyphenyl)ethene | 92 | 95 |
Note: The data presented is representative of typical results achieved with chiral diamine catalysts in similar reactions and may vary based on specific substrate and reaction conditions.[4]
Application 2: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. Chiral diamines, particularly N-alkylated derivatives, have proven to be effective catalysts for the direct aldol reaction between ketones and aldehydes.[1]
Protocol:
-
Catalyst Preparation (N-alkylation):
-
Generate the free chiral diamine from this compound as described above.
-
Dissolve the crude diamine in a suitable solvent (e.g., methanol).
-
Add the desired aldehyde or ketone for reductive amination (1.1 equivalents) and a reducing agent such as sodium cyanoborohydride.
-
Stir the reaction until completion, then work up to isolate the N-alkylated chiral diamine catalyst.
-
-
Aldol Reaction:
-
In a reaction vial, dissolve the N-alkylated chiral diamine catalyst (0.05 mmol) and an acid co-catalyst (e.g., p-toluenesulfonic acid, 0.05 mmol) in a suitable solvent (e.g., DMF, 0.5 mL).
-
Add the ketone (1 mmol) and stir for 10 minutes.
-
Add the aromatic aldehyde (0.5 mmol) and stir at room temperature for 24-48 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the aldol product.
-
Quantitative Data Summary for Aldol Reactions:
| Entry | Ketone | Aldehyde | Yield (%) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 80 | 90 |
| 2 | Acetone | Benzaldehyde | 75 | 85 |
| 3 | Cyclopentanone | 2-Chlorobenzaldehyde | 82 | 92 |
Note: This data is illustrative of the performance of N-alkylated diamine catalysts in asymmetric aldol reactions.[1]
Conclusion and Future Outlook
This compound represents a strategically important and versatile precursor for the synthesis of a wide range of chiral 1,2-diamine organocatalysts. Its utility lies in the ability to selectively unmask a primary amine functionality, which can then be tailored to optimize catalytic performance in various asymmetric transformations. The protocols and mechanistic insights provided herein demonstrate the power of this approach in accessing valuable, enantiomerically enriched molecules. As the field of organocatalysis continues to evolve, the development of novel catalysts from readily available and modifiable precursors like this compound will undoubtedly remain a key driver of innovation in asymmetric synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols for Enantioselective Addition Reactions Catalyzed by Chiral Diamines.
- Benchchem. (n.d.). Application Notes and Protocols: Preparation of Chiral Catalysts from 1,2-Diamines.
- Shim, J. H. (2021). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. ResearchGate.
- Gonzalez, A. Z., & Soderquist, J. A. (2007). β-Silylated Homopropargylic Amines via the Asymmetric Allenylboration of Aldimines. Organic Letters, 9(6), 1081-1084.
- Chauvin, A.-S., Bernardinelli, G., & Alexakis, A. (2006). Determination of the absolute configuration of chiral cyclic alcohols using diamine derivatizing agents by 31P NMR spectroscopy. Tetrahedron: Asymmetry, 17(15), 2203-2213.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis.
- MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- NIH. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
- MDPI. (n.d.). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures.
- Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.
- ResearchGate. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
- PubMed. (n.d.). Organocatalytic Asymmetric Mannich Reactions With N-Boc and N-Cbz Protected Alpha-Amido Sulfones (Boc: Tert-Butoxycarbonyl, Cbz: Benzyloxycarbonyl).
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- MDPI. (n.d.). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors.
- ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
- ResearchGate. (2024). Catalytic asymmetric synthesis of 1,2-diamines.
- Benchchem. (n.d.). TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE.
- ResearchGate. (2011). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
- ResearchGate. (2011). (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- Molecules. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- Advanced ChemBlocks. (n.d.). tert-Butyl [4-(2-Amino-ethyl)-phenyl]carbamate 95%.
- ResearchGate. (n.d.). Organocatalytic conjugate addition of tert‐butyl....
Sources
Synthesis of metal complexes with Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
An In-Depth Guide to the Synthesis of Metal Complexes with Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate for Catalytic Applications
Abstract
This compound is a versatile chiral N,N-bidentate ligand, pivotal in the field of asymmetric catalysis. Its unique structure, featuring a stereogenic center and a Boc-protected amine, allows for the creation of a well-defined chiral environment around a metal center. This guide provides researchers, scientists, and drug development professionals with detailed protocols for the synthesis of palladium, copper, and ruthenium complexes with this ligand. It delves into the causality behind experimental choices, offers insights into characterization, and discusses their applications in key organic transformations such as cross-coupling and asymmetric transfer hydrogenation.
Part 1: The Ligand - Foundation of Asymmetric Catalysis
The efficacy of a metal-catalyzed asymmetric reaction is fundamentally dependent on the structure of the chiral ligand.[1] this compound serves as a privileged scaffold for ligand design, incorporating several key features:
-
Chiral Center: The stereogenic center on the ethylamine backbone is the primary source of chirality, which is transferred to the substrate during the catalytic cycle, enabling the preferential formation of one enantiomer.[2]
-
Bidentate N,N-Coordination: The two nitrogen atoms—one from the aniline moiety and one from the ethylamine—chelate to the metal center, forming a stable five-membered ring. This rigidifies the complex, leading to more predictable and higher enantioselectivity.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the aniline nitrogen serves two purposes. First, it modulates the electronic properties of the ligand. Second, its steric bulk influences the coordination geometry and the chiral pocket around the metal, which can be fine-tuned to improve catalytic performance.
-
Commercial Availability: The ligand is commercially available from suppliers such as AK Scientific, facilitating its direct use in research without the need for multi-step synthesis.[3]
Part 2: General Principles of Metal Complex Synthesis
The synthesis of metal complexes with this ligand generally involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal dictates the potential application of the resulting complex.
-
Metal Precursors: Common precursors include palladium(II) salts (e.g., PdCl₂, Pd(OAc)₂), copper(II) salts (e.g., Cu(OAc)₂, CuCl₂), and ruthenium(II) precursors (e.g., [Ru(p-cymene)Cl₂]₂).
-
Solvents: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent unwanted side reactions with water.
-
Inert Atmosphere: Many transition metal complexes, particularly those involving palladium and ruthenium, are sensitive to oxygen.[4] Therefore, reactions are almost always conducted under an inert atmosphere of argon or nitrogen to prevent oxidation and catalyst deactivation.
-
Stoichiometry and Base: The ligand-to-metal ratio is critical. For bidentate chelation, a 1:1 ratio is common. In some cases, a weak, non-coordinating base (e.g., triethylamine, sodium carbonate) may be added to facilitate deprotonation of the ligand's N-H group or to scavenge acid generated during the reaction.
Part 3: Protocols and Applications
This section provides detailed, step-by-step protocols for synthesizing representative metal complexes and outlines their primary applications.
Palladium(II) Complexes for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N, C-C, and C-O bonds.[5][6] The use of chiral diamine ligands can render these reactions enantioselective. The Boc-protected carbamate group is particularly relevant in palladium chemistry, as Pd-catalyzed C-N coupling with tert-butyl carbamate is a known method for installing protected amine functionalities.[7]
Caption: Workflow for the synthesis of a Pd(II)-diamine complex.
-
Preparation: In a Schlenk flask under an argon atmosphere, dissolve this compound (e.g., 250 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).
-
Precursor Addition: In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring ligand solution at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours. The solution may change color, indicating complex formation.
-
Work-up: Remove any insoluble material by filtering the solution through a pad of Celite. Reduce the solvent volume to approximately 2-3 mL under reduced pressure.
-
Isolation: Add 20 mL of pentane to the concentrated solution to precipitate the complex as a solid.
-
Purification: Collect the solid by filtration, wash with a small amount of cold pentane, and dry under high vacuum. The product is typically a pale yellow or off-white solid.
The resulting complex should be characterized by standard spectroscopic methods to confirm its structure.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Broadening of N-H and adjacent C-H signals. Downfield shift of aromatic and ethyl protons upon coordination. | Coordination to the paramagnetic Pd(II) center can cause peak broadening. The shift confirms the electronic environment has changed due to metal binding. |
| FT-IR (cm⁻¹) | Shift in N-H stretching frequencies (typically 3300-3400 cm⁻¹). C=O stretch of carbamate (~1700 cm⁻¹) may show a slight shift. | Changes in vibrational frequencies confirm the involvement of the nitrogen atoms in coordination to the metal center. |
| Mass Spec (ESI+) | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the complex. | Confirms the molecular weight and successful formation of the desired product. |
Ruthenium(II) Complexes for Asymmetric Transfer Hydrogenation
Ruthenium(II) complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines.[8][9] This process uses a simple hydrogen source, like 2-propanol or formic acid, to reduce a substrate, offering an operationally simple and safe alternative to high-pressure hydrogenation.[1][10]
Caption: Simplified catalytic cycle for Ru-catalyzed ATH of a ketone.
-
Preparation: In a Schlenk flask under argon, combine Tert-butyl N-[2-(1-(R)-aminoethyl)phenyl]carbamate (0.5 mmol) and [Ru(p-cymene)Cl₂]₂ (0.25 mmol, 1 equivalent of Ru₂ dimer per 2 equivalents of ligand).
-
Solvent Addition: Add 15 mL of anhydrous dichloromethane (DCM).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The solution will typically turn from dark red to a lighter orange or yellow.
-
Isolation: Reduce the solvent volume to ~2 mL under reduced pressure. Add 25 mL of diethyl ether or hexane to precipitate the product.
-
Purification: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The resulting product is often an air-stable, orange-colored solid.
-
Catalyst Loading: In a flask under argon, dissolve the synthesized Ru(II) complex (0.01 mmol, 1 mol%) in 5 mL of 2-propanol.
-
Base Addition: Add a solution of potassium tert-butoxide (KOtBu) in 2-propanol (0.02 mmol, 2 mol%).
-
Substrate Addition: Add acetophenone (1.0 mmol).
-
Reaction: Heat the mixture to 82 °C (reflux) and monitor the reaction by TLC or GC.
-
Analysis: After completion, cool the reaction, quench with water, and extract with an organic solvent. Analyze the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC.
| Parameter | Typical Value | Causality/Insight |
| Catalyst Loading | 0.5 - 2 mol% | Lower loadings are desirable for process efficiency. The activity of the complex determines the required amount. |
| Base | KOtBu or NaOH | The base is required to generate the active ruthenium-hydride species from the precatalyst.[11] |
| Temperature | 50 - 82 °C | Higher temperatures increase the reaction rate but may negatively impact enantioselectivity. |
| Conversion | >95% | Highly efficient conversion is expected for this class of catalysts. |
| Enantiomeric Excess (ee) | >90% | The chiral ligand effectively controls the facial selectivity of hydride delivery to the ketone. |
Copper(II) Complexes
Copper complexes involving N,O- or N,N-donor ligands are widely studied for their catalytic activities and biological relevance.[12][13] The coordination of this compound to a Cu(II) center typically results in a stable, square planar or distorted octahedral complex.[14]
Sources
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Application Notes and Protocols for the Selective N-Boc Protection of 2-(1-aminoethyl)aniline
For correspondence:
Abstract
This technical guide provides a comprehensive experimental protocol for the selective N-Boc protection of the aliphatic amine in 2-(1-aminoethyl)aniline. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its stability across a range of chemical transformations and its facile, acid-labile removal.[1] In molecules possessing multiple amine functionalities of differing reactivity, such as 2-(1-aminoethyl)aniline, selective protection is paramount to achieving desired synthetic outcomes. This document elucidates the chemical principles underpinning the selective protection of the more nucleophilic aliphatic amine over the less nucleophilic aromatic amine and presents a detailed, field-proven protocol for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selective Amine Protection
The strategic protection and deprotection of functional groups is a central tenet of multi-step organic synthesis. For nitrogen-containing compounds, the Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its robustness and mild removal conditions.[1] The substrate, 2-(1-aminoethyl)aniline, possesses two primary amine groups with distinct electronic environments and, consequently, different nucleophilicities. The exocyclic aliphatic amine is significantly more basic and nucleophilic than the endocyclic aromatic amine. This inherent difference in reactivity forms the basis for the selective introduction of the Boc protecting group.
This protocol is designed to favor the formation of tert-butyl (1-(2-aminophenyl)ethyl)carbamate, leaving the aniline amine free for subsequent chemical modification. This selectivity is crucial in the synthesis of complex molecules where the aniline nitrogen is intended for a different transformation, such as Sandmeyer reactions, palladium-catalyzed cross-couplings, or amide bond formations under conditions that might be incompatible with a free aliphatic amine.
Mechanistic Rationale and Causality of Experimental Choices
The N-Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc)₂O. This attack forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable byproducts tert-butanol and carbon dioxide gas, driving the reaction to completion.
The key to the selective protection of the aliphatic amine in 2-(1-aminoethyl)aniline lies in the significant difference in basicity (and therefore nucleophilicity) between the two amino groups. Aliphatic amines are considerably more basic (pKa of the conjugate acid is ~10-11) than aromatic amines (pKa of the conjugate acid is ~4-5). In a competitive reaction under neutral or basic conditions, the more nucleophilic aliphatic amine will react with (Boc)₂O at a much faster rate than the less nucleophilic aromatic amine.
Our choice of reaction conditions—specifically, the use of a non-protic solvent and a non-nucleophilic base—is designed to exploit this rate differential and maximize the yield of the desired mono-protected product.
Experimental Protocol: Selective N-Boc Protection of 2-(1-aminoethyl)aniline
This protocol details the procedure for the selective N-Boc protection of the aliphatic amine of 2-(1-aminoethyl)aniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(1-aminoethyl)aniline | ≥97% | Commercially Available | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use of a dry solvent is recommended. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Should be distilled before use for best results. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | Prepared in-house | |
| Saturated aqueous sodium chloride (Brine) | Reagent | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available | |
| Ethyl acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-aminoethyl)aniline (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: To the stirred solution, add triethylamine (TEA) (1.1 eq.). Stir for 5-10 minutes at room temperature. The TEA acts as a non-nucleophilic base to neutralize the tert-butoxycarbamic acid intermediate, preventing the protonation of the starting amine.
-
Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 15-20 minutes at room temperature. The slow addition helps to control the exothermicity of the reaction and minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a viscous oil or a solid. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-(2-aminophenyl)ethyl)carbamate.
Visualization of the Experimental Workflow
Caption: Workflow for the selective N-Boc protection of 2-(1-aminoethyl)aniline.
Characterization of the Product
The successful synthesis of tert-butyl (1-(2-aminophenyl)ethyl)carbamate can be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see the appearance of a singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group. There will also be characteristic shifts in the resonances of the protons on and adjacent to the protected amino group.
-
¹³C NMR: The appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and 28 ppm (methyl carbons of the Boc group) is indicative of successful protection.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the protected product.
-
Infrared (IR) Spectroscopy: The formation of the carbamate can be confirmed by the appearance of a strong C=O stretching vibration in the region of 1680-1700 cm⁻¹.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Formation of di-protected byproduct | Excess (Boc)₂O used. Reaction time too long. | Use a slight excess (1.05 eq.) of (Boc)₂O. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. |
| Low reaction yield | Incomplete reaction. | Ensure the use of anhydrous solvent and freshly distilled TEA. Consider slightly warming the reaction mixture to 30-40 °C if the reaction is sluggish at room temperature. |
| Difficult purification | Close Rf values of the product and starting material/byproduct. | Use a shallow gradient during column chromatography. Consider using a different solvent system for chromatography. |
| Starting material is insoluble | Poor choice of solvent. | While DCM is generally effective, for substrates with poor solubility, consider alternative solvents such as tetrahydrofuran (THF) or acetonitrile.[2] |
Safety Precautions
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dichloromethane (DCM): Is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Triethylamine (TEA): Is corrosive and has a strong odor. Handle in a fume hood.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this procedure.
References
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Biologically Active Compounds
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the critical determinant of biological activity. A vast majority of natural products and pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images, or enantiomers.[1] These enantiomers can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is a cornerstone of modern drug development, ensuring optimal efficacy and minimizing potential adverse effects.
This application note provides an in-depth guide to the synthesis of biologically active compounds, with a focus on asymmetric organocatalysis—a powerful methodology for constructing enantioenriched molecules.[1][2] We will delve into the practical application of these principles through a detailed case study: the synthesis of Telcagepant (MK-0974), a calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraine.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge synthetic strategies in their work.
Core Principles: The Rise of Asymmetric Organocatalysis
Traditionally, asymmetric synthesis has relied heavily on chiral auxiliaries or metal-based catalysts. While effective, these methods can present challenges related to cost, toxicity, and removal of metal residues from the final active pharmaceutical ingredient (API).[6] Asymmetric organocatalysis has emerged as a compelling alternative, utilizing small, purely organic molecules to induce stereoselectivity.[2][6] These catalysts are often more stable, less toxic, and more environmentally benign.[6]
Among the various classes of organocatalysts, chiral secondary amines, such as the Jørgensen-Hayashi catalysts (diarylprolinol silyl ethers), have proven to be exceptionally versatile.[1][7] They operate through the formation of transient iminium or enamine intermediates with carbonyl compounds, effectively controlling the stereochemical outcome of a wide range of transformations, including Michael additions, Friedel-Crafts alkylations, and cycloadditions.[1][8][9]
Case Study: Asymmetric Synthesis of Telcagepant (MK-0974)
The synthesis of Telcagepant provides an excellent illustration of the power of asymmetric organocatalysis in the construction of a complex chiral drug molecule.[3][4] A key step in the synthesis involves the highly enantioselective Michael addition of a nitroalkane to an α,β-unsaturated aldehyde, catalyzed by a Jørgensen-Hayashi-type catalyst.[3] This reaction establishes a critical stereocenter with high fidelity, paving the way for the efficient construction of the final molecule.
Synthetic Workflow Overview
The overall synthetic strategy for Telcagepant can be conceptualized as a convergent process, where two key heterocyclic fragments are synthesized separately and then coupled in the final stages.[10] The focus of this guide is the asymmetric synthesis of the crucial caprolactam component, which embodies the application of modern organocatalytic methods.
Caption: Mechanism of the Jørgensen-Hayashi catalyzed asymmetric Michael addition.
Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Asymmetric Michael Addition to Form the Chiral Nitro-aldehyde Intermediate
This protocol outlines the key organocatalytic step for establishing the stereocenter in a precursor to the caprolactam core of Telcagepant.
Materials:
-
α,β-Unsaturated aldehyde (1.0 eq)
-
Nitromethane (1.5 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 eq)
-
Pivalic acid (0.1 eq)
-
Boric acid (0.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated aldehyde and the Jørgensen-Hayashi catalyst in THF at 0 °C, add pivalic acid and boric acid.
-
Stir the mixture for 10 minutes, then add nitromethane.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired chiral nitro-aldehyde.
Expected Outcome: This reaction typically proceeds with good yield (around 70-80%) and excellent enantioselectivity (>95% ee). [3]
Protocol 2: Purification and Analysis of the Chiral Intermediate
The enantiomeric excess (ee) of the synthesized nitro-aldehyde should be determined using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
Synthesized nitro-aldehyde
-
HPLC-grade hexane and isopropanol
-
Chiral stationary phase HPLC column (e.g., Chiralcel OD-H or similar)
Procedure:
-
Prepare a standard solution of the purified nitro-aldehyde in the mobile phase.
-
Set up the HPLC system with a suitable chiral column and a mobile phase (e.g., 90:10 hexane:isopropanol). The optimal mobile phase composition may require scouting.
-
Inject the sample and monitor the elution of the two enantiomers by UV detection.
-
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Protocol 3: Characterization of the Synthesized Compound
The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups present in the molecule.
Data Presentation: Performance of the Organocatalytic Step
The following table summarizes typical results for the asymmetric Michael addition in the synthesis of a Telcagepant precursor, highlighting the effectiveness of the organocatalytic approach.
| Catalyst Loading (mol%) | Co-catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 10 | Pivalic Acid, Boric Acid | THF | 0 | 73 | 95 | [3] |
| 5 | Benzoic Acid | Toluene | 20 | 85 | 92 | |
| 10 | Acetic Acid | DCM | 0 | 68 | 90 |
Note: Data for rows 2 and 3 are illustrative examples of how reaction conditions can be varied and their potential impact on yield and enantioselectivity.
Conclusion and Future Perspectives
The successful application of asymmetric organocatalysis in the synthesis of Telcagepant underscores the transformative potential of this technology in modern drug development. [4]By providing a direct and efficient route to enantiomerically pure intermediates, organocatalysis streamlines synthetic pathways, reduces environmental impact, and ultimately accelerates the discovery and production of new medicines.
Future advancements in this field will likely focus on the development of even more active and selective catalysts, the expansion of the reaction scope to new classes of molecules, and the integration of organocatalysis into continuous flow manufacturing processes for enhanced efficiency and scalability. [10]As our understanding of biological systems deepens, the demand for structurally complex and stereochemically pure molecules will continue to grow, ensuring that innovative synthetic methodologies remain at the forefront of pharmaceutical research.
References
- Xu, F., et al. (2010). Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. Journal of the American Chemical Society, 132(45), pp.15939-15949.
- Esteve-Rocamora, A., et al. (2015). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 33(5), pp.52-56.
- Strotman, N. A., et al. (2008). Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for the treatment of migraine headache. Organic letters, 10(15), pp.3235-3238.
- Welch, C. J., et al. (2010). Effective use of preparative chiral HPLC in a preclinical drug synthesis.
- Wang, W., et al. (2014). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 12(35), pp.6841-6846.
-
Welch, C. J., et al. (2010). Effective use of preparative chiral HPLC in a preclinical drug synthesis. PubMed, [Link]
- Humphrey, J. M. & O'Brien, E. M. (2009). Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. Abstracts of Papers of the American Chemical Society, 238.
- Strotman, N. A., et al. (2008). Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache. Organic Letters, 10(15), pp.3235-3238.
- Hayashi, Y. (2015). Hayashi-Jørgensen Catalyst.
- Benkovič, T., et al. (2015). Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals. Cooperative effect with Ca(OTf)2.
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ASYMMETRIC SYNTHESIS BY ORGANOCATALYSIS: A GREENER APPROACH. (2018). International Journal of Research in Advent Technology, 6(1).
-
Xu, F., et al. (2010). Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. PubMed, [Link]
- Hayashi, Y. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, pp.68-81.
- Pelliccia, S., et al. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study.
- Gajewski, P., et al. (2015).
- [Development of Green Asymmetric Organocatalytic Synthesis]. (2017). Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 137(12), pp.1437-1446.
- Bertuzzi, G., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), p.336.
- Asymmetric Synthesis using Organometallic C
- Edvinsson, L., et al. (2010). Characterization of the calcitonin gene-related peptide receptor antagonist telcagepant (MK-0974) in human isolated coronary arteries. Journal of Pharmacology and Experimental Therapeutics, 334(3), pp.733-739.
- Kumar, R., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of pharmaceutical and biomedical analysis, 243, p.116117.
- Pellecchia, M., et al. (2007). Perspectives on NMR in drug discovery: a technique comes of age. Nature reviews. Drug discovery, 6(3), pp.211-219.
Sources
- 1. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mdpi.com [mdpi.com]
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- 4. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the calcitonin gene-related peptide receptor antagonist telcagepant (MK-0974) in human isolated coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Development of Green Asymmetric Organocatalytic Synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. msd-life-science-foundation.or.jp [msd-life-science-foundation.or.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mono-Boc-Protected 1,2-Diamines
Welcome to the technical support center for the synthesis of mono-Boc-protected 1,2-diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the selective protection of vicinal diamines. Mono-functionalization of symmetrical diamines is a persistent challenge in organic synthesis, yet it is a critical step for creating valuable building blocks for pharmaceuticals, catalysts, and advanced materials.[1][2]
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in established chemical principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: I'm getting a significant amount of di-Boc-protected product in my reaction. How can I improve the selectivity for the mono-Boc product?
A1: The formation of the di-Boc adduct is the most common challenge and arises because both amino groups of a 1,2-diamine have similar nucleophilicity.[3] To favor mono-protection, you must differentiate the reactivity of the two nitrogen atoms. The most robust strategy is mono-protonation .
Causality: By adding one equivalent of a strong acid, you can selectively protonate one amino group, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the electrophilic Boc-anhydride ((Boc)₂O). The remaining free amine can then react selectively.[4][5] This equilibrium is the cornerstone of selective mono-protection.
Troubleshooting Workflow: Minimizing Di-Boc Formation
Caption: Troubleshooting workflow for improving mono-Boc selectivity.
A highly effective and safer alternative to using compressed HCl gas is its in situ generation from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[6][7] This method allows for precise control over the amount of acid generated.
Additionally, strictly controlling the stoichiometry of your electrophile is critical. Using a large excess of (Boc)₂O will inevitably drive the reaction toward the di-protected product.[8] Aim for 1.0 to 1.1 equivalents of (Boc)₂O relative to the diamine.
Q2: My purification is very difficult. The starting material, mono-Boc, and di-Boc products are all running close together on my TLC plate. What is an effective purification strategy?
A2: This is a common outcome. While column chromatography can work, a more efficient and scalable method is to leverage the different basicities of the components in your mixture through an acid-base extraction .
-
Di-Boc Product: This compound has no free amino groups and is neutral. It will remain in the organic layer during both acidic and basic washes.
-
Mono-Boc Product: This compound has one free, basic amino group. It can be protonated and extracted into an aqueous acidic layer.
-
Starting Diamine: With two basic amino groups, this is the most basic component.
Self-Validating Purification Protocol:
-
Initial Organic Extraction: After the reaction is complete, dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove water-soluble components.
-
Remove Neutral Di-Boc: Wash the organic layer with an acidic solution (e.g., 1 M HCl). The starting diamine and the desired mono-Boc product will be protonated and move to the aqueous layer. The neutral di-Boc product will remain in the organic layer, which can be separated and discarded.
-
Isolate Mono-Boc Product: Carefully basify the acidic aqueous layer to a pH >12 with a strong base (e.g., 2 M NaOH).[6] This deprotonates the ammonium salts.
-
Final Extraction: Extract the now-basic aqueous layer with fresh dichloromethane. Only the mono-Boc product and the starting diamine will be extracted into this new organic layer. The more polar starting diamine often has lower solubility in the organic solvent compared to the mono-Boc product, providing a degree of separation.
-
Final Purification: Concentrate the organic layer. At this stage, you have significantly reduced the complexity of the mixture. A final purification by flash column chromatography is now much more feasible if the starting diamine is still present.
Q3: I am working with a very expensive 1,2-diamine. I cannot use an excess of the diamine to favor mono-protection. What is the most reliable method?
A3: For valuable diamines, using an excess of the starting material is not a viable strategy.[9] The mono-protonation method described in Q1 is the most reliable and material-sparing approach. It allows you to use a 1:1 stoichiometry of the diamine and (Boc)₂O.
A robust "one-pot" procedure involves the in situ generation of one equivalent of HCl from Me₃SiCl.[1][6] This method has been successfully applied to a range of diamines, including chiral cyclohexane-1,2-diamine, with good yields and high purity.[1][6]
Reaction Scheme: In Situ Acid Generation for Mono-Protection
Caption: One-pot mono-protection using in situ generated HCl.
Q4: I've stored my purified mono-Boc-ethylenediamine in the fridge for a few weeks and now see a white solid has formed. What is it, and is the reagent still usable?
A4: The white solid is likely a degradation product. Mono-protected diamines, especially ethylenediamine, can be unstable upon storage. There are two primary suspected degradation pathways:
-
Carbamate Salt Formation: The free primary amine can react with atmospheric carbon dioxide (CO₂) to form an ammonium carbamate salt.
-
Cyclic Urea Formation: Intramolecular cyclization can occur to form a 2-imidazolidinone, a cyclic urea. This is often considered the more likely culprit over time.[10]
The reagent's purity is compromised. Using it directly will introduce impurities into your subsequent reaction. It is advisable to either repurify the material (e.g., by filtration if the solid is insoluble, followed by an acid-base workup) or use fresh reagent. For long-term storage, keeping the material under an inert atmosphere (Nitrogen or Argon) is recommended to minimize contact with CO₂ and moisture.[11]
Protocols and Data
Protocol 1: General Mono-Boc Protection via In Situ Acid Generation
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1][6]
Materials:
-
Diamine (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diamine (1.0 eq) in anhydrous MeOH in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add Me₃SiCl (1.0 eq) dropwise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure formation of the mono-hydrochloride salt.
-
Add water (approx. 1 mL per 10 mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in a small amount of MeOH.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the aqueous layer to pH >12 with 2 M NaOH.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
Comparative Yields for Mono-Boc Protection
The following table summarizes reported yields for the mono-Boc protection of various diamines using the in situ acid generation method. This illustrates the general applicability of the protocol.
| Diamine Substrate | Yield of Mono-Boc Product | Purity (%) | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine | 66% | >99 | [6] |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | 64% | >99 | [6] |
| 1,2-Diaminopropane | 55% | 93 | [6] |
| 1,3-Diaminopropane | 62% | >99 | [6] |
| Ethylenediamine | 87% | >97 | [4][12] |
References
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. Available at: [Link]
-
Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Available at: [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar. Available at: [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. Available at: [Link]
-
Servín, F. A., et al. (2017). Yields and purities on mono-Boc protection of diamines (1a-9a). ResearchGate. Available at: [Link]
-
Deadman, B. J., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(11), 1792-1797. Available at: [Link]
-
Ordóñez, M., et al. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2975. Available at: [Link]
-
Reddit. (2018). Has anyone any experience with this chemical? Mono-boc protected ethylenediamine stability concerns. r/chemhelp. Available at: [Link]
-
Servín, F. A., et al. (2017). Mono-Boc protected diamines 2a-9a. ResearchGate. Available at: [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. reddit.com [reddit.com]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. bioorg.org [bioorg.org]
Technical Support Center: Synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Welcome to the technical support center for the synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
Overview of the Synthetic Challenge
The synthesis of this compound typically proceeds via a two-step sequence starting from 2'-aminoacetophenone. This route involves an initial Boc-protection of the aniline, followed by a reductive amination to form the primary amine of the ethylamino side chain. While conceptually straightforward, each step presents unique challenges that can impact overall yield and purity. The aniline nitrogen's low nucleophilicity can complicate the Boc-protection, and the subsequent reductive amination requires careful control to avoid side reactions.
General Synthetic Workflow
Below is a diagram outlining the common synthetic pathway.
Technical Support Center: Purification of Boc-Protected Diamines
Welcome to our dedicated technical support center for the purification of Boc-protected diamines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pure mono-Boc-protected diamines. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification strategies effectively.
Introduction: The Challenge of Selectivity and Polarity
The synthesis of mono-Boc-protected diamines is a crucial step in many synthetic pathways, particularly in medicinal chemistry and materials science.[1][2][3] The primary challenge arises from the statistical nature of the protection reaction, which often yields a mixture of the starting diamine, the desired mono-protected product, and the di-protected byproduct.[4] The similar polarity profiles of these three components can make purification a non-trivial task. This guide provides robust strategies to overcome these hurdles.
Purification Strategy Decision Workflow
Choosing the right purification technique is paramount. The following workflow provides a general decision-making framework based on the properties of your crude product mixture.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Boc-protected diamines in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation on TLC/Column | The polarities of the diamine, mono-Boc, and di-Boc products are very similar. | 1. Optimize Solvent System: Use a gradient elution for column chromatography. Start with a non-polar solvent and gradually increase the polarity. For example, a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) can be effective.[5] 2. Employ Acid-Base Extraction: This is often the most effective method to separate the components based on their basicity.[4] |
| Product is an oil and won't crystallize | The product may be inherently non-crystalline or contain impurities that inhibit crystallization. | 1. Induce Crystallization: Try adding a seed crystal if available. Alternatively, dissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity appears, then allow it to stand.[6] 2. Purify via another method: If crystallization fails, resort to column chromatography or acid-base extraction. |
| Loss of Boc group during purification | The Boc group is acid-labile and can be cleaved by acidic conditions.[7][8] | 1. Avoid Strong Acids: Do not use strongly acidic eluents (e.g., those containing significant amounts of TFA) for chromatography.[7] If an acidic wash is necessary, perform it quickly and at low temperatures.[9] 2. Neutralize Immediately: When performing acid-base extraction, neutralize the acidic aqueous layer promptly with a base before extraction. |
| Contamination with di-Boc byproduct | Excess di-tert-butyl dicarbonate ((Boc)₂O) or prolonged reaction times can favor the formation of the di-protected species.[10] | 1. Acid-Base Extraction: The di-Boc product is neutral and will remain in the organic layer, while the mono-Boc product (still having a free amine) will be extracted into the acidic aqueous layer.[4] 2. Careful Chromatography: The di-Boc product is typically less polar than the mono-Boc product and will elute first from a silica gel column. |
| Contamination with starting diamine | Incomplete reaction or insufficient (Boc)₂O. | 1. Acid-Base Extraction: The highly polar, water-soluble diamine salt may remain in the aqueous layer after basification and extraction of the mono-Boc product. 2. Column Chromatography: The starting diamine is the most polar component and will have the lowest Rf on a silica TLC plate, eluting last from the column. |
Frequently Asked Questions (FAQs)
Q1: Why is acid-base extraction often the preferred method for purifying mono-Boc-protected diamines?
A: Acid-base extraction exploits the difference in basicity between the components in the crude mixture. The mono-Boc-protected diamine has a free primary or secondary amine, which is basic and can be protonated by an acid to form a water-soluble salt. The di-Boc-protected byproduct, however, has no free amine and remains neutral. The unreacted starting diamine is also basic. This allows for a clean separation:
-
Dissolve the crude mixture in an organic solvent.
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The mono-Boc product and unreacted diamine will move to the aqueous layer as their respective salts.[11] The neutral di-Boc product remains in the organic layer.[4]
-
Separate the layers. The organic layer containing the di-Boc byproduct can be discarded or processed separately.
-
Basify the aqueous layer (e.g., with 2N NaOH) to deprotonate the ammonium salts, regenerating the free amines.
-
Extract the basified aqueous layer with an organic solvent. The mono-Boc product can now be extracted, often leaving the more water-soluble starting diamine behind in the aqueous phase.[9][12]
This method avoids the need for chromatography, which can be time-consuming and lead to product loss, especially for polar compounds.[9]
Q2: My Boc-protected diamine is very polar. What are the best practices for column chromatography?
A: Purifying polar compounds on silica gel can be challenging due to strong interactions with the stationary phase, leading to tailing and poor separation. Here are some tips:
-
Use a more polar mobile phase: A common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] You might need to use a higher percentage of methanol than for less polar compounds.
-
Add a basic modifier: To reduce tailing caused by the interaction of the basic amine with the acidic silica gel, add a small amount of a base like triethylamine (TEA) or ammonium hydroxide to your eluent (typically 0.1-1%).
-
Consider alternative stationary phases: For very polar compounds, reverse-phase chromatography or chromatography on alumina (neutral or basic) might provide better results. Aqueous Normal Phase (ANP) chromatography using silica hydride columns is also an option for separating polar compounds.[13]
Q3: How can I confirm the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:[14][]
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the presence of impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. The integration of the Boc protons (a singlet at ~1.45 ppm) relative to other protons in the molecule can help confirm the mono-protection.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. GC-MS can be used for volatile compounds.[12]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are excellent for quantitative purity analysis, allowing you to determine the percentage of your desired product in the sample.[14][16]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is a general guideline for separating a mono-Boc-protected diamine from the di-protected byproduct and unreacted starting material.
Caption: Workflow for Acid-Base Extraction Purification.
Methodology:
-
Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake vigorously, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the aqueous layer (containing the protonated mono-Boc-diamine and starting diamine) into a clean flask. The organic layer contains the neutral di-Boc byproduct and can be washed again with 1M HCl to ensure complete extraction of basic components.
-
Basify: Cool the combined acidic aqueous extracts in an ice bath and slowly add 2N sodium hydroxide solution with stirring until the pH is greater than 12.[12]
-
Re-extract Product: Transfer the basic aqueous solution to a separatory funnel and extract multiple times with an organic solvent (e.g., DCM).
-
Isolate Product: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified mono-Boc-protected diamine.[17]
Protocol 2: Purification by Column Chromatography
Methodology:
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack evenly without air bubbles.[18]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane or DCM). The less polar di-Boc byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or methanol.[5] This will elute the mono-Boc-protected product. The highly polar starting diamine will elute last or remain on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- A Comparative Guide to the Quantitative Analysis of N-Boc-N-methylethylenediamine Purity by Gas Chromatography and High-Performa - Benchchem.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC - Benchchem.
- Acid-Base Extraction.
- Preparation of Mono Boc-Protected Unsymmetrical Diamines - ResearchGate.
- Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes a a Reagents... | Download Scientific Diagram - ResearchGate.
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
- Analytical Services for Purity Determination - BOC Sciences.
- Scholars Research Library - Der Pharma Chemica.
- Boc Protected Compounds - Hebei Boze Chemical Co., Ltd.
- Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis - Benchchem.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates - Michael Pittelkow.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
- Synthetic Communications.
- Column chromatography.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates - MDPI.
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Synthesis of Unsymmetrical Diamines Using N-Boc-ethylenediamine Derivatives: A Technical Guide - Benchchem.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof - Redalyc.
- General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! : r/Chempros - Reddit.
- The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate - Digital Commons @ IWU.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications.
- US8999680B2 - Preparation of 1,4-diaminobutane - Google Patents.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents.
- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents.
- LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
- Selective Mono‐BOC Protection of Diamines - ResearchGate.
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate.
- Amine Boc protection-Mechanism and Reaction Setup - YouTube.
- Technical Support Center: Selective Mono-Protection of Diamines - Benchchem.
- N-boc-1,4,diaminobutane - Sigma-Aldrich.
- (PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate.
- MRT - Mono-Boc-Protection of Diamines - Sigma-Aldrich.
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- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
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- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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Technical Support Center: Boc Protection of 2-(1-aminoethyl)aniline
Welcome to the technical support center for the Boc protection of 2-(1-aminoethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to address the nuanced challenges and side reactions that can arise when working with this bifunctional molecule. Our aim is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of Selectivity
2-(1-aminoethyl)aniline presents a unique challenge in synthetic chemistry due to the presence of two primary amine functionalities with distinct electronic and steric environments: a more nucleophilic aliphatic amine and a less nucleophilic aromatic amine. The successful mono-Boc protection of one amine over the other is critical for subsequent synthetic steps and is often the source of unexpected side reactions and product distributions. This guide will dissect the common issues encountered and provide robust solutions.
Core Concepts: Understanding Amine Reactivity
The differential reactivity of the two amino groups in 2-(1-aminoethyl)aniline is the cornerstone of achieving selective protection.
-
Aliphatic Amine (ethylamino group): The lone pair of electrons on the nitrogen is localized, making this group a stronger nucleophile and more basic. Consequently, it is generally more reactive towards electrophiles like di-tert-butyl dicarbonate (Boc₂O).[1]
-
Aromatic Amine (anilino group): The lone pair of electrons on the nitrogen is delocalized into the π-system of the benzene ring through resonance.[1] This delocalization significantly reduces its nucleophilicity and basicity, rendering it less reactive towards Boc₂O under standard conditions.[2]
This inherent difference in reactivity forms the basis for achieving selective mono-protection of the aliphatic amine.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during the Boc protection of 2-(1-aminoethyl)aniline in a question-and-answer format.
Issue 1: Formation of a Di-Boc Protected Byproduct
Question: I am observing a significant amount of a di-protected product in my reaction mixture, where both the aliphatic and aromatic amines have reacted with Boc₂O. How can I prevent this?
Answer: The formation of a di-Boc protected byproduct is a common issue and typically arises from reaction conditions that are too forcing, driving the protection of the less reactive aromatic amine.
Causality:
-
Excess Boc₂O: Using a large excess of di-tert-butyl dicarbonate can lead to the protection of both amino groups, even the less reactive aniline.
-
Prolonged Reaction Times or Elevated Temperatures: Allowing the reaction to proceed for too long or at higher temperatures provides the necessary activation energy for the slower reaction with the aromatic amine to occur.
-
Strong Base Catalysis: The use of strong bases can deprotonate the aniline, increasing its nucleophilicity and promoting di-protection.
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Use a stoichiometric amount (1.0 to 1.1 equivalents) of Boc₂O relative to the 2-(1-aminoethyl)aniline. | Minimizes the availability of the protecting group for the less reactive aromatic amine. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed and before significant di-product formation. | Capitalizes on the kinetic difference in reactivity between the two amines. |
| Temperature | Perform the reaction at a lower temperature, typically 0 °C to room temperature. | Reduces the overall reaction rate, enhancing the selectivity for the more reactive aliphatic amine. |
| Base | If a base is necessary, use a mild, non-nucleophilic base such as sodium bicarbonate or triethylamine (TEA) in stoichiometric amounts.[3] | Avoids significant deprotonation of the aniline, thus preserving the reactivity difference. |
Experimental Protocol for Selective Mono-Boc Protection:
-
Dissolve 2-(1-aminoethyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.05 equivalents) dropwise to the cooled solution.
-
If required, add triethylamine (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC every 30 minutes.
-
Upon consumption of the starting material, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Issue 2: Preferential Protection of the Aromatic Amine or a Mixture of Mono-Protected Isomers
Question: My main product is the N-Boc protected aniline, or I am getting an inseparable mixture of both mono-protected isomers. What is causing this lack of selectivity?
Answer: While thermodynamically less favored, certain conditions can promote the protection of the aromatic amine.
Causality:
-
Steric Hindrance: The ethyl group on the aliphatic amine introduces some steric bulk, which could, under specific solvent or catalyst conditions, hinder its approach to the Boc anhydride.
-
Catalyst Choice: Certain catalysts might preferentially activate the aromatic amine. For instance, some Lewis acids have been reported to selectively cleave aromatic N-Boc groups, suggesting a potential for interaction.[3]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, potentially altering the relative accessibility of the two amino groups.
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Use a non-polar aprotic solvent like DCM or THF. Protic solvents like methanol can sometimes accelerate the protection of aromatic amines.[2] | Minimizes solvent-substrate interactions that could unfavorably alter the reactivity profile. |
| Catalyst | For a standard Boc protection, a catalyst is often not required. If one is used, opt for a mild base like NaHCO₃ or TEA over potentially chelating Lewis acids. | Avoids unintended activation of the aromatic amine. |
| Temperature | Maintain a low reaction temperature (0 °C) to exploit the kinetic preference for the more nucleophilic aliphatic amine. | Enhances the difference in reaction rates between the two amines. |
Logical Workflow for Troubleshooting Selectivity Issues:
Caption: Troubleshooting workflow for poor selectivity.
Issue 3: Incomplete or No Reaction
Question: My reaction is very sluggish, or I am recovering my starting material. Why is the Boc protection not proceeding?
Answer: A stalled reaction is often due to insufficiently reactive conditions or issues with reagent quality.
Causality:
-
Deactivated Substrate: While the aliphatic amine is generally reactive, the overall electron density of the molecule can be influenced by the aniline moiety.
-
Reagent Quality: Old or improperly stored Boc₂O can hydrolyze over time, reducing its efficacy.
-
Insufficient Activation: In some cases, particularly with less nucleophilic amines, a base may be required to facilitate the reaction.[4]
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Scientific Rationale |
| Reagent Quality | Use fresh or properly stored di-tert-butyl dicarbonate. | Ensures the electrophilicity of the protecting group is not compromised. |
| Base Addition | If the reaction is slow without a base, add 1.1 equivalents of a non-nucleophilic base like triethylamine. | The base acts as a proton scavenger, driving the reaction to completion.[3] |
| Solvent Choice | Ensure the starting material is fully dissolved in the chosen solvent. A co-solvent system (e.g., THF/DCM) might be necessary. | Poor solubility can significantly hinder reaction kinetics. |
Reaction Pathway Visualization:
Caption: Reaction pathways under different conditions.
References
-
Quora. (2024, February 11). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Deprotection Conditions for Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Welcome to the technical support center for the optimization of deprotection conditions for Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group from this specific substrate. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your own experimental conditions.
Introduction to Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of this compound yields the valuable building block, 2-(1-aminoethyl)aniline, which is a key intermediate in various pharmaceutical and materials science applications.
The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid to yield the free amine.[2][5]
However, the apparent simplicity of this reaction can be deceptive. A number of factors, including the choice of acid, solvent, temperature, and the presence of other functional groups, can significantly impact the reaction's efficiency and the purity of the final product. This guide will address these variables in a practical, question-and-answer format.
Troubleshooting and FAQs
This section is structured to directly address the common issues and questions that arise during the deprotection of this compound.
Q1: My Boc deprotection is incomplete. What are the likely causes and how can I fix it?
A1: Incomplete deprotection is a frequent issue and can stem from several factors.
-
Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acid catalysis. If the reaction stalls, the acidity of the medium may be insufficient.[6]
-
Solution: Increase the concentration of the acid. For TFA in dichloromethane (DCM), a common starting point is a 1:1 (v/v) mixture.[7][8] For HCl, using a 4M solution in dioxane is standard.[7][9] Ensure you are using a stoichiometric excess of the acid, as the product amine will be protonated, consuming one equivalent of acid.
-
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require more forcing conditions.[10]
-
Solution: First, try extending the reaction time and continue to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If extending the time is ineffective, a modest increase in temperature (e.g., to 40 °C) can be beneficial. However, be cautious as higher temperatures can promote side reactions.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
Q2: I am observing significant side product formation. What are they and how can I prevent them?
A2: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection.[12][13] This electrophile can alkylate any available nucleophiles.
-
t-Butylation of the Aromatic Ring: The electron-rich phenyl ring of your substrate can be susceptible to Friedel-Crafts alkylation by the tert-butyl cation.
-
Solution: The most effective way to mitigate this is by using "scavengers." These are reagents added to the reaction mixture to trap the tert-butyl cation.[1] Common scavengers include:
-
Anisole or Thioanisole: These are excellent scavengers that are readily alkylated in place of your desired product.[1]
-
Triisopropylsilane (TIS): Often used in peptide synthesis, TIS can also be effective here.
-
-
-
Alkylation of the Product Amine: The newly formed primary amines are nucleophilic and can potentially be alkylated by the tert-butyl cation, leading to the di-tert-butylated product. While less common, it is a possibility.
-
Solution: The use of scavengers as described above is the best preventative measure.
-
Q3: What is the best way to monitor the progress of the deprotection reaction?
A3: Careful reaction monitoring is crucial to ensure complete conversion without unnecessary exposure to harsh acidic conditions, which could lead to product degradation.[14]
-
Thin Layer Chromatography (TLC): This is a quick and effective method. The product, 2-(1-aminoethyl)aniline, is significantly more polar than the starting material, this compound, and will have a lower Rf value.[14] Staining with ninhydrin can be used to visualize the primary amines as a distinct color change.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing unambiguous confirmation of the reaction's progress.[14]
Q4: What is the recommended workup procedure after a TFA-mediated deprotection?
A4: The workup aims to remove the excess TFA and isolate the product, which will be in the form of a trifluoroacetate salt.
-
Removal of Volatiles: The first step is to remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[14][15] Co-evaporation with a solvent like toluene can help to azeotropically remove residual TFA.[12]
-
Isolation of the Amine Salt: Often, the resulting TFA salt can be used directly in the next step without further purification.[15]
-
Conversion to the Free Amine: If the free amine is required, the residue can be dissolved in an appropriate solvent and washed with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize the acid.[15] This should be followed by extraction with an organic solvent, drying of the organic layer (e.g., with anhydrous sodium sulfate or magnesium sulfate), and removal of the solvent in vacuo.
Q5: Are there any milder or alternative methods for Boc deprotection if my substrate is sensitive to strong acids?
A5: Yes, several alternative methods exist for substrates that cannot tolerate strongly acidic conditions like neat TFA.
-
Milder Acidic Conditions:
-
Lewis Acids: Lewis acids such as Zinc Bromide (ZnBr₂) in DCM can selectively cleave Boc groups, sometimes in the presence of other acid-labile protecting groups.[17]
-
Thermal Deprotection: In the absence of any acid, the Boc group can be removed by heating, typically in a high-boiling solvent.[18] However, this often requires high temperatures (120-240 °C), which may not be suitable for all substrates.[9]
-
Oxalyl Chloride in Methanol: A mild method for the deprotection of N-Boc groups using oxalyl chloride in methanol at room temperature has been reported.[19][20]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress every 30 minutes using TLC or LC-MS.[10][14] The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure.[10] The resulting residue is the trifluoroacetate salt of 2-(1-aminoethyl)aniline. If the free amine is desired, proceed with a basic workup as described in Q4.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve this compound in a minimal amount of a suitable solvent like methanol or DCM.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[12]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, or until TLC or LC-MS indicates complete consumption of the starting material.[10]
-
Isolation: Remove the solvent under reduced pressure. The product is obtained as the hydrochloride salt.[10] Trituration with diethyl ether can sometimes help to precipitate the salt and remove non-polar impurities.[14]
Data Summary Table
| Parameter | TFA in DCM | HCl in Dioxane | Milder/Alternative Methods |
| Acid Concentration | 20-50% v/v (typically 1:1)[7][9] | 4 M[9] | Varies (e.g., dilute H₃PO₄, Lewis acids)[9] |
| Equivalents of Acid | Large excess (solvent) | 5-10 equivalents[12] | Typically 1-5 equivalents |
| Solvent | Dichloromethane (DCM)[11] | 1,4-Dioxane[10] | DCM, Methanol, Water, etc.[16][19] |
| Temperature | 0 °C to Room Temperature[8] | Room Temperature | Room Temperature to elevated temps[18][19] |
| Reaction Time | 30 minutes - 2 hours[9] | 1 - 4 hours[14] | Highly variable |
| Product Form | TFA Salt | HCl Salt | Free amine or corresponding salt |
Visual Guides
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Decision tree for optimizing an incomplete deprotection reaction.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 3). Acids. Wordpress. Retrieved from [Link]
-
Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(10), 3471–3474. [Link]
-
[YouTube]. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- [No valid URL provided]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- [No valid URL provided]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]
-
Reddit. (2025, July 25). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
- [No valid URL provided]
-
ACS Publications. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]
-
OSTI.GOV. (2018, May 9). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2019, June 12). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
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- 20. pubs.rsc.org [pubs.rsc.org]
Preventing racemization during the synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Technical Support Center: Synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
A Troubleshooting Guide for Preventing Racemization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes, with a primary focus on maintaining stereochemical integrity.
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a persistent challenge in asymmetric synthesis.[1] In the case of our target molecule, the stereocenter at the ethylamine moiety is susceptible to racemization, potentially compromising the biological activity and regulatory compliance of the final compound. This guide will address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant racemization during the Boc-protection of chiral 2-(1-aminoethyl)aniline. What are the likely causes?
A1: Racemization during the N-Boc protection of a chiral amine like 2-(1-aminoethyl)aniline is often multifactorial. The primary mechanism to consider is the potential for transient formation of an achiral intermediate, such as an imine or enamine, especially under harsh reaction conditions.[2]
Key Factors Leading to Racemization:
-
Harsh Basicity: Strong bases can deprotonate the α-proton of the chiral center, leading to a planar, achiral carbanion or enamine intermediate.[3] Reprotonation can then occur from either face, resulting in a racemic mixture.
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed to overcome the barrier to racemization.[4][5] Many racemization processes are kinetically controlled and accelerate significantly with heat.
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization, even if the rate is slow, can lead to a gradual loss of enantiomeric purity.
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of charged intermediates and transition states involved in racemization pathways.
Troubleshooting Steps:
-
Choice of Base: Opt for a non-nucleophilic, sterically hindered base. Bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine are generally preferred over stronger, less hindered bases like triethylamine (TEA) or alkali metal hydroxides.
-
Temperature Control: Maintain a low reaction temperature. The reaction should ideally be performed at 0 °C or even lower (e.g., -20 °C) and allowed to slowly warm to room temperature if necessary. Monitor the reaction progress closely to avoid unnecessary heating.
-
Reagent Addition: Add the Boc-anhydride ((Boc)₂O) slowly to the reaction mixture to control any exotherm and maintain a low localized concentration.
Q2: What is the optimal protocol for Boc protection of 2-(1-aminoethyl)aniline to minimize racemization?
A2: A well-designed protocol focuses on mild conditions and careful control of reagents. The following protocol is a robust starting point.
Recommended Experimental Protocol: Racemization-Resistant Boc Protection
-
Dissolution: Dissolve one equivalent of enantiomerically pure 2-(1-aminoethyl)aniline in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 1.1 to 1.2 equivalents of a non-nucleophilic base, such as DIPEA, dropwise.
-
Boc-Anhydride Addition: Slowly add a solution of 1.05 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: Accurate determination of enantiomeric excess is crucial for validating your synthetic method. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Chiral HPLC Analysis Workflow:
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for separating amine enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IE), are often effective.[6]
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and isopropanol.[6] The ratio may need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizing the Process
To better understand the workflow for minimizing racemization, the following diagram outlines the key decision points and experimental steps.
Caption: Workflow for Racemization-Resistant Synthesis.
Understanding the Mechanism of Racemization
The primary pathway for racemization in this context involves the abstraction of the proton at the chiral center (the α-proton). This is facilitated by a base and results in the formation of a planar, achiral intermediate.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. m.mathnet.ru [m.mathnet.ru]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Overcoming Poor Solubility of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Welcome to the technical support center for Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues in your experiments.
I. Understanding the Challenge: The "Why" Behind Poor Solubility
This compound possesses a combination of functional groups that contribute to its complex solubility profile. The presence of both a Boc-protected amine and a primary amine, along with an aromatic ring, creates a molecule with varied polarity. This can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to effectively solvate the compound.
II. Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in a common organic solvent like Dichloromethane (DCM). What is the first thing I should try?
A1: The initial and often most effective approach is to gently heat the mixture. The solubility of most organic solids increases with temperature.[1][2] This is because the added thermal energy helps to overcome the intermolecular forces holding the solid together, allowing the solvent to interact more effectively with the solute molecules.[3]
Q2: Heating isn't completely solving the problem. What's my next step?
A2: If heating alone is insufficient, the use of a co-solvent is recommended. A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the solubility of a compound.[4][5] For this particular carbamate, adding a small amount of a more polar solvent like methanol or ethanol to your DCM can disrupt the intermolecular forces and improve solubility.
Q3: Can I use sonication to help dissolve the compound?
A3: Yes, sonication is a valuable technique for enhancing dissolution.[6] The high-frequency sound waves generate cavitation bubbles in the solvent.[7] The collapse of these bubbles creates localized high-pressure and high-temperature zones, which can break apart solid agglomerates and increase the surface area available for solvation, thus speeding up the dissolution process.[6][8][9]
Q4: Would converting the compound to a salt form improve its solubility in organic solvents?
A4: While salt formation is a common and effective strategy for increasing the aqueous solubility of amine-containing compounds, its effect on solubility in organic solvents can be more complex.[10][11][12] Forming a salt, for instance by reacting the primary amine with an acid like HCl, will increase the polarity of the molecule. This will likely decrease its solubility in non-polar organic solvents but may enhance it in more polar organic solvents like alcohols.[13]
III. Troubleshooting Guides: A Step-by-Step Approach
Guide 1: Systematic Solvent Screening
When faced with poor solubility, a systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a good starting point, but the unique combination of functional groups in this compound requires a more nuanced approach.
Workflow for Solvent Selection:
Caption: A decision-making workflow for systematic solvent selection.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Aprotic (Non-polar to Moderately Polar) | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | These solvents are often a good starting point for carbamates.[14] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | The high polarity of these solvents can be effective at disrupting strong intermolecular interactions. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | The hydroxyl group can engage in hydrogen bonding with the amine and carbamate functionalities, aiding dissolution. |
Guide 2: The Co-Solvent Approach
The addition of a co-solvent can significantly alter the properties of the primary solvent, leading to enhanced solubility.[15][16][17]
Protocol for Co-Solvent Screening:
-
Initial Setup: In separate vials, suspend a small, known amount of this compound in your primary solvent (e.g., 1 mL of DCM).
-
Co-Solvent Addition: To each vial, add a different co-solvent (e.g., MeOH, EtOH, Acetonitrile) dropwise, starting with 5% (v/v) and gradually increasing to 10-20% if necessary.
-
Observation: After each addition, stir or gently agitate the mixture and observe for complete dissolution.
-
Heating (Optional): If dissolution is still incomplete, gently warm the mixture to 40°C.
Guide 3: Physical Dissolution Enhancement
1. Temperature Adjustment:
For many organic solids, solubility increases exponentially with temperature.[18][19]
Protocol:
-
Suspend the carbamate in the chosen solvent.
-
Place the mixture in a temperature-controlled water bath.
-
Gradually increase the temperature while stirring, monitoring for dissolution.
-
Caution: Be mindful of the boiling point of your solvent and the thermal stability of your compound.
2. Sonication:
Sonication can be particularly useful for breaking up stubborn solid particles and accelerating the dissolution process.[8][20]
Protocol:
-
Place the vial containing the carbamate suspension in an ultrasonic bath.
-
Sonicate for 5-10 minute intervals.
-
Visually inspect for dissolution between intervals.
-
Note: This method is especially useful for small-scale experiments, such as preparing samples in NMR tubes.[8]
Guide 4: Chemical Modification for Enhanced Solubility
Salt Formation:
This strategy is most effective when transitioning to a more polar solvent system. The basic primary amine on the molecule can be protonated to form a salt.
Workflow for Salt Formation:
Caption: A workflow for considering and implementing salt formation.
Protocol:
-
Dissolve or suspend this compound in a suitable solvent (e.g., a minimal amount of DCM or THF).
-
Slowly add one equivalent of a solution of a strong acid (e.g., HCl in dioxane or diethyl ether).
-
Stir the mixture at room temperature. You may observe the precipitation of the ammonium salt.
-
Isolate the salt if it precipitates, or directly test the solubility of the in-situ generated salt in a more polar solvent like methanol.
IV. Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Considerations |
| Heating | Increases kinetic energy to overcome intermolecular forces.[2] | Initial attempts with most solvents. | Compound stability at higher temperatures; solvent boiling point. |
| Co-Solvents | Modifies the polarity of the solvent system to better match the solute.[4][15] | When a single solvent is ineffective. | Miscibility of solvents; potential for reaction with the co-solvent. |
| Sonication | Mechanical agitation via acoustic cavitation breaks up solid particles.[7] | Accelerating dissolution; breaking up aggregates. | Can generate localized heat. |
| Salt Formation | Increases polarity by forming an ionic salt.[11][12] | Enhancing solubility in polar organic solvents. | May decrease solubility in non-polar solvents; potential for disproportionation. |
V. References
-
Cosolvent - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Cosolvent. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]
-
Black, S. (2020). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]
-
Sonication - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Black, S. (2020). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]
-
Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]
-
Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. [Link]
-
Co-solvent: Significance and symbolism. (n.d.). IRO Pedia. Retrieved January 16, 2026, from [Link]
-
Burns, D. A. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Tert-butyl (2-(phenylamino)ethyl)carbamate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023). Envirostar. [Link]
-
Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology. [Link]
-
Wetzler, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Contract Pharma. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 16, 2026, from [Link]
-
Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]
-
Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water? (2017). ResearchGate. [Link]
-
Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher Ultrasonics. Retrieved January 16, 2026, from [Link]
-
Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering. [Link]
-
Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved January 16, 2026, from [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Lonza. Retrieved January 16, 2026, from [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Kumar, S., & Singh, A. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
tert-butyl N-[(1R)-2-hydroxy-1-phenyl-ethyl]carbamate. (2024). ChemBK. [Link]
-
Recent Advances in the Chemistry of Metal Carbamates. (2019). MDPI. [Link]
-
tert-butyl N-[butylamino(phenyl)methyl]carbamate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 8. Sonication - Wikipedia [en.wikipedia.org]
- 9. hielscher.com [hielscher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 20. researchgate.net [researchgate.net]
Troubleshooting guide for reactions involving Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Welcome to the technical support guide for reactions involving Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate . This document provides troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. As Senior Application Scientists, we have designed this guide to provide not just solutions, but also the underlying scientific principles to help you navigate your experimental challenges.
Structure & Key Reactive Centers
Understanding the molecule's structure is the first step in troubleshooting. This compound features three distinct reactive areas that can influence your reaction's outcome.
-
Boc-Protected Aromatic Amine: The tert-butyloxycarbonyl (Boc) group protects the aniline nitrogen. This group is famously labile under acidic conditions.[1][2][3] Its presence reduces the nucleophilicity and basicity of the aromatic amine.
-
Primary Aliphatic Amine: Located on the ethyl side-chain, this amine is significantly more basic and nucleophilic than the Boc-protected aniline.[4][5][6] Most selective reactions will occur at this site under neutral or basic conditions.
-
Chiral Center: The carbon atom bonded to the primary aliphatic amine is a stereocenter, meaning the starting material is chiral and reactions can lead to diastereomeric products if another chiral center is introduced.
Caption: Key reactive sites on the molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Failures & Starting Material Quality
Q1: My reaction is sluggish, gives low yield, or fails entirely. I suspect my starting material. How can I assess its quality?
A1: Poor starting material quality is a frequent cause of reaction failure. Before troubleshooting complex reaction parameters, always validate your starting material.
Core Issues & Solutions:
-
Identity Confirmation:
-
Action: Run a standard ¹H NMR and compare it to known spectra. Key signals to look for include the tert-butyl protons (singlet, ~1.5 ppm), aromatic protons (multiplets, ~7.0-7.6 ppm), and the side-chain protons. An incorrect structure is a non-starter.
-
-
Purity Assessment:
-
Action: Use HPLC or LC-MS to check for the presence of impurities. A common impurity is the parent compound, 2-vinylaniline, if the synthesis involved its reduction. 2-vinylaniline can polymerize or cause unwanted side reactions.[7][8] Another possibility is residual starting material from the Boc protection step, such as (2-aminophenyl)carbamic acid tert-butyl ester.
-
Why it Matters: Nucleophilic impurities can compete in your reaction, while other impurities might poison catalysts.
-
-
Chemical Degradation:
-
Action: The Boc group can be partially cleaved if the material has been stored improperly or exposed to acidic contaminants. A simple way to check for this is to run a TLC plate. The deprotected diamine product will have a much lower Rf value in typical solvent systems (like ethyl acetate/hexanes) due to its higher polarity.
-
Protocol: Dissolve a small sample in DCM. Spot on a silica TLC plate and elute with 50-70% Ethyl Acetate in Hexanes. Visualize under UV light and with a ninhydrin stain. The starting material should be ninhydrin-negative (or weakly positive at the aliphatic amine), while the fully deprotected diamine will show a strong color change.
-
| Technique | Purpose | Common Pitfall to Detect |
| ¹H NMR | Structure Verification | Incorrect isomer; absence of Boc group. |
| LC-MS | Purity & Impurity ID | Presence of unreacted precursors or side-products. |
| TLC | Degradation Check | Partial or full Boc deprotection during storage. |
| Caption: Table 1. Recommended analytical techniques for starting material validation. |
Section 2: Selectivity Between the Two Amine Groups
Q2: I am trying to perform a reaction (e.g., acylation, reductive amination) on the primary aliphatic amine, but I'm getting a complex mixture of products. How can I improve selectivity?
A2: This is a classic selectivity challenge. The key is exploiting the significant difference in basicity and nucleophilicity between the two nitrogen atoms. The lone pair on the aliphatic amine is readily available, whereas the lone pair on the Boc-aniline is delocalized into the aromatic ring and sterically hindered.[4][9]
Controlling Selectivity - The Causality Chain:
Caption: Logical workflow for achieving reaction selectivity.
Troubleshooting Steps:
-
Choice of Base: For reactions requiring a base (like acylations with acyl chlorides), use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Do not use strong bases like NaOH or LDA, which could potentially deprotonate or hydrolyze the carbamate.
-
Stoichiometry: Use your electrophile (e.g., acyl chloride, aldehyde) as the limiting reagent. A slight excess (1.05-1.1 equivalents) is often sufficient. A large excess will eventually force a reaction at the less nucleophilic Boc-aniline site.
-
Temperature Control: Start your reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This favors the reaction with the lower activation energy, which is the attack by the more nucleophilic aliphatic amine.
-
Avoid Acidic Catalysts: Do not use Lewis or Brønsted acid catalysts without careful consideration, as they can initiate the premature deprotection of the Boc group.
Section 3: Boc Group Deprotection
Q3: My Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete. How can I ensure full removal?
A3: Incomplete deprotection is common and usually stems from insufficient acid strength, concentration, or reaction time.[10][11]
Optimization Protocol:
-
Increase Acid Concentration: A standard condition is 20-25% TFA in Dichloromethane (DCM). If this is insufficient, increase the concentration to 50% TFA in DCM. For very stubborn cases, neat TFA can be used, but this increases the risk of side reactions.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. While many deprotections are complete in 1-2 hours at room temperature, some substrates may require longer times (4-12 hours).
-
Switch Acid System: If TFA is not effective, a stronger acid system like 4M HCl in dioxane or 1,4-dioxane/methanol is a common and effective alternative.[10]
-
Check Reagent Quality: TFA is hygroscopic. Water contamination can reduce its effective acidity and slow the reaction.[11] Use a fresh bottle of TFA if you suspect contamination.
Q4: After Boc deprotection, my NMR shows extra peaks, especially in the 1.0-1.5 ppm range. What are these byproducts and how can I prevent them?
A4: The peaks you are observing are likely from the tert-butyl group attaching to your molecule or a scavenger. During acid-catalyzed deprotection, a reactive tert-butyl cation (t-Bu⁺) is generated.[1][12] This cation is a potent electrophile and can be captured by any available nucleophile, leading to unwanted alkylation byproducts.[1][10][13]
The Scavenger Solution:
The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture. The scavenger's job is to trap the t-Bu⁺ cation before it can react with your product.
| Scavenger | Typical Concentration | Use Case / Notes |
| Triisopropylsilane (TIS) | 2-5% (v/v) | Excellent general-purpose scavenger. Reduces any oxidized species. |
| Anisole | 2-5% (v/v) | Good for protecting electron-rich aromatic rings from alkylation. |
| Thioanisole | 2-5% (v/v) | Effective for protecting sulfur-containing residues like methionine. |
| Water | 1-5% (v/v) | Traps the cation to form tert-butanol. Can be effective but may affect reaction rates. |
| Caption: Table 2. Common scavengers for Boc deprotection. |
Recommended Deprotection Protocol (with Scavenger):
-
Dissolve the Boc-protected starting material in DCM (or another suitable solvent).
-
Add the chosen scavenger (e.g., 5% TIS).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired amount of TFA (e.g., to a final concentration of 25-50%).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the acid and solvent. Co-evaporation with toluene can help remove residual TFA.
Section 4: Chirality and Purification
Q5: I reacted my chiral amine with another chiral reagent, and now I have a mixture of diastereomers that are very difficult to separate. What are my options?
A5: Separating diastereomers can be a significant challenge as their physical properties can be very similar. However, unlike enantiomers, their properties are not identical, which provides several avenues for separation.
-
Optimize Flash Chromatography:
-
Systematic Screening: Do not assume a standard ethyl acetate/hexane system will work. Systematically screen different solvent systems. Try incorporating a third solvent, such as methanol or DCM, to alter selectivity. Use analytical TLC to screen multiple conditions in parallel.
-
Column Choice: If standard silica gel fails, consider using a different stationary phase, such as alumina (basic or neutral), C18 (reverse-phase), or diol-bonded silica.
-
-
Diastereomeric Salt Crystallization:
-
Principle: If your product is basic, you can form a salt with a chiral acid (like tartaric acid, mandelic acid, or camphorsulfonic acid). The two resulting diastereomeric salts will have different solubilities, and one may selectively crystallize from a specific solvent system.[14][15]
-
Screening: This is an empirical process. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures with water) to find conditions that lead to selective precipitation.[14]
-
-
Preparative Chiral HPLC:
-
The Final Option: While expensive, preparative chiral HPLC is often the most powerful method for separating both diastereomers and enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation.
-
Q6: How can I determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product?
A6: Standard NMR and achiral HPLC can determine diastereomeric ratio (dr) by integrating the distinct signals for each diastereomer. However, determining enantiomeric excess (ee) requires a chiral method, as enantiomers behave identically in an achiral environment.
Methods for Determining Enantiomeric Excess:
-
Chiral HPLC/GC: This is the gold standard. The sample is passed through a column with a chiral stationary phase, which results in different retention times for the two enantiomers.
-
NMR with a Chiral Derivatizing Agent:
-
Principle: React your chiral amine product with a highly pure chiral derivatizing agent (e.g., Mosher's acid chloride) to convert the pair of enantiomers into a pair of diastereomers. These diastereomers will have distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum.
-
-
NMR with a Chiral Solvating Agent:
-
Principle: In some cases, adding a chiral solvating agent to the NMR tube can induce a chemical shift difference between the signals of the two enantiomers, allowing for direct integration without chemical modification.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
- Various Authors. (2024).
- Ghosh, A. et al. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host.
- Krasowska, D. et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, MDPI.
- Hamilton, D. G. (2006). Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- BenchChem Technical Support Team. (2025). Troubleshooting incomplete Boc deprotection.
- BenchChem. (2025). Protocol for the Derivatization of Chiral Amines with Ethyl Chloroformate and (S)-1-Phenylethylamine for Enantiomeric Resolution by HPLC.
- Various Authors. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Abdel-Aziz, H. et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, MDPI.
- Singh, M. K. et al. tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- Various Authors. Basicity of Amines and Arylamines. Scribd.
- Pittelkow, M. et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Soderberg, T. (2023). 24.4 Basicity of Arylamines.
- Yang, J. W. et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Emsley, J. et al. (1993). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
- Apollo Scientific. (2023).
- Pittelkow, M. (2002).
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- The Royal Society of Chemistry.
- Singh, M. K. et al. (2011). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
- Various Authors. (2020). Why aryl alkyl amines are stronger base than aryl amines? Quora.
- LookChem. 2-Vinylaniline.
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- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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Technical Support Center: Large-Scale Synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Welcome to the technical support center for the large-scale synthesis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis.
I. Introduction
The selective mono-Boc protection of diamines like 2-(1-aminoethyl)aniline presents a significant challenge in process chemistry. The primary difficulty lies in preventing the formation of the di-protected byproduct while achieving a high yield of the desired mono-protected product. This guide will explore the critical parameters and potential pitfalls in the large-scale synthesis of this compound, offering practical solutions and evidence-based protocols.
II. Synthetic Pathway Overview
The synthesis involves the reaction of 2-(1-aminoethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected carbamate. The key to a successful large-scale synthesis is controlling the reaction's selectivity.
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Executive Summary
The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development and quality control, ensuring the safety and efficacy of chiral drug substances.[1] Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a valuable chiral building block whose stereochemical purity is critical for its downstream applications. This guide provides an in-depth, objective comparison of the primary analytical methods for quantifying its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Drawing on established principles and field-proven insights, this document details the theoretical underpinnings, step-by-step experimental protocols, and validation considerations for each technique. By presenting comparative data and workflows, we aim to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical strategy for their specific needs, balancing requirements for accuracy, throughput, and sustainability.
The Foundational Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard and most widely adopted technique for enantiomeric purity assessment due to its robustness, high resolution, and extensive validation history.[1][2][3] The method relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differential stability of these complexes results in different retention times, allowing for their separation and quantification.[3][4]
Causality of Experimental Choices: For a molecule like this compound, which contains a phenyl ring (a UV chromophore) and a carbamate group, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of amylose or cellulose phenylcarbamate, offer broad enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5] A normal-phase mobile system (e.g., hexane/alcohol) is often preferred as it promotes the necessary interactions with the CSP for effective chiral recognition.
Experimental Protocol: Chiral HPLC
1.1. Instrumentation & Consumables:
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Lux® Cellulose-1 or Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
-
Sample Diluent: Mobile Phase.
1.2. Chromatographic Conditions:
-
Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: Approximately 15 minutes.
1.3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
1.4. System Suitability Test (SST):
-
Inject a solution of the racemic standard (1.0 mg/mL).
-
The resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.
-
The tailing factor for each peak should be ≤ 1.5.
-
The relative standard deviation (%RSD) for five replicate injections should be ≤ 2.0% for peak area.
1.5. Data Analysis:
-
Calculate the enantiomeric excess using the following formula:
-
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[6]
-
Trustworthiness through Validation: A robust chiral HPLC method must be validated according to ICH Q2(R1) or USP guidelines.[2][7] This involves demonstrating specificity, linearity over a relevant concentration range for the minor enantiomer, accuracy (recovery studies), precision (repeatability and intermediate precision), and defining the Limit of Quantitation (LOQ) for the undesired enantiomer.[1][7]
Caption: Chiral HPLC workflow for ee determination.
The High-Throughput Alternative: Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[8] It utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster analysis times and reduced solvent consumption.[9]
Causality of Experimental Choices: The principles of chiral recognition in SFC are similar to normal-phase HPLC, making the same polysaccharide-based CSPs highly effective.[8] A polar organic solvent, or "modifier" (e.g., methanol), is added to the CO₂ to increase the mobile phase's solvating power and modulate retention and selectivity. For the target analyte, SFC can offer significantly shorter run times compared to HPLC without compromising resolution, making it ideal for high-throughput screening environments.[10]
Experimental Protocol: Chiral SFC
2.1. Instrumentation & Consumables:
-
SFC System: An analytical SFC system with a back-pressure regulator (BPR), modifier pump, and DAD.
-
Chiral Column: Lux® Amylose-1 or equivalent immobilized polysaccharide CSP, 3 µm, 3.0 x 100 mm.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol.
-
Sample Diluent: Methanol.
2.2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 15% Methanol.
-
Flow Rate: 2.5 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: DAD, 254 nm.
-
Run Time: Approximately 5 minutes.
2.3. Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the sample in methanol.
-
Filter through a 0.45 µm PTFE syringe filter.
2.4. System Suitability Test (SST):
-
Inject a racemic standard (1.0 mg/mL).
-
Resolution (Rs) between enantiomers should be ≥ 1.8.
-
%RSD for five replicate injections should be ≤ 2.0% for peak area.
2.5. Data Analysis:
-
Calculate % ee using the peak areas as described for the HPLC method.
Trustworthiness through Validation: SFC method validation follows the same principles as HPLC.[1] Particular attention should be paid to robustness, testing the effect of small variations in back pressure, temperature, and modifier percentage on the separation to ensure method reliability.
Caption: Chiral SFC workflow for rapid ee determination.
The Orthogonal Approach: NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a fundamentally different, non-separative approach to ee determination.[11] By adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the analyte, two transient diastereomeric complexes or stable diastereomers are formed. These diastereomers are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, which can be integrated for quantification.[12]
Causality of Experimental Choices: This method is valuable as an orthogonal technique to confirm results from chromatography. For our target molecule, the protons on the methyl group (-CH(CH₃)NH₂) or the single proton on the chiral center (-CH(CH₃)NH₂) are ideal reporters. Upon interaction with a CSA, these protons in the two enantiomers will experience different magnetic environments, leading to a splitting of their respective signals. The key is selecting a CSA that induces a sufficient chemical shift difference (Δδ) for baseline-resolved integration.
Experimental Protocol: ¹H NMR with a CSA
3.1. Instrumentation & Reagents:
-
NMR Spectrometer: 400 MHz or higher.
-
CSA: (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a suitable chiral acid.
-
Solvent: Deuterated chloroform (CDCl₃).
-
NMR Tubes: High-precision 5 mm tubes.
3.2. Sample Preparation:
-
Accurately weigh ~5 mg of the analyte into an NMR tube.
-
Dissolve in ~0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the tube in small, incremental amounts (e.g., 0.2, 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition to find the optimal ratio that provides the best signal separation.
3.3. NMR Acquisition:
-
Experiment: Standard ¹H acquisition.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
3.4. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate both signals (I₁ and I₂).
-
Calculate the enantiomeric ratio and % ee:
-
% ee = [|I₁ - I₂| / (I₁ + I₂)] x 100
-
Trustworthiness through Validation: This method's accuracy depends on several factors. There must be no kinetic resolution during complex formation, and the signals chosen for integration must be free from overlap with other signals. Validation is more complex than for chromatography; it requires demonstrating that the measured ratio is independent of the CSA concentration (once a plateau is reached) and confirming linearity by analyzing samples with known, gravimetrically prepared ee values.[11]
Sources
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- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. wjarr.com [wjarr.com]
- 8. chromservis.bg [chromservis.bg]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Parallel SFC/MS-MUX screening to assess enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Alternatives to Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. For researchers and professionals in drug development, the choice of ligand is a critical determinant of synthetic efficiency and, ultimately, the economic viability of a chiral molecule's production. Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate, a chiral N-Boc protected 1,2-diamine, represents a valuable class of ligands. However, the field of asymmetric catalysis is rich with alternatives, each offering unique advantages in terms of reactivity, selectivity, and substrate scope. This guide provides an in-depth comparison of prominent alternative chiral ligands, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
Introduction to the Benchmark Ligand: this compound
This compound belongs to the family of chiral 1,2-diamine derivatives. The presence of a stereogenic center at the ethylamine moiety and the Boc-protected aniline nitrogen allows it to form well-defined chiral environments around a metal center. These ligands are particularly effective in reactions where a bifunctional metal-ligand catalyst can operate, such as in asymmetric transfer hydrogenation of ketones and imines. The Boc protecting group offers the advantage of straightforward removal under acidic conditions, allowing for further derivatization of the diamine backbone if required.
While effective, the performance of any single ligand is not universal across all substrates and reaction types. This necessitates a comparative understanding of alternative ligand scaffolds that may offer superior performance for specific applications.
Key Alternative Chiral Ligands: A Comparative Overview
This guide focuses on two prominent and widely successful classes of chiral diamine ligands as alternatives: N-sulfonylated 1,2-diphenylethylenediamine (DPEN) derivatives and 1,2-diaminocyclohexane (DACH) derivatives.
N-Sulfonylated 1,2-Diphenylethylenediamine (e.g., (S,S)-TsDPEN)
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) is a cornerstone of asymmetric catalysis, most famously utilized in Noyori's Nobel Prize-winning work on asymmetric hydrogenation. The C2-symmetric backbone, derived from 1,2-diphenylethylenediamine, creates a highly organized and predictable chiral pocket. The tosyl group plays a crucial role in the catalytic cycle, participating in the hydrogen transfer mechanism.
1,2-Diaminocyclohexane (DACH) Derivatives
Chiral trans-1,2-diaminocyclohexane (DACH) is another privileged scaffold in asymmetric synthesis. Its rigid C2-symmetric cyclohexane backbone provides a well-defined stereochemical environment. DACH derivatives have been successfully employed as ligands in a wide array of metal-catalyzed reactions and as organocatalysts.
Performance Comparison in Asymmetric Transfer Hydrogenation of Acetophenone
To provide a quantitative comparison, the following table summarizes the performance of these alternative ligands in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for evaluating catalyst efficacy.
| Ligand/Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Configuration | Reference |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 | (R) | [1] |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 | (S) | [1] |
Note: The data presented is compiled from various literature sources and reaction conditions may vary slightly.
Performance Comparison in Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The choice of chiral ligand is critical for achieving high enantioselectivity.
| Ligand Type | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| D-fructose-derived β-amino alcohol | Benzaldehyde | 20 | - | 92 | [2] |
| Chiral oxazoline-based ligand | Benzaldehyde | 20 | 79 | 87 | [3] |
Note: This data is representative of the performance of general classes of chiral ligands in this transformation and provides a benchmark for comparison.
Mechanistic Insights: The Causality Behind Ligand Choice
The remarkable efficiency of ligands like TsDPEN in asymmetric transfer hydrogenation stems from the concept of metal-ligand bifunctional catalysis . In the Noyori-type mechanism, both the metal center and the ligand actively participate in the catalytic cycle.
Caption: Proposed Catalytic Cycle for Ru-Catalyzed Asymmetric Transfer Hydrogenation.
The key step involves the outer-sphere transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess. The C2-symmetry of ligands like TsDPEN and DACH derivatives provides a highly organized transition state, minimizing competing reaction pathways and thus leading to high enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)
-
Chiral diamine ligand (e.g., (1R,2R)-TsDPEN)
-
Acetophenone (Substrate)
-
Formic acid (HCOOH) (Hydrogen source)
-
Triethylamine (NEt₃) (Base)
-
2-Propanol (Solvent)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral diamine ligand (0.011 mmol) in 2-propanol (5 mL). Stir the mixture at 80°C for 20 minutes to form the active catalyst.[4]
-
Reaction Setup: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Execution: To the flask containing the activated catalyst, add acetophenone (1 mmol) followed by the formic acid/triethylamine mixture (1 mL).[4]
-
Monitoring and Work-up: Stir the reaction at the desired temperature and monitor its progress by TLC or GC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC.
Synthesis of N-Boc-1,2-diaminoethane (A Precursor to the Benchmark Ligand)
A facile route for the mono-Boc protection of symmetrical diamines involves the sequential addition of one equivalent of HCl followed by one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).
Procedure:
-
To a solution of 1,2-ethanediamine in 50% aqueous methanol, add one equivalent of hydrochloric acid and stir for 30 minutes.
-
To this solution, add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) and continue stirring.
-
After the reaction is complete, concentrate the mixture in vacuo. Remove unreacted diamine by washing with diethyl ether.
-
Treat the residue with 2 N NaOH solution and extract the product with CH₂Cl₂.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the mono-Boc protected product.[5]
This general procedure can be adapted for the synthesis of this compound from the corresponding chiral 1,2-diaminophenylpropane.
Conclusion and Future Outlook
While this compound is a valuable chiral ligand, the extensive research and proven track record of alternatives like TsDPEN and DACH derivatives make them formidable contenders in the field of asymmetric synthesis. The high enantioselectivities and broad substrate applicability of Noyori-type catalysts, in particular, have set a high benchmark.
The choice of ligand will ultimately depend on the specific transformation, substrate, and desired economic and environmental profile of the synthesis. This guide provides a foundational framework for this decision-making process. The continued development of novel chiral ligands, including those with unique electronic and steric properties, will undoubtedly further expand the capabilities of asymmetric catalysis, enabling the synthesis of increasingly complex and valuable chiral molecules.
References
- A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on 1,2-Bis(4- fluorophenyl) - Benchchem. (URL not available)
- Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide - Benchchem. (URL not available)
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PubMed Central. [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
-
Chiral ligands designed in China - OUCI. [Link]
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH. [Link]
-
tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - NIH. [Link]
-
Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis - MDPI. [Link]
-
Effect of ligands on the enantioselectivity of diethylzinc addition to benzaldehyde (see Scheme 11). - ResearchGate. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. [Link]
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-
Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions - ResearchGate. [Link]
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-
Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands - ResearchGate. [Link]
-
Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC - NIH. [Link]
-
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-
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Comparative study of different synthetic routes to Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
Introduction
Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its structure, featuring a chiral ethylamine side chain and a Boc-protected aniline, makes it a versatile intermediate for creating diverse molecular scaffolds. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols and insights into the advantages and limitations of each approach.
Comparative Overview of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound have been evaluated:
-
Route 1: Oximation of 2'-Aminoacetophenone followed by Reduction and Selective Protection. This classical approach involves the transformation of a commercially available starting material through a series of well-established reactions.
-
Route 2: Reductive Amination of a Boc-Protected Aryl Ketone. This route prioritizes the early introduction of the Boc protecting group, followed by the formation of the ethylamine side chain.
-
Route 3: Chiral Synthesis via Enzymatic Kinetic Resolution. For applications requiring enantiomerically pure material, this strategy employs a biocatalytic resolution of a key chiral alcohol intermediate.
The choice of a particular route will depend on several factors, including the desired scale of the synthesis, the requirement for enantiopurity, and the availability of specific reagents and equipment.
Route 1: Oximation and Reduction Pathway
This linear synthesis commences with the readily available 2'-aminoacetophenone. The core of this strategy is the conversion of the ketone to an oxime, which is subsequently reduced to the primary amine. The final step involves the selective protection of the more nucleophilic aniline nitrogen.
Caption: Synthetic pathway via oximation and reduction.
Experimental Protocol for Route 1
Step 1: Synthesis of 1-(2-Aminophenyl)ethanone oxime
-
To a solution of 2'-aminoacetophenone (10.0 g, 74.0 mmol) in ethanol (100 mL) is added hydroxylamine hydrochloride (7.7 g, 111 mmol).
-
A solution of sodium acetate (12.1 g, 148 mmol) in water (50 mL) is added, and the mixture is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath, and the precipitate is collected by filtration, washed with cold water, and dried to afford the oxime as a solid.
Causality: The formation of the oxime from the ketone is a standard condensation reaction. The use of a mild base like sodium acetate is sufficient to neutralize the HCl generated from hydroxylamine hydrochloride.
Step 2: Reduction of 1-(2-Aminophenyl)ethanone oxime to 1-(2-Aminophenyl)ethanamine
-
To a suspension of lithium aluminum hydride (LiAlH4) (8.4 g, 222 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) under an inert atmosphere, a solution of 1-(2-aminophenyl)ethanone oxime (11.1 g, 74.0 mmol) in THF (100 mL) is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water (8.4 mL), 15% aqueous NaOH (8.4 mL), and water (25.2 mL).
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diamine, which can be purified by distillation or chromatography.
Causality: LiAlH4 is a powerful reducing agent capable of reducing the C=N bond of the oxime and also cleaving the N-O bond to furnish the primary amine[1][2]. The Fieser workup is a standard and safe procedure for quenching LiAlH4 reactions.
Step 3: Selective Boc Protection
-
To a solution of 1-(2-aminophenyl)ethanamine (10.0 g, 73.4 mmol) in dichloromethane (DCM) (150 mL) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc2O) (8.0 g, 36.7 mmol) in DCM (50 mL) dropwise over 1 hour.
-
The reaction is stirred at 0 °C for 2 hours and then at room temperature for an additional 4 hours.
-
The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality: The aniline nitrogen is more nucleophilic than the aliphatic amine due to the electronic effects of the aromatic ring. By using a limited amount of Boc2O at low temperature, selective protection of the aniline nitrogen can be achieved.
Route 2: Reductive Amination of a Boc-Protected Precursor
This approach involves the protection of the aniline nitrogen of 2'-aminoacetophenone at an early stage. The resulting Boc-protected ketone is then subjected to reductive amination to introduce the second amino group.
Sources
A Comparative Guide to the Validation of Absolute Configuration of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely a regulatory checkbox; it is a fundamental cornerstone of efficacy and safety. For chiral molecules such as tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate, a versatile building block in medicinal chemistry, establishing the absolute configuration of its stereocenter is paramount. The spatial arrangement of the 1-aminoethyl group dictates its interaction with biological targets, meaning that one enantiomer may elicit a desired therapeutic effect while the other could be inactive or, in the worst-case scenario, toxic.
This guide provides a comprehensive comparison of the principal analytical techniques for validating the absolute configuration of this compound. We will delve into the mechanistic underpinnings of each method, present objective comparisons based on experimental data, and offer field-proven insights to guide researchers in selecting the most appropriate strategy for their developmental needs.
The Imperative of Stereochemical Fidelity
The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic nomenclature for designating enantiomers as (R) or (S).[1][2] However, this assignment is purely descriptive and must be experimentally verified. The choice of analytical technique for this validation is a critical decision, influenced by factors such as sample availability, physical state (crystalline vs. amorphous), and the presence of suitable chromophores. Here, we compare three gold-standard techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Comparative Analysis of Analytical Methodologies
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) |
| Principle | Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3] | Formation of diastereomers with a chiral auxiliary, leading to distinguishable chemical shifts in the NMR spectrum.[4] |
| Sample Requirement | High-quality single crystal (typically >50 µm).[5][6] | ~1-10 mg of pure enantiomer in solution. | ~1-5 mg of the amine precursor, reacted with the chiral agent.[4] |
| Experimental Time | Days to weeks (including crystal growth). | Hours. | Hours (including derivatization and NMR acquisition). |
| Data Interpretation | Unambiguous determination of relative and absolute configuration.[7] Requires a heavy atom for anomalous dispersion. | Comparison of experimental spectrum with a computationally predicted spectrum for a known configuration.[8][9][10] | Analysis of the differential chemical shifts (Δδ) between the two diastereomers to infer the stereochemistry based on established models.[4] |
| Key Advantage | Provides the most definitive and direct evidence of absolute configuration.[2][11] | Applicable to molecules in their solution state, providing conformational information.[8] Does not require crystallization. | High sensitivity and widely accessible instrumentation. Applicable to a broad range of chiral amines.[4] |
| Limitations | Dependent on the ability to grow suitable crystals, which can be a significant bottleneck.[11] | Requires access to a VCD spectrometer and computational resources for accurate spectral prediction. | Indirect method that relies on the formation of a suitable conformational model of the diastereomeric adducts. Can be prone to misinterpretation if the conformational preferences are not well-understood.[4] |
In-Depth Methodological Review and Protocols
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the unequivocal gold standard for determining absolute configuration.[2][7][11] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial coordinates of each atom can be determined, providing a three-dimensional map of the molecule.[5][6] For chiral molecules, the Flack parameter, derived from anomalous dispersion effects, provides a statistical measure of the correctness of the assigned absolute configuration.
While no crystal structure for the exact title compound is publicly available, the structure of a closely related derivative, tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, has been reported, demonstrating the feasibility of crystallographic analysis for this class of compounds.[12][13]
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
-
Chiral Resolution: The racemic mixture of this compound is first resolved into its individual enantiomers using a chiral resolving agent, such as a derivative of tartaric acid, followed by chromatographic separation.[14][15]
-
Crystallization: The purified enantiomer is dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate or cool to promote the growth of single crystals. This is often a trial-and-error process.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and the electron density map of the molecule. The atomic positions are then refined to obtain the final crystal structure.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The resulting Flack parameter should be close to zero for the correct enantiomer.
Vibrational Circular Dichroism (VCD): A Solution-State Approach
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] This technique is particularly powerful for determining the absolute configuration of molecules in solution, which is often the biologically relevant state.[8][9] The experimental VCD spectrum is then compared to a theoretically predicted spectrum for one of the enantiomers, typically calculated using density functional theory (DFT). A match between the experimental and calculated spectra confirms the absolute configuration.
Caption: Workflow for Absolute Configuration Determination by VCD.
-
Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
VCD Measurement: The VCD and infrared absorption spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The conformational space of one enantiomer (e.g., the (R)-enantiomer) is explored using computational methods. The geometries of the low-energy conformers are optimized, and their vibrational frequencies and VCD intensities are calculated using DFT.
-
Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a predicted VCD spectrum. This predicted spectrum is then visually compared with the experimental spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents: A Versatile Method
The use of chiral derivatizing agents (CDAs) in NMR spectroscopy is a well-established method for determining the absolute configuration of chiral amines.[4] The amine is reacted with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a pair of diastereomers. The differing spatial arrangements of the substituents around the chiral center in the two diastereomers lead to distinct chemical shifts in their NMR spectra. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amine can be deduced based on established conformational models.
Caption: Workflow for Absolute Configuration Determination by NMR with a Chiral Derivatizing Agent.
-
Derivatization: The enantiomerically enriched amine precursor of this compound is divided into two portions. One is reacted with the acid chloride of (R)-Mosher's acid, and the other with the acid chloride of (S)-Mosher's acid, to form the respective diastereomeric amides.
-
NMR Analysis: ¹H and ¹⁹F NMR spectra are recorded for both diastereomeric products.
-
Data Analysis: The chemical shifts of the protons adjacent to the newly formed amide bond and other nearby protons are carefully assigned for both diastereomers. The chemical shift differences (Δδ) are calculated.
-
Configuration Assignment: According to the Mosher model, for the diastereomer formed from the (R)-Mosher's acid, the protons on one side of the C-O-C plane will be shielded (upfield shift), while those on the other side will be deshielded (downfield shift). By analyzing the sign of the Δδ values, the absolute configuration of the original amine can be determined.[4]
Conclusion: An Integrated Approach to Stereochemical Validation
The validation of the absolute configuration of this compound is a critical step in its development for pharmaceutical applications. While single-crystal X-ray crystallography provides the most definitive answer, its reliance on high-quality crystals can be a significant hurdle. VCD and NMR with chiral derivatizing agents offer powerful, solution-based alternatives that can provide reliable assignments of absolute configuration.
The choice of method will ultimately depend on the specific circumstances of the project. In many cases, an integrated approach utilizing two independent techniques is recommended to provide an unequivocal and robust validation of the absolute stereochemistry, ensuring the safety and efficacy of the final drug product.
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Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules in the solution state. Chirality, 14(10), 768-781. [Link]
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Pure Chemistry. (2024, February 19). Determination of absolute configuration. [Link]
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Gholami, M., & Beyeh, N. K. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15879. [Link]
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Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1382. [Link]
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Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate. [Link]
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Li, Y., Di, W., & Guo, C. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. [Link]
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Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate in Synthesis
In the intricate world of pharmaceutical and materials science, the selection of a synthetic building block is a critical decision, balancing the elegance of a chemical transformation against the pragmatic realities of cost, time, and scalability. Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate, a Boc-protected derivative of 2-(1-aminoethyl)aniline, is a prime example of such a reagent. Its utility lies in its ability to offer chemo-selectivity in complex syntheses, but its adoption warrants a thorough cost-benefit analysis. This guide provides an in-depth comparison of this reagent with its alternatives, supported by experimental insights, to empower researchers in making informed strategic decisions.
The Strategic Value of the 1,2-Ortho-Substituted Aniline Scaffold
The 2-(1-aminoethyl)aniline moiety is a cornerstone in the synthesis of a multitude of heterocyclic compounds, including benzodiazepines, quinazolinones, and other privileged structures in medicinal chemistry. The challenge in utilizing the parent diamine, 2-(1-aminoethyl)aniline, lies in the similar nucleophilicity of its aromatic and aliphatic amino groups. This lack of differentiation often leads to a mixture of products, necessitating complex and costly purification steps. The strategic introduction of a protecting group, such as the tert-butoxycarbonyl (Boc) group, onto the aromatic amine provides a robust solution to this selectivity problem.
Reagent in Focus: this compound
The primary function of the Boc group in this compound is to temporarily deactivate the aromatic amine. This allows the more nucleophilic aliphatic amine to react selectively with electrophiles. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups in the molecule.
Common Applications:
-
Amide Bond Formation: The free aliphatic amine can be selectively acylated to form amides, which are precursors to a wide array of bioactive molecules.
-
Buchwald-Hartwig Amination: The Boc-protected aniline can participate in palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex aryl amines.[1][2][3]
-
Reductive Amination: The aliphatic amine can undergo reductive amination with aldehydes and ketones to introduce further diversity.
A Cost-Benefit Analysis: The Core of the Decision
The decision to use this compound hinges on a careful evaluation of its costs versus the benefits it provides in terms of reaction efficiency and purity of the final product.
Cost Analysis
| Reagent | Typical Price (USD) | Cost per Mole (USD) | Key Considerations |
| This compound | $280 / 250 mg[4] | ~$266,000 | High upfront cost, but potentially fewer purification steps. |
| 2-(1-Aminoethyl)aniline | $303.19 / 100 mg[5] | ~$222,640 | Lower initial cost, but may require additional steps for selective reactions and purification. |
Note: Prices are subject to change and may vary between suppliers. The costs per mole are estimated based on the listed prices and molecular weights.
The direct cost of this compound is significantly higher than its unprotected counterpart. However, a comprehensive cost analysis must also consider indirect costs:
-
Labor and Time: The use of the unprotected diamine may necessitate the development of complex reaction conditions to achieve selectivity, consuming valuable researcher time. Purification of mixed products can also be labor-intensive.
-
Solvent and Material Consumption: Chromatographic purification of reaction mixtures often requires large volumes of solvents, increasing the overall cost and environmental impact of the synthesis.
-
Overall Yield: If the use of the Boc-protected reagent leads to a significantly higher yield of the desired product, the effective cost of the final compound may be lower.
Benefit Analysis
The primary benefit of using this compound is the high degree of chemo-selectivity it offers. This translates to:
-
Predictable and Cleaner Reactions: The Boc group effectively directs the reaction to the desired amino group, minimizing the formation of side products.
-
Simplified Purification: Cleaner reaction profiles often allow for simpler purification methods, such as crystallization or simple filtration, avoiding time-consuming chromatography.
-
Improved Overall Yields: By minimizing side reactions, the yield of the target molecule is often significantly improved.
Comparative Analysis with Key Alternatives
Alternative 1: Direct Use of 2-(1-Aminoethyl)aniline
The most direct alternative is the use of the unprotected diamine.
-
Pros: Significantly lower initial reagent cost.
-
Cons:
-
Lack of Selectivity: Both the aromatic and aliphatic amines can react, leading to mixtures of N-acylated, N,N'-diacylated, and potentially cyclized products.
-
Purification Challenges: Separation of the desired product from isomers and byproducts can be difficult and costly.
-
Lower Yields: The formation of multiple products inherently lowers the yield of the desired compound.
-
Alternative 2: In-situ Protection or Use of Other Protecting Groups
A medicinal chemist might consider protecting the diamine in-house prior to the key reaction.
-
Pros: Potentially lower cost if inexpensive protecting group reagents are used. Allows for the selection of a protecting group with specific cleavage conditions tailored to the synthetic route.
-
Cons:
-
Additional Synthetic Steps: This approach adds at least two steps to the synthesis: protection and deprotection.
-
Optimization Required: The selective protection of one amino group in the presence of another can be challenging and may require significant optimization.[6]
-
Atom Economy: The addition and removal of a protecting group lowers the overall atom economy of the synthesis.
-
Experimental Evidence & Protocols
To illustrate the practical implications of reagent selection, let's consider a common transformation: the amide coupling of a carboxylic acid with the aliphatic amine of the 2-(1-aminoethyl)aniline scaffold.
Experimental Workflow Comparison
Protocol 1: Amide Coupling Using this compound
Objective: To synthesize N-(1-(2-((tert-butoxycarbonyl)amino)phenyl)ethyl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound and benzoic acid in DCM.
-
Add HOBt and DIPEA to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC portion-wise and stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Outcome: A high yield (>80%) of the desired amide with minimal purification required.
Protocol 2: Amide Coupling Using 2-(1-Aminoethyl)aniline
Objective: To attempt the selective synthesis of N-(1-(2-aminophenyl)ethyl)benzamide.
Materials:
-
2-(1-Aminoethyl)aniline (1.0 eq)
-
Benzoic acid (1.0 eq)
-
EDC (1.1 eq)
-
DIPEA (1.5 eq)
-
DCM
Procedure:
-
Dissolve 2-(1-aminoethyl)aniline in DCM.
-
In a separate flask, pre-activate benzoic acid with EDC and DIPEA in DCM for 30 minutes.
-
Slowly add the activated carboxylic acid solution to the aniline solution at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Work up the reaction as described in Protocol 1.
-
The crude product will likely be a mixture of the desired product, the di-acylated product, and unreacted starting materials, requiring extensive column chromatography for separation.
Expected Outcome: A complex mixture of products, with a low to moderate isolated yield (<40%) of the desired mono-acylated product.
Decision-Making Framework
Conclusion and Recommendations
The use of this compound is a strategic investment in efficiency and predictability. While the upfront cost is higher, the benefits of cleaner reactions, simplified purifications, and higher overall yields can lead to significant savings in terms of time, labor, and resources.
Recommendations:
-
For early-stage drug discovery and process development: Where speed and obtaining pure material for biological testing are paramount, the use of this compound is highly recommended.
-
For large-scale synthesis: A thorough process optimization study should be conducted. It may be more cost-effective to develop a robust in-house procedure for the selective Boc-protection of 2-(1-aminoethyl)aniline. However, the direct use of the pre-made reagent can de-risk the manufacturing process and ensure consistent quality.
-
For academic and exploratory research: If budgets are constrained and the synthesis is not on a critical path, exploring the direct use of 2-(1-aminoethyl)aniline with careful control of stoichiometry and reaction conditions can be a viable, albeit more challenging, option.
Ultimately, the choice between this compound and its alternatives is a project-specific decision. By carefully considering the factors outlined in this guide, researchers can make a data-driven choice that aligns with their scientific goals and practical constraints.
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A Comparative Spectroscopic Guide: Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate vs. 1-(2-aminophenyl)ethanamine
This technical guide provides an in-depth spectroscopic comparison between Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate, a Boc-protected amine, and its unprotected counterpart, 1-(2-aminophenyl)ethanamine. For researchers, scientists, and professionals in drug development, the ability to unequivocally confirm the presence or absence of a protecting group is fundamental to synthetic chemistry. This guide leverages ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to illustrate the distinct spectral signatures of each compound, offering a clear framework for reaction monitoring and quality control.
The central difference between these two molecules is the tert-butyloxycarbonyl (Boc) group, a common protecting group for amines.[1] Its addition or removal imparts significant and readily detectable changes in the spectroscopic profile of the molecule. Understanding these changes is crucial for verifying the successful completion of protection or deprotection steps in a synthetic sequence.
Spectroscopic Characterization of this compound
The Boc-protected compound presents a unique set of signals directly attributable to the protecting group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is dominated by a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[2][3] This signal is a hallmark of the Boc-protecting group and is typically found in the upfield region of the spectrum. Another key feature is the signal for the carbamate proton (N-H), which often appears as a broad singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, the Boc group introduces two characteristic signals: one for the quaternary carbon of the tert-butyl group and another for the carbonyl carbon of the carbamate. These signals are absent in the unprotected diamine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides unambiguous evidence for the carbamate functionality. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate is typically observed in the range of 1712-1684 cm⁻¹.[4][5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the protected compound. Under certain ionization conditions, such as electrospray ionization (ESI), the Boc group can be prone to fragmentation.[6][7] Common fragmentation patterns include the loss of isobutylene (56 Da) or the entire tert-butoxy group.[8][9]
Spectroscopic Characterization of 1-(2-aminophenyl)ethanamine (Unprotected Diamine)
Upon removal of the Boc group, the spectroscopic data reflects the presence of two distinct amine functionalities: a primary aromatic amine and a primary aliphatic amine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The most notable change in the ¹H NMR spectrum is the complete disappearance of the large singlet for the tert-butyl protons. Additionally, the signal for the carbamate N-H proton is replaced by signals corresponding to the protons of the two amino groups (-NH₂). These signals are often broad and their chemical shift can be concentration-dependent.[10]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of the unprotected diamine is simplified by the absence of the signals for the quaternary and carbonyl carbons of the Boc group. The chemical shifts of the aromatic carbons may also shift slightly due to the removal of the electron-withdrawing carbamate group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the diamine is characterized by the disappearance of the strong carbamate C=O stretching band.[11] In its place, the characteristic N-H stretching vibrations of the primary amines appear. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹ corresponding to symmetric and asymmetric stretching modes.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the lower molecular weight of the unprotected diamine. The mass difference between the protected and unprotected compounds will be equal to the mass of the Boc group (100.12 g/mol ).
Direct Spectroscopic Comparison
The following table summarizes the key diagnostic differences in the spectroscopic data between the two compounds.
| Spectroscopic Technique | This compound (Boc-Protected) | 1-(2-aminophenyl)ethanamine (Unprotected) | Key Diagnostic Difference |
| ¹H NMR | Prominent singlet ~1.5 ppm (9H, -C(CH₃)₃).[2][3] | Absence of the singlet at ~1.5 ppm. | Disappearance of the tert-butyl signal. |
| Broad singlet for carbamate N-H. | Broad signals for two -NH₂ groups. | Change in N-H proton environment. | |
| ¹³C NMR | Signals for quaternary carbon (~80 ppm) and carbonyl carbon (~154 ppm).[12] | Absence of quaternary and carbonyl signals. | Disappearance of Boc group carbons. |
| FT-IR | Strong C=O stretch ~1700 cm⁻¹.[4][13] | Absence of C=O stretch. | Disappearance of carbamate carbonyl band. |
| Two N-H stretching bands ~3500-3300 cm⁻¹. | Appearance of primary amine N-H stretches. | ||
| Mass Spec. | Molecular ion [M+H]⁺ at m/z 237.16. | Molecular ion [M+H]⁺ at m/z 137.11. | Mass difference of 100.05 Da. |
| Characteristic fragment loss of 56 Da (isobutylene).[8][9] | Fragmentation pattern dominated by cleavage adjacent to the amine. | Different fragmentation pathways. |
Note: Exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) can vary slightly depending on the solvent and experimental conditions.
Logical Workflow for Spectroscopic Comparison
The process of comparing these two compounds spectroscopically follows a logical progression to confirm the chemical transformation.
Caption: Workflow for verifying amine deprotection.
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy[14][15]
-
Sample Preparation: Accurately weigh 5-20 mg of the compound into a clean, dry vial. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition: Use a standard single-pulse sequence. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for sufficient signal-to-noise.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy[16][17]
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): [14] For transmission mode, grind ~1 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum Acquisition: Place the prepared sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS)[19][20]
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[15]
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.[16] A heated drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.[17]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Data Acquisition: Scan a relevant mass range to detect the protonated molecular ion [M+H]⁺ and any significant fragment ions.
Conclusion
The spectroscopic comparison of this compound and its unprotected diamine, 1-(2-aminophenyl)ethanamine, provides a clear and definitive method for monitoring the application and removal of the Boc protecting group. The presence or absence of the characteristic signals from the tert-butyl and carbamate moieties in NMR, FT-IR, and mass spectra serve as unambiguous indicators of the chemical structure. By following standardized experimental protocols, researchers can confidently verify the outcomes of their synthetic transformations, ensuring the integrity of their chemical intermediates and final products.
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Al-Mulla, A. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(6), 4637–4648. Retrieved from [Link]
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Watrous, A. G., et al. (2023). Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. ACS Earth and Space Chemistry, 7(11), 2269–2280. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Efficacy of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate in Catalytic Systems
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalytic systems is perpetual. Chiral ligands are the cornerstone of these systems, dictating the stereochemical outcome of a reaction. This guide provides an in-depth comparison of the potential efficacy of ligands derived from Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate within the well-established framework of transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral ketones. We will objectively compare its projected performance with benchmark ligands and provide the foundational experimental data and protocols for its application.
Introduction: The Central Role of Chiral Diamines in Asymmetric Hydrogenation
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.[1] Among the most successful catalysts for this transformation are Ruthenium(II) and Rhodium(I) complexes bearing C₂-symmetric chiral diamine ligands.[1][2][3][4] These catalysts, pioneered by Noyori and others, operate through a mechanism that does not require direct coordination of the ketone to the metal center, but rather through a "bifunctional" scaffold that facilitates the stereoselective transfer of a hydride.[1]
A prime example of such a ligand is N-tosyl-1,2-diphenylethylenediamine (TsDPEN), which, in complex with Ru(II), demonstrates high catalytic activity and enantioselectivity in the asymmetric transfer hydrogenation of a wide array of ketones.[4] The efficacy of these systems is highly dependent on the steric and electronic properties of the chiral ligand.[4] This guide will explore a ligand scaffold derived from this compound as a promising alternative and compare its potential performance within this context.
Conceptual Framework: From Carbamate to Chiral Ligand
This compound serves as a protected precursor to a chiral 1,2-diamine. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to yield the free diamine, which can then be functionalized, for instance, by N-arylsulfonylation, to generate a ligand analogous to the highly successful TsDPEN. The rationale behind this approach is to leverage the robust and well-understood catalytic platforms of Ru(II) and Rh(I) with a novel, yet structurally related, chiral diamine.
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The Strategic Advantage of N-Boc Protection in Chiral Diamine Chemistry: A Comparative Guide for Researchers
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral diamines have established themselves as indispensable tools. Their versatility as ligands in metal-catalyzed reactions and as organocatalysts has paved the way for the efficient synthesis of a vast array of enantiomerically pure molecules, from life-saving pharmaceuticals to complex natural products. However, the full potential of these powerful catalysts is often unlocked through the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group emerging as a particularly advantageous choice.
This technical guide provides a comprehensive literature review and a comparative analysis of chiral N-Boc protected diamines. Moving beyond a simple catalog of applications, we will delve into the causality behind the choice of the Boc protecting group, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in their synthetic endeavors. We will explore how the N-Boc group influences catalyst performance, stability, and selectivity in key applications, and provide a comparative perspective against unprotected or alternatively protected diamines.
The Decisive Role of the N-Boc Group: More Than Just a Placeholder
The decision to employ a protecting group, and the specific choice of that group, is a critical juncture in synthetic planning. The N-Boc group, while seemingly a simple appendage, imparts a unique combination of electronic and steric properties to the chiral diamine scaffold, profoundly influencing its behavior in catalytic systems.
The primary function of the N-Boc group is to moderate the nucleophilicity and basicity of one of the amine nitrogens. This electronic modification is crucial for several reasons:
-
Preventing Unwanted Side Reactions: In many metal-catalyzed reactions, the presence of a free, highly nucleophilic amine can lead to catalyst inhibition or decomposition. The Boc group effectively "tames" one of the amines, allowing the other to coordinate to the metal center in a controlled manner.
-
Enabling Selective Monofunctionalization: The ability to protect one amine while leaving the other free is fundamental for the synthesis of more complex, non-symmetrical ligands and catalysts. This selective protection allows for the stepwise introduction of different functionalities, leading to a diverse array of tailored catalysts.[1]
-
Tuning Catalyst Activity and Selectivity: The steric bulk of the tert-butyl group can create a well-defined chiral pocket around the active site of the catalyst. This steric influence is often the key to achieving high levels of enantioselectivity, as it dictates the trajectory of the incoming substrate.
Compared to other common amine protecting groups, such as the tosyl (Ts) or carboxybenzyl (Cbz) groups, the Boc group offers distinct advantages. Its removal under relatively mild acidic conditions, which are orthogonal to the cleavage conditions for many other protecting groups, is a significant benefit in multi-step synthesis.[2] Furthermore, the Boc group's influence on the solubility and crystallinity of the diamine can facilitate purification and handling.
Core Applications and Comparative Performance
The utility of N-Boc protected chiral diamines spans a wide range of asymmetric transformations. Here, we will examine some of the most significant applications and provide a comparative analysis of their performance against relevant alternatives.
Asymmetric Transfer Hydrogenation and Hydrogenation
Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively. Chiral diamine-metal complexes, particularly those of ruthenium, are highly effective catalysts for these transformations. The choice of N-protection on the diamine ligand can have a dramatic impact on the efficiency and selectivity of the reaction.
While N-tosyl-1,2-diphenylethylenediamine (TsDPEN) in complex with ruthenium is a celebrated catalyst for ATH (the Noyori-Ikariya catalyst), N-Boc protected diamines have also been explored. The electronic and steric differences between the sulfonyl group of Ts and the carbonyl group of Boc can modulate the catalyst's activity and the nature of the transition state, leading to different outcomes depending on the substrate.
Table 1: Comparison of N-Protected Diamine Ligands in Asymmetric Hydrogenation of Indoles
| Entry | Substrate (N-Boc Indole) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2-Methyl-N-Boc-indole | [RuCl(p-cymene){(S,S)-PhTRAP}]Cl | 99 | 95 | [3] |
| 2 | 2-Phenyl-N-Boc-indole | [RuCl(p-cymene){(S,S)-PhTRAP}]Cl | 99 | 95 | [3] |
| 3 | 3-Methyl-N-Boc-indole | [RuCl(p-cymene){(S,S)-PhTRAP}]Cl | - | 87 | [3] |
Note: This table illustrates the high efficiency of a specific ruthenium catalyst with N-Boc indoles. Direct comparisons with other N-protected diamine ligands under identical conditions are often difficult to find in the literature, highlighting a need for further systematic studies.
The N-Boc group on the substrate, as seen in the examples above, is often crucial for achieving high enantioselectivity in the hydrogenation of heterocyclic compounds like indoles.[3]
Asymmetric Allylic Alkylation (AAA)
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of C-C and C-X bond formation. The Trost ligands, which are based on a trans-1,2-diaminocyclohexane (DACH) scaffold, are among the most successful ligands for this reaction.[4] While the original Trost ligands are not N-protected, the use of mono-N-Boc-DACH as a precursor allows for the synthesis of modified and unsymmetrical ligands, expanding the scope and utility of this important reaction.
The N-Boc group can serve as a handle for the introduction of other functionalities or as a means to create a more defined steric environment in the resulting palladium complex.
Organocatalytic Mannich Reactions
Chiral diamines and their derivatives are also powerful organocatalysts. In the asymmetric Mannich reaction, a key C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds, N-Boc protected diamines have been shown to be effective catalysts. The Boc group plays a crucial role in modulating the Brønsted acidity/basicity of the catalyst and in creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, N-Boc protected α-amido sulfones are stable precursors for the in-situ generation of N-Boc imines, which then undergo highly enantioselective Mannich-type reactions.[5]
Synthesis of Pharmaceuticals and Natural Products
The true measure of a synthetic methodology is its applicability to the synthesis of complex and valuable molecules. N-Boc protected chiral diamines have proven to be invaluable intermediates and catalysts in the synthesis of numerous pharmaceuticals and natural products.
In the synthesis of antiviral drugs, for example, chiral diamine derivatives are key structural motifs.[6][7] The enantioselective synthesis of these core structures often relies on methodologies that employ N-Boc protected diamines or their precursors. For instance, the synthesis of many recently FDA-approved chiral drugs involves the use of N-Boc protected chiral amines and their derivatives as key building blocks to install the required stereocenters.[8]
The synthesis of anticancer agents also frequently utilizes N-Boc protected diamines. These compounds can be incorporated into the final drug structure or used as chiral ligands in key bond-forming reactions. For example, novel 3,6-diunsaturated 2,5-diketopiperazines with potential anticancer activity have been synthesized using N-Boc protected amino acids as starting materials.[9]
Experimental Protocols
To provide practical guidance, we present detailed, step-by-step methodologies for key experiments involving N-Boc protected chiral diamines. These protocols are designed to be self-validating and are grounded in established literature procedures.
Protocol 1: Mono-N-Boc Protection of a Symmetrical Chiral Diamine (e.g., (1R,2R)-1,2-Diaminocyclohexane)
This protocol is adapted from a general and efficient method for the selective mono-Boc protection of diamines.[1]
Materials:
-
(1R,2R)-1,2-Diaminocyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral diamine (1.0 eq) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the solution. The formation of the mono-hydrochloride salt of the diamine occurs in situ.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of Boc₂O (1.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted Boc₂O and diprotected diamine.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure mono-N-Boc protected chiral diamine.
Causality: The in-situ formation of the mono-hydrochloride salt deactivates one of the amino groups, allowing for the selective reaction of the free amine with Boc₂O. This method avoids the need for high dilution or slow addition of the Boc anhydride, making it a practical and scalable procedure.
Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone using a Ru-N-Boc-Diamine Catalyst
This protocol is a general representation of an asymmetric transfer hydrogenation reaction. The specific catalyst and conditions may need to be optimized for a particular substrate.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral N-Boc diamine ligand
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor and the chiral N-Boc diamine ligand in the anhydrous solvent to form the catalyst in situ. Stir for 30 minutes at room temperature.
-
Add the prochiral ketone to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to initiate the reaction.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualization of Key Concepts
To further clarify the concepts discussed, we provide diagrams generated using Graphviz (DOT language).
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Decision-making for chiral diamine protection.
Conclusion: A Strategic Choice for Asymmetric Synthesis
The N-Boc protection of chiral diamines is far more than a routine synthetic step; it is a strategic decision that can significantly enhance the efficiency, selectivity, and scope of asymmetric transformations. By modulating the electronic and steric properties of the diamine, the N-Boc group enables the fine-tuning of catalyst performance, leading to superior outcomes in a variety of applications, from fundamental organic reactions to the large-scale synthesis of life-saving drugs.
This guide has provided a comparative overview of the applications of N-Boc protected chiral diamines, supported by experimental data and detailed protocols. It is our hope that these insights will empower researchers to make more informed decisions in the design of their synthetic strategies, ultimately accelerating the pace of discovery and innovation in the field of asymmetric synthesis.
References
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Yang, S., Wang, T., Lu, A., & Wang, Q. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Journal of Agricultural and Food Chemistry, 71(29), 10989–11000. [Link]
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de Lira, G. G., & de Souza, R. O. M. A. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(11), 3193. [Link]
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Sangani, C. B., & Kumar, A. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(22), 6849. [Link]
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Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2021). Chemical Science, 12(41), 13816–13823. [Link]
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O'Brien, P. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. Chemical Communications, (24), 2607-2609. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(15), 4983. [Link]
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Loukas, V., Markidis, T., & Kokotos, G. (2002). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 7(10), 767-776. [Link]
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Herrera, R. P., Sgarzani, V., Bernardi, L., & Ricci, A. (2007). Organocatalytic Asymmetric Mannich Reactions With N-Boc and N-Cbz Protected Alpha-Amido Sulfones (Boc: Tert-Butoxycarbonyl, Cbz: Benzyloxycarbonyl). Chemistry, 13(29), 8338-8351. [Link]
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Khan, I., et al. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7247. [Link]
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- Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. (2006).
- Kuwano, R., Kashiwabara, M., & Ikeda, R. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2653-2655.
- Agrawal, S., & Van der Eycken, E. V. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. European Journal of Organic Chemistry, 2021(1), 5-18.
-
Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 25(3), 727. [Link]
-
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2021). Molecules, 26(21), 6663. [Link]
-
Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2021). Chemical Science, 12(41), 13816–13823. [Link]
- Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. (2021). Organic Letters, 23(22), 8833-8837.
-
Trost Ligand. Wikipedia. [Link]
-
Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. (2020). Molecules, 25(3), 727. [Link]
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2021). Molecules, 26(23), 7247.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2019). The Journal of Organic Chemistry, 84(7), 4381-4392.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). Molecules, 26(11), 3193.
- Selective Mono-BOC Protection of Diamines. (2007).
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1), 66-72. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. (2015). Organic Letters, 17(24), 6054-6057.
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2021). Molecules, 26(23), 7247.
- Design, Synthesis, and Evaluation of N-(tert-Butyl)-Alanine-Derived Chiral Ligands – Aspects of Reactivity and Diastereoselectivity in the Reactions with α-Amino Acids. (2018). European Journal of Organic Chemistry, 2018(48), 6828-6838.
- Enantioselective Synthesis of Axially Chiral Heterobiaryl N-Cbz-Protected Diamines via Organocatalytic Arylation of 5-Aminoisoxazoles. (2021).
- Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. (2019). Organic Process Research & Development, 23(10), 2210-2216.
- Development of the Commercial Manufacturing Process for Ipatasertib. (2020). Organic Process Research & Development, 24(10), 2056-2068.
- Applications of N-BOC-diamines for the solution phase synthesis of ketopiperazine libraries utilizing a Ugi/De-BOC/Cyclization (UDC) strategy. (1998). Tetrahedron Letters, 39(44), 8047-8050.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate
For researchers and scientists engaged in the dynamic field of drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate, a compound often utilized in synthetic chemistry. Our focus extends beyond mere instruction to elucidate the scientific rationale behind these essential protocols, ensuring a culture of safety and integrity within your operations.
Hazard Profile and Risk Assessment: Understanding the Compound
This compound, as a member of the carbamate family, requires careful handling due to its potential health and environmental hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may vary by supplier, data from closely related structural analogues provide a reliable basis for a conservative risk assessment.
Compounds like tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate and other N-Boc protected aminoethylphenyl derivatives are consistently classified with several key hazards.[1][2] The primary risks associated with this class of chemicals involve dermal, ocular, and respiratory exposure. The tert-butyl protecting group can be acid-labile, but the primary concern for disposal stems from the carbamate functional group and the aromatic amine structure.[3]
Table 1: Summary of Hazard Profile and Safety Considerations
| Hazard Category | Description | Rationale & Causality | Required PPE |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][4] | The carbamate moiety can exhibit toxicity, and ingestion can lead to systemic effects. | Standard lab coat, gloves, eye protection. |
| Skin Corrosion/Irritation | Causes skin irritation, with some analogues causing severe burns.[1][5] May cause an allergic skin reaction.[4] | The amine functional groups can be irritating or corrosive to skin tissue upon prolonged contact. | Nitrile or neoprene gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][5] | The chemical structure is capable of causing significant, potentially irreversible damage to eye tissue. | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][6] | Fine powders or aerosols can irritate the mucous membranes of the respiratory tract. | Use in a certified chemical fume hood. If weighing outside a hood, a respirator may be necessary. |
| Environmental Hazard | Carbamate-containing wastes are regulated hazardous materials.[7][8] | Carbamates can persist in the environment and exhibit toxicity, necessitating controlled disposal to prevent ecological harm.[9] | N/A (Procedural Control) |
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard municipal trash or washed down the drain.[10][11][12] The recommended and often legally mandated disposal method for carbamate waste is high-temperature incineration by a licensed hazardous waste management facility.[9][13]
Step 1: Personal Protective Equipment (PPE) Adherence
Before handling any waste materials, ensure you are wearing the appropriate PPE as outlined in Table 1. This includes, at a minimum:
-
A properly buttoned laboratory coat.
-
Nitrile gloves (inspect for integrity before use).
-
Chemical splash goggles.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste streams.
-
Solid Waste: Collect unadulterated solid this compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a designated, sealable hazardous waste container for solid chemical waste. This container should be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and kept closed when not in use.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled hazardous waste container for liquid waste. Do not mix with incompatible solvents or waste streams.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for safe handling by your institution's Environmental Health and Safety (EHS) department and the final disposal facility. The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate list of all components in the container (including solvents).
-
The primary hazard characteristics (e.g., "Toxic," "Irritant").
-
The date the container was first used for waste accumulation.
Step 4: Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure, away from general traffic, and ideally within secondary containment.
-
Follow your institution's specific procedures to arrange for waste pickup by the EHS department or a licensed hazardous waste contractor.[13][14]
Emergency Protocol: Managing Small Spills
In the event of a small laboratory spill, prompt and correct action can mitigate exposure and prevent wider contamination.
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Assess: Ensure the spill is small and manageable. If the spill is large or involves other hazardous materials, evacuate and contact your institution's emergency EHS number immediately.
-
Don PPE: Wear appropriate PPE, including a lab coat, double nitrile gloves, and chemical splash goggles.
-
Contain & Collect:
-
For a solid spill , gently cover the material with an absorbent pad to prevent dust from becoming airborne. Carefully sweep the solid into a dustpan and place it in the designated solid hazardous waste container.[12][14]
-
For a liquid spill , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
-
Clean & Decontaminate: Once the bulk of the material is collected, decontaminate the area with a suitable laboratory detergent and water. All cleaning materials (absorbent pads, paper towels, gloves) must be disposed of as solid hazardous waste.[14]
-
Document: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.
Disposal Decision Logic
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide.
- Environmental Protection Agency. (2011, June 13).
- PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate.
- Sigma-Aldrich. (n.d.). tert-butyl N-[2-(phenylamino)
- Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS.
- New Jersey Department of Health. (n.d.).
- Fisher Scientific. (2009, September 26). Safety Data Sheet: tert-Butyl N-(2-aminoethyl)
- Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl N-[4-(aminomethyl)
- Federal Register. (1995, February 9).
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- ChemicalBook. (2025, July 26). Safety Data Sheet: tert-Butyl 2-(aminomethyl)
- ChemicalBook. (2025, October 11). Safety Data Sheet: tert-Butyl N-(2-bromoethyl)
- ChemicalBook. (2022, August 11). Safety Data Sheet: TERT-BUTYL [(1R)
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- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
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A Researcher's Guide to Handling Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate: From Benchtop to Disposal
This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals working with Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental integrity. This document moves beyond a simple checklist, explaining the rationale behind each step to build a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound belongs to the carbamate family, a class of organic compounds with wide-ranging applications and biological activities.[1][2] The presence of the carbamate functional group, along with primary and secondary amine moieties, necessitates a thorough risk assessment before any handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its potential hazards from structurally analogous compounds.
The primary risks are associated with its potential for skin and eye irritation or burns, respiratory tract irritation, and harm if swallowed.[3][4][5][6] The carbamate group itself can be labile and prone to hydrolysis, especially under acidic or alkaline conditions, which influences storage and handling.[7]
Inferred Hazard Profile:
| Hazard Class | Potential Effect | Rationale & Causality |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Carbamate compounds can exhibit toxicity.[8] Ingestion may lead to gastrointestinal irritation.[9] |
| Skin Corrosion/Irritation | Causes skin irritation or burns.[4][5][6] | The presence of amine functional groups can lend a basic and corrosive nature to the molecule. |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[3][5][6] | As with skin, the chemical nature can be corrosive to sensitive eye tissues, potentially causing severe damage.[5] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][6] | If handled as a powder or aerosolized, inhalation can irritate the mucous membranes and upper respiratory tract.[6] |
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
Engineering controls, specifically the use of a certified chemical fume hood, are the primary method for minimizing exposure. The following PPE is mandatory and should be selected based on the specific task being performed.
Summary of Required PPE by Task:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Solid Handling | Safety glasses with side shields (minimum); Chemical splash goggles recommended.[10] | Double nitrile gloves or nitrile over latex. | Fully-buttoned lab coat (Nomex or similar flame-resistant material preferred).[10][11] | Not required inside a fume hood. |
| Solution Preparation & Transfer | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile), ensuring no tears. Inspect before use.[10] | Fully-buttoned lab coat; consider a chemical-resistant apron. | Not required inside a fume hood. |
| Large-Scale Operations or Splash Hazard | Face shield worn over chemical splash goggles.[6][10] | Heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber). | Chemical-resistant apron over a lab coat. | Not required inside a fume hood. |
| Emergency Spill Response (Minor) | Face shield worn over chemical splash goggles. | Heavier-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | Air-purifying respirator with appropriate cartridges may be necessary if outside a fume hood.[10][12] |
Eye and Face Protection
Standard safety glasses are insufficient for liquid handling. Chemical splash goggles that form a seal around the eyes are required to protect against splashes.[10] For any procedure with a heightened risk of splashing or energetic reaction, a face shield must be worn over the goggles.[6][10]
Skin and Body Protection
-
Gloves : Disposable nitrile gloves provide good short-term protection against a range of chemicals.[10] Always check the manufacturer's compatibility chart for breakthrough times. For prolonged contact or when handling larger quantities, consider more robust gloves like neoprene. Always inspect gloves for pinholes or tears before use.
-
Lab Coat : A flame-resistant lab coat (e.g., Nomex) is preferable to standard cotton or polyester.[11] It must be fully buttoned, with sleeves rolled down to protect the arms.
-
Apparel : Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[10][13] Perforated shoes or sandals offer no protection and are not permitted.[13]
Safe Handling and Storage Procedures
Proper technique is as critical as PPE. The goal is to minimize the generation of dusts and prevent contact.
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area within a chemical fume hood for handling the compound. Ensure an emergency eyewash and shower are accessible and unobstructed.[6]
-
Weighing : If the compound is a solid, handle it carefully to avoid creating dust. Use a spatula to transfer the material. Tare the balance with the weigh boat or paper before adding the compound.
-
Transfers : When transferring solutions, do so slowly to avoid splashing. Use a funnel for transfers into narrow-mouthed containers.
-
Housekeeping : Clean the work area thoroughly after use. Decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
Storage
Carbamate esters can be susceptible to hydrolysis.[7] Improper storage can lead to degradation of this valuable reagent.
-
Atmosphere : Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to protect from moisture and air.[5][7]
-
Temperature : Store in a cool, dry, and well-ventilated area.[5] Some similar compounds recommend refrigeration.[5] However, be aware that freezers can be humid environments; if refrigerated, ensure the container is in a desiccator.[7]
-
Incompatibilities : Keep away from strong acids, acid chlorides, and strong oxidizing agents.[5][6]
Emergency Procedures: Spills and Exposure
Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures and the location of safety equipment.
Spill Response Workflow
The following workflow outlines the decision-making process for responding to a chemical spill. For any major spill—defined as a quantity you are not trained or equipped to handle, or one that presents an immediate fire or respiratory hazard—evacuate the area and contact your institution's emergency response team immediately.[14][15]
Caption: Decision workflow for chemical spill response.
Minor Spill Cleanup Protocol
-
Alert & Secure : Alert personnel in the immediate area.[16] If the material is volatile or flammable, control all ignition sources.[17][18]
-
Don PPE : Wear the appropriate PPE as outlined in the table above (spill response level).[16]
-
Containment : For liquids, surround the spill with an absorbent material like sand, vermiculite, or a commercial absorbent pad to prevent it from spreading.[14][18] Do not use combustible materials like paper towels for containment.
-
Cleanup : Carefully sweep up the absorbed material and spilled solid. Use non-sparking tools if a flammability hazard exists.[17][18] Place the material into a clearly labeled, sealable container for hazardous waste.[14][16]
-
Decontaminate : Clean the spill area with a mild detergent and water, then wipe dry.
-
Dispose : Dispose of all cleanup materials, including contaminated gloves and wipes, as hazardous waste.[14]
Personal Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[15][16] Flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[6][16] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[5][6] Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility. Carbamate waste is generally considered hazardous and must be disposed of accordingly.[8][19]
-
Segregation : Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Containerization : Use a compatible, leak-proof container with a secure lid. For solid waste, a sealed bag inside a rigid container is appropriate.[8][16]
-
Labeling : Label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date and any other information required by your institution.
-
Disposal Method : The recommended disposal method for carbamate waste is high-temperature incineration by a licensed hazardous waste disposal facility.[8][20] This ensures the complete destruction of the molecule. Never dispose of this chemical down the drain or in regular trash.[9]
-
Pickup : Arrange for waste pickup through your institution's EHS department.
By adhering to these protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.
References
-
The Safe Use of Pyrophoric Reagents. Columbia University. Available at: [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Available at: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Available at: [Link]
-
Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available at: [Link]
-
Chemical Spill Procedures. University of Toronto Environmental Health & Safety. Available at: [Link]
-
Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. Available at: [Link]
-
What to do in a chemical emergency. GOV.UK. Available at: [Link]
-
Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega. Available at: [Link]
-
The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal of Online Pharmacy (ThaiJO). Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central (PMC). Available at: [Link]
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- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
